molecular formula C20H24N2O3S B563394 Desacetyl Diltiazem-d3

Desacetyl Diltiazem-d3

Katalognummer: B563394
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: NZHUXMZTSSZXSB-JYDNCUBTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Desacetyl Diltiazem-d3 is a deuterium-labeled isotopic analog of a key metabolite of Diltiazem, a calcium channel blocker. Its primary research application is serving as a critical internal standard in quantitative bioanalytical chemistry, particularly during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The incorporation of three deuterium atoms ([2H3]) provides a consistent mass difference that enables highly accurate and precise quantification of Diltiazem and its metabolites in complex biological matrices. This use is essential for minimizing analytical variability and improving data reliability. Consequently, this compound is indispensable for analytical method development and validation (AMV), as well as for Quality Control (QC) applications throughout the synthesis and formulation stages of drug development . By offering traceability against pharmacopeial standards, this compound supports regulatory compliance in pharmaceutical research and development, ensuring the accuracy of pharmacokinetic and metabolic studies . This product is intended for research purposes only and is not for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-JYDNCUBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pivotal Role of Desacetyl Diltiazem-d3 in Advancing Drug Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of a drug's metabolic fate is paramount. This technical guide delves into the critical role of Desacetyl Diltiazem-d3, a deuterated metabolite of Diltiazem (B1670644), in modern drug metabolism studies. This stable isotope-labeled compound has become an indispensable tool for researchers, enabling precise quantification of Diltiazem and its metabolites and facilitating the elucidation of complex metabolic pathways.

The Foundation: Understanding Diltiazem Metabolism

Diltiazem, a calcium channel blocker widely prescribed for hypertension and angina, undergoes extensive metabolism in the body. The primary metabolic transformations are deacetylation and N-demethylation, catalyzed by esterases and cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1] One of the major and pharmacologically active metabolites formed through deacetylation is Desacetyl Diltiazem.

This compound: A Precision Tool for Bioanalysis

The "d3" designation in this compound signifies the presence of three deuterium (B1214612) atoms, which are stable, non-radioactive isotopes of hydrogen. This subtle alteration in mass, without significantly changing the chemical properties, is the key to its utility as an internal standard in mass spectrometry-based bioanalytical methods.

The Principle of Stable Isotope Dilution Assays

In quantitative analysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls. The internal standard helps to correct for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer.

This compound is an ideal internal standard for the quantification of Diltiazem and its non-labeled metabolite, Desacetyl Diltiazem. Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects. However, due to its increased mass, it can be distinguished by the mass spectrometer, allowing for highly accurate and precise quantification.

Quantitative Data from LC-MS/MS Analysis

The following table summarizes typical parameters used in an LC-MS/MS method for the simultaneous quantification of Diltiazem and its metabolites, illustrating the role of a deuterated internal standard. While the specific internal standard in this example is Diltiazem-d4, the principles and the mass shift concept are directly applicable to this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Diltiazem415.05178.030.93 - 250.100.93
N-desmethyl Diltiazem401.09150.040.24 - 64.000.24
Desacetyl Diltiazem373.21108.850.15 - 40.690.15
Diltiazem-d4 (Internal Standard)419.22314.0--

Data adapted from a study on the stability of diltiazem and its metabolites in human plasma.[2][3]

Elucidating Metabolic Pathways

Beyond its role in quantification, this compound can be a valuable tool in studies designed to trace the metabolic fate of Diltiazem. By administering Diltiazem and tracing the appearance of both labeled and unlabeled Desacetyl Diltiazem, researchers can gain insights into the dynamics of the deacetylation pathway.

Diltiazem Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Diltiazem.

G Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases) N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4, CYP2D6) Desacetyl_N_Desmethyl_Diltiazem Desacetyl-N-Desmethyl Diltiazem Desacetyl_Diltiazem->Desacetyl_N_Desmethyl_Diltiazem N-Demethylation N_Desmethyl_Diltiazem->Desacetyl_N_Desmethyl_Diltiazem Deacetylation

Primary metabolic pathways of Diltiazem.

Experimental Protocols

Protocol for Quantification of Diltiazem and Metabolites in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a general framework. Specific parameters should be optimized for the instrument and laboratory conditions.

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized).

  • Vortex briefly.

  • Add 500 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: As specified in the quantitative data table (to be determined specifically for this compound).

Protocol for In Vitro Metabolism of Diltiazem in Human Liver Microsomes

1. Incubation Mixture Preparation:

  • In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Human liver microsomes (e.g., 0.5 mg/mL final concentration).

    • Diltiazem (at various concentrations to determine enzyme kinetics).

    • Phosphate buffer (pH 7.4).

    • Magnesium chloride (as a cofactor for CYP enzymes).

2. Initiation of Metabolic Reaction:

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

3. Reaction Termination and Sample Processing:

  • After a specific incubation time (e.g., 30 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS as described in the previous protocol.

Experimental Workflow Visualization

The following diagram outlines the typical workflow for a drug metabolism study employing this compound.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Biological_Sample Biological Sample (Plasma, Microsomes) Add_IS Spike with This compound Biological_Sample->Add_IS Extraction Protein Precipitation / LLE Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Workflow for a typical drug metabolism study.

Conclusion

This compound is a powerful and versatile tool in the field of drug metabolism. Its primary role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental to pharmacokinetic and bioequivalence studies. Furthermore, its application in metabolic pathway elucidation studies provides deeper insights into the biotransformation of Diltiazem. For researchers and scientists in drug development, the use of stable isotope-labeled standards like this compound is not just a best practice but a necessity for robust and accurate drug metabolism research.

References

The Role of Desacetyl Diltiazem-d3 as an Internal Standard in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desacetyl Diltiazem-d3, a stable isotope-labeled derivative of a major Diltiazem (B1670644) metabolite, and its critical application as an internal standard in quantitative mass spectrometry-based bioanalysis. This document will delve into the chemical properties, metabolic pathways, and detailed experimental protocols, offering a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical chemistry.

Introduction to Internal Standards in Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to an unknown sample to facilitate the quantification of a specific analyte. The ideal internal standard has physicochemical properties very similar to the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis using mass spectrometry.[1][2] They share a nearly identical chemical structure with the analyte, differing only in the presence of heavier isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3] This structural similarity ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer, leading to more accurate and precise quantification.

This compound: Properties and Rationale for Use

This compound is the deuterium-labeled analog of Desacetyl Diltiazem, a primary and pharmacologically active metabolite of the calcium channel blocker Diltiazem.[][5] Diltiazem is extensively metabolized in the body, primarily through deacetylation to form Desacetyl Diltiazem.[6]

The key advantage of using this compound as an internal standard lies in its ability to mimic the behavior of the endogenous (unlabeled) Desacetyl Diltiazem throughout the analytical process, from sample extraction to detection. The three deuterium atoms increase the molecular weight by three mass units, allowing for its distinct detection from the unlabeled analyte by the mass spectrometer without significantly altering its chemical behavior.[3][7]

Table 1: Chemical and Physical Properties of Desacetyl Diltiazem and this compound

PropertyDesacetyl DiltiazemThis compound
CAS Number 75472-91-2[8]1246815-32-6[7][9][10]
Molecular Formula C₂₀H₂₄N₂O₃S[11]C₂₀H₂₁D₃N₂O₃S[7][9][12]
Molecular Weight 372.48 g/mol [11]375.50 g/mol [7][9][12]
Synonyms Deacetyldiltiazem[11]Deacetyl-d-diltiazem-d3, (2S-cis)-5-[(Dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[10][12]

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive hepatic metabolism involving several enzymatic pathways, including deacetylation, N-demethylation, and O-demethylation.[][13] The primary metabolic pathway leading to the formation of Desacetyl Diltiazem is the hydrolysis of the acetyl group.

Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (M1) Diltiazem->Desacetyl_Diltiazem Deacetylation N_demethyl_Diltiazem N-demethyl-Diltiazem Diltiazem->N_demethyl_Diltiazem N-demethylation Desacetyl_N_demethyl_Diltiazem Desacetyl-N-demethyl-Diltiazem Desacetyl_Diltiazem->Desacetyl_N_demethyl_Diltiazem N-demethylation N_demethyl_Diltiazem->Desacetyl_N_demethyl_Diltiazem Deacetylation cluster_0 Sample Preparation Workflow plasma 300 µL Human Plasma is_addition Add this compound (Internal Standard) plasma->is_addition vortex1 Vortex is_addition->vortex1 extraction_solvent Add Methyl-t-butyl ether (MTBE) vortex1->extraction_solvent vortex2 Vortex extraction_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into LC-MS/MS reconstitution->injection cluster_1 Quantitative Analysis Workflow acquire_data Acquire Raw Data (LC-MS/MS) integrate_peaks Integrate Peak Areas (Analyte & IS) acquire_data->integrate_peaks calculate_ratio Calculate Peak Area Ratio (Analyte/IS) integrate_peaks->calculate_ratio calibration_curve Construct Calibration Curve calculate_ratio->calibration_curve interpolate Interpolate Unknown Sample Ratios calibration_curve->interpolate determine_concentration Determine Analyte Concentration interpolate->determine_concentration

References

A Comparative Analysis of the Pharmacological Activities of Diltiazem and its Primary Metabolite, Desacetyl Diltiazem

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the pharmacological activities of the non-dihydropyridine calcium channel blocker, diltiazem (B1670644), and its principal active metabolite, desacetyl diltiazem. Diltiazem is a widely prescribed therapeutic agent for cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias. Its pharmacological profile is attributed to its ability to block L-type voltage-gated calcium channels, leading to vasodilation and negative chronotropic and inotropic effects. Following administration, diltiazem undergoes extensive metabolism, with desacetyl diltiazem being a major and pharmacologically active metabolite. This document consolidates quantitative data on their comparative potencies, delves into their mechanisms of action, and outlines detailed experimental protocols for their evaluation, aiming to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Diltiazem is a benzothiazepine (B8601423) derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions across the cell membranes of myocardial and vascular smooth muscle cells.[1][2] This blockade of L-type calcium channels results in a cascade of physiological responses, including relaxation of vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance, as well as a decrease in myocardial contractility and heart rate.[1][3]

Upon oral administration, diltiazem is well-absorbed but undergoes significant first-pass metabolism in the liver, primarily through deacetylation and N-demethylation mediated by cytochrome P450 enzymes.[1][3] One of the main products of this metabolism is desacetyl diltiazem, which is itself pharmacologically active and contributes to the overall therapeutic effect of the parent drug.[1] Understanding the distinct and overlapping pharmacological profiles of diltiazem and desacetyl diltiazem is crucial for a complete comprehension of the drug's in vivo activity and for the development of new chemical entities with similar mechanisms of action.

Mechanism of Action and Signaling Pathway

Both diltiazem and desacetyl diltiazem act as antagonists of L-type voltage-gated calcium channels (Ca_v1.2). These channels are crucial for excitation-contraction coupling in cardiac and smooth muscle cells. By binding to a specific site on the α1 subunit of the channel, these compounds reduce the probability of the channel being in the open state, thereby decreasing the influx of calcium ions into the cell.[4][5] This reduction in intracellular calcium concentration leads to:

  • In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in muscle relaxation and vasodilation. This effect is more pronounced in arterial than in venous smooth muscle.

  • In Cardiac Muscle: Reduced calcium available for troponin C binding, leading to a decrease in myocardial contractility (negative inotropic effect).

  • In Sinoatrial (SA) and Atrioventricular (AV) Nodes: Slowed depolarization and conduction, resulting in a decreased heart rate (negative chronotropic effect) and a prolonged AV nodal conduction time.[1]

Calcium_Channel_Blockade_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Relaxation Muscle Relaxation Diltiazem_Desacetyl Diltiazem / Desacetyl Diltiazem Diltiazem_Desacetyl->L_type_Ca_Channel Blocks Diltiazem_Desacetyl->Relaxation

Caption: Signaling pathway of Diltiazem and Desacetyl Diltiazem.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data comparing the pharmacological activity of diltiazem and desacetyl diltiazem.

Table 1: In Vitro Calcium Channel Blocking Activity

CompoundAssay SystemParameterValueReference
Diltiazem Snail (Achatina) Neurone Voltage-Gated Ca²⁺ CurrentIC₅₀0.426 mM[6]
Desacetyl Diltiazem Snail (Achatina) Neurone Voltage-Gated Ca²⁺ CurrentIC₅₀0.491 mM[6]
Diltiazem Hamster Aorta Depolarized with KClIC₅₀0.98 ± 0.47 µM[7]
Desacetyl Diltiazem Hamster Aorta Depolarized with KClIC₅₀2.46 ± 0.38 µM[7]
Diltiazem Rat Cerebral Cortex [³H]diltiazem BindingpIC₅₀6.87[8]
Desacetyl Diltiazem Rat Cerebral Cortex [³H]diltiazem BindingpIC₅₀6.72[8]

Table 2: Comparative Potency and In Vivo Data

ParameterDiltiazemDesacetyl DiltiazemNotesReference
Coronary Vasodilator Potency 100%25-50%Relative to diltiazem.[1]
Plasma Concentration -10-20% of parent drugIn humans following oral administration.[1]
Negative Inotropic Action (IC₅₀) 7.18 x 10⁻⁶ MNot explicitly stated, but activity is presentIn isolated human right ventricular trabeculae.[9]

Comparative Pharmacological Effects

Vasodilator Effects

Both diltiazem and desacetyl diltiazem are effective vasodilators, with their primary action being the relaxation of arterial smooth muscle. This leads to a decrease in total peripheral resistance and, consequently, a reduction in blood pressure.[1] The coronary arteries are particularly sensitive to the effects of these compounds, resulting in increased coronary blood flow.[10] As indicated in Table 2, desacetyl diltiazem retains significant coronary vasodilator activity, estimated to be between 25% and 50% of that of diltiazem.[1]

Cardiac Effects

Diltiazem exhibits negative chronotropic and inotropic effects, meaning it decreases heart rate and myocardial contractility, respectively.[1] These effects are a direct consequence of the blockade of calcium channels in the SA and AV nodes and in cardiomyocytes. While direct comparative quantitative data on the cardiac effects of desacetyl diltiazem are limited, its activity as a calcium channel blocker suggests it would contribute to these effects in vivo.

Electrophysiological Effects

Diltiazem slows atrioventricular (AV) nodal conduction and prolongs AV nodal refractoriness.[11] This is the basis for its use in the treatment of supraventricular tachycardias. The electrophysiological effects are dose-dependent and contribute to its antiarrhythmic properties. Given that desacetyl diltiazem shares the same primary mechanism of action, it is expected to have similar, albeit potentially less potent, electrophysiological effects.

Detailed Experimental Protocols

In Vitro Vasodilation Assay (Wire Myography)

This protocol outlines a method to assess the vasodilator effects of diltiazem and desacetyl diltiazem on isolated blood vessels.

Wire_Myography_Workflow Start Start Isolate_Vessel Isolate Blood Vessel (e.g., mesenteric artery) Start->Isolate_Vessel Mount_in_Myograph Mount Vessel in Wire Myograph Isolate_Vessel->Mount_in_Myograph Equilibrate Equilibrate in PSS (Physiological Salt Solution) Mount_in_Myograph->Equilibrate Viability_Test Assess Viability (e.g., KCl challenge) Equilibrate->Viability_Test Pre-constrict Pre-constrict Vessel (e.g., with phenylephrine) Viability_Test->Pre-constrict Cumulative_Addition Cumulative Addition of Diltiazem or Desacetyl Diltiazem Pre-constrict->Cumulative_Addition Record_Relaxation Record Relaxation Response Cumulative_Addition->Record_Relaxation Data_Analysis Data Analysis (Calculate EC₅₀) Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro vasodilation assay using wire myography.

Methodology:

  • Vessel Isolation: Small resistance arteries (e.g., mesenteric arteries) are dissected from a suitable animal model (e.g., rat) and placed in ice-cold physiological salt solution (PSS).[12][13]

  • Mounting: The vessel segments are mounted on two small wires in a wire myograph chamber filled with PSS and maintained at 37°C and gassed with 95% O₂ / 5% CO₂.[13]

  • Equilibration and Normalization: The vessels are allowed to equilibrate, and a standardized normalization procedure is performed to set the vessel to its optimal resting tension.[13]

  • Viability Check: The contractile capacity of the vessel is assessed by challenging it with a high potassium solution (e.g., 60 mM KCl).[13]

  • Pre-constriction: After washing and returning to baseline, the vessels are pre-constricted with an appropriate agonist (e.g., phenylephrine (B352888) or U46619) to achieve a stable submaximal contraction.[14]

  • Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of diltiazem or desacetyl diltiazem to the bath.

  • Data Acquisition and Analysis: The relaxation response at each concentration is recorded as a percentage of the pre-constriction tension. The EC₅₀ (half-maximal effective concentration) is then calculated to determine the potency of each compound.

Patch-Clamp Electrophysiology on Cardiomyocytes

This protocol describes the whole-cell patch-clamp technique to study the effects of diltiazem and its metabolite on L-type calcium currents in isolated cardiomyocytes.

Patch_Clamp_Workflow Start Start Isolate_Cardiomyocytes Isolate Cardiomyocytes Start->Isolate_Cardiomyocytes Prepare_Pipette Prepare Patch Pipette (filled with internal solution) Isolate_Cardiomyocytes->Prepare_Pipette Form_Giga_Seal Form Gigaohm Seal with cell membrane Prepare_Pipette->Form_Giga_Seal Rupture_Membrane Rupture Membrane (Whole-cell configuration) Form_Giga_Seal->Rupture_Membrane Record_Baseline Record Baseline L-type Ca²⁺ Currents Rupture_Membrane->Record_Baseline Apply_Compound Apply Diltiazem or Desacetyl Diltiazem Record_Baseline->Apply_Compound Record_Post_Drug Record L-type Ca²⁺ Currents in presence of compound Apply_Compound->Record_Post_Drug Data_Analysis Data Analysis (Determine % inhibition, IC₅₀) Record_Post_Drug->Data_Analysis End End Data_Analysis->End

Caption: Workflow for patch-clamp electrophysiology on cardiomyocytes.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from an animal heart (e.g., guinea pig, rabbit, or rat).[15][16]

  • Pipette Preparation: Borosilicate glass microelectrodes are pulled and filled with an internal solution containing appropriate ions and a calcium chelator (e.g., EGTA).[17][18]

  • Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.[17]

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical and diffusional access to the cell interior.[17]

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit L-type calcium currents.[15][19]

  • Data Recording: Baseline calcium currents are recorded. Then, diltiazem or desacetyl diltiazem is applied via the perfusion system, and the currents are recorded again at various concentrations.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC₅₀ value is determined to quantify the inhibitory potency.

In Vitro Metabolism Assay

This protocol is for studying the metabolism of diltiazem to desacetyl diltiazem using liver microsomes.

Methodology:

  • Microsome Preparation: Liver microsomes are prepared from a relevant species (e.g., human, rat, or rabbit) through differential centrifugation of liver homogenates.

  • Incubation Mixture: A reaction mixture is prepared containing liver microsomes, a NADPH-generating system (as a source of cofactors for CYP450 enzymes), and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).[20][21]

  • Reaction Initiation: The reaction is initiated by adding diltiazem to the pre-warmed incubation mixture.

  • Incubation: The mixture is incubated at 37°C for a specific time period.

  • Reaction Termination: The reaction is stopped by adding a quenching agent (e.g., ice-cold acetonitrile).

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • Analysis: The concentrations of diltiazem and its metabolites (including desacetyl diltiazem) are quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[22]

Conclusion

Desacetyl diltiazem, the primary metabolite of diltiazem, is pharmacologically active and contributes significantly to the overall therapeutic effects of the parent drug. While it is generally less potent than diltiazem in its calcium channel blocking and vasodilatory activities, its presence in notable concentrations in the plasma underscores its clinical relevance. This technical guide has provided a comparative overview of their pharmacological activities, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals engaged in cardiovascular pharmacology and drug development, facilitating a deeper understanding of the structure-activity relationships of benzothiazepine calcium channel blockers and aiding in the design of future therapeutic agents.

References

The Metabolic Conversion of Diltiazem to Desacetyl Diltiazem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644), a benzothiazepine (B8601423) calcium channel blocker, is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias. Its therapeutic efficacy is influenced by its extensive metabolism, leading to the formation of several metabolites, some of which possess pharmacological activity. One of the primary metabolic pathways is the deacetylation of diltiazem to form desacetyl diltiazem. This technical guide provides an in-depth exploration of this metabolic pathway, consolidating quantitative data, detailing experimental protocols, and visualizing the involved processes to support further research and drug development efforts in this area.

Core Metabolic Pathway: Deacetylation of Diltiazem

The conversion of diltiazem to its active metabolite, desacetyl diltiazem, is a hydrolysis reaction catalyzed by carboxylesterases. While the specific human carboxylesterase responsible for this biotransformation is not definitively established, evidence suggests a potential role for carboxylesterase 2 (CES2), as diltiazem has been shown to inhibit CES2 activity.[1][2] In contrast, studies in rats have identified Ces2a as the specific enzyme responsible for diltiazem deacetylation in that species. This highlights a significant species difference in the metabolism of diltiazem.

Beyond deacetylation, diltiazem undergoes other significant metabolic transformations, primarily through cytochrome P450 (CYP) enzymes. N-demethylation to N-monodesmethyldiltiazem is a major pathway mediated predominantly by CYP3A4.[3] O-demethylation is another route, with studies indicating the involvement of CYP2D6. These pathways can occur concurrently with or subsequent to deacetylation, leading to a complex profile of metabolites.

dot

Diltiazem_Metabolism Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Carboxylesterases (e.g., CES2 in humans) N_Monodesmethyl_Diltiazem N-Monodesmethyl Diltiazem Diltiazem->N_Monodesmethyl_Diltiazem CYP3A4 Other_Metabolites Further Metabolites Desacetyl_Diltiazem->Other_Metabolites CYP450 enzymes N_Monodesmethyl_Diltiazem->Other_Metabolites Carboxylesterases / CYP450s

Caption: Metabolic pathways of Diltiazem.

Quantitative Data Summary

The pharmacokinetics of diltiazem and desacetyl diltiazem have been characterized in various human studies. The following tables summarize key quantitative parameters.

Table 1: Pharmacokinetic Parameters of Diltiazem and Desacetyl Diltiazem in Healthy Adults

ParameterDiltiazemDesacetyl DiltiazemReference
Peak Plasma Concentration (Cmax; ng/mL) 174.3 ± 72.714.9 ± 3.3[4]
Time to Peak Concentration (Tmax; h) ~3.0 - 4.5-[5]
Elimination Half-Life (t1/2; h) 6.5 ± 1.418 ± 6.2[4]
Plasma Protein Binding (unbound fraction) 0.254 ± 0.0270.230 ± 0.021[4]
Plasma Concentration relative to Parent -10% to 20%[5]

Table 2: Enzyme Kinetics of Diltiazem Deacetylation in Rat Liver Microsomes

ParameterValueReference
Michaelis-Menten Constant (Km) 0.17 x 10⁻³ M[6]
Maximum Velocity (Vmax) 0.013 µmol/mg of protein/min[6]

Experimental Protocols

In Vitro Metabolism of Diltiazem using Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of diltiazem to desacetyl diltiazem in vitro.

1. Materials and Reagents:

  • Human liver microsomes (pooled)

  • Diltiazem hydrochloride

  • Desacetyl diltiazem (analytical standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal standard (e.g., verapamil (B1683045) or a deuterated diltiazem analog)

  • 96-well plates or microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

2. Incubation Procedure:

  • Prepare a stock solution of diltiazem in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to working concentrations in phosphate buffer.

  • In a 96-well plate or microcentrifuge tubes, add the following in order:

    • Phosphate buffer

    • Human liver microsomes (final protein concentration typically 0.2-1.0 mg/mL)

    • Diltiazem solution (final substrate concentration ranging from sub-Km to saturating concentrations, if determining kinetics)

  • Pre-incubate the mixture for 5-10 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

3. Sample Processing and Analysis:

  • Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Analyze the samples by a validated LC-MS/MS method for the quantification of diltiazem and desacetyl diltiazem.

dot

Experimental_Workflow cluster_Preparation 1. Preparation cluster_Incubation 2. Incubation cluster_Termination_Processing 3. Termination & Processing cluster_Analysis 4. Analysis A Prepare Reagents: - Diltiazem solutions - Human Liver Microsomes - NADPH regenerating system - Buffers B Combine Microsomes and Diltiazem A->B C Pre-incubate at 37°C B->C D Initiate reaction with NADPH C->D E Incubate for time course D->E F Terminate with ice-cold Acetonitrile + Internal Standard E->F G Vortex and Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I J Quantify Diltiazem and Desacetyl Diltiazem I->J

Caption: In vitro metabolism experimental workflow.

LC-MS/MS Analytical Method

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of diltiazem and its metabolites.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.[7]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[7]

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.

2. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally employed.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7][8]

  • MRM Transitions: Specific precursor-to-product ion transitions for diltiazem, desacetyl diltiazem, and the internal standard are monitored. For example:

    • Diltiazem: m/z 415.1 -> 178.1

    • Desacetyl Diltiazem: m/z 373.1 -> 178.1

    • (These are example transitions and should be optimized for the specific instrument used).

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for each analyte to maximize signal intensity.

3. Method Validation: The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

Conclusion

The deacetylation of diltiazem to desacetyl diltiazem is a significant metabolic pathway mediated by carboxylesterases. While there are species-specific differences in the enzymes involved, this conversion is consistently observed. Understanding the kinetics and contributing factors to this pathway is crucial for predicting drug-drug interactions, assessing inter-individual variability in patient response, and guiding the development of new chemical entities with improved metabolic profiles. The experimental protocols and analytical methods detailed in this guide provide a framework for researchers to further investigate this important aspect of diltiazem pharmacology.

References

Commercial Suppliers of Desacetyl Diltiazem-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides an overview of commercial suppliers for Desacetyl Diltiazem-d3, a critical internal standard for pharmacokinetic and metabolic studies of Diltiazem (B1670644). This document compiles available technical data, outlines a representative experimental protocol for its use, and visualizes key processes to support research and development activities.

Introduction to this compound

This compound is the deuterium-labeled form of Desacetyl Diltiazem, a major active metabolite of Diltiazem. Diltiazem is a benzothiazepine (B8601423) calcium channel blocker widely used in the management of hypertension, angina pectoris, and certain types of arrhythmia. The use of a stable isotope-labeled internal standard like this compound is essential for accurate quantification of Diltiazem and its metabolites in biological matrices by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for the internal standard, allowing it to be differentiated from the endogenous analyte while exhibiting similar chemical and physical properties during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several commercial suppliers provide this compound for research purposes. While specific purity, available quantities, and pricing are often available upon direct inquiry, the following table summarizes publicly available information to aid in the selection of a suitable supplier.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Isotopic PurityNotes
LGC Standards 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.5Not specifiedOffers a range of pack sizes.[1]
Smolecule 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.50d₀=0.00%, d₁=0.00%, d₂=0.68%, d₃=99.32%[2]Provides detailed isotopic purity data.[2]
Pharmaffiliates 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.5Not specifiedInquire for price and availability.[3]
Clinivex 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.5Not specifiedIntended for laboratory and research use only.[4]
Simson Pharma 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.50Not specifiedAccompanied by a Certificate of Analysis.[5][6]
SynZeal 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.5Not specifiedSynthesis on demand.[7]
Toronto Research Chemicals (TRC) 1246815-32-6C₂₀H₂₁D₃N₂O₃S375.5Not specifiedA labelled metabolite of Diltiazem.

Experimental Protocol: Quantification of Diltiazem and Metabolites in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the simultaneous quantification of diltiazem and its major metabolites, including desacetyl diltiazem, in human plasma using this compound as an internal standard. This protocol is a composite based on established methodologies in the scientific literature.[8][9][10]

Materials and Reagents
  • Diltiazem Hydrochloride (Reference Standard)

  • Desacetyl Diltiazem (Reference Standard)

  • N-desmethyl Diltiazem (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K₂EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of diltiazem, desacetyl diltiazem, N-desmethyl diltiazem, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).

Sample Preparation
  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid Phase Extraction (SPE): (Alternative to PPT for cleaner samples)

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the plasma sample (pre-treated with internal standard).

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent (e.g., methanol).

    • Evaporate the eluate and reconstitute as in the PPT method.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example m/z):

      • Diltiazem: Q1 -> Q3

      • Desacetyl Diltiazem: Q1 -> Q3

      • N-desmethyl Diltiazem: Q1 -> Q3

      • This compound: Q1 -> Q3 (specific transition for the deuterated standard)

    • Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and the internal standard.

Data Analysis
  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a weighted linear regression.

  • Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.

Visualizations

Diltiazem Metabolism Signaling Pathway

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem (Metabolite M2) Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4) Desacetyl_Diltiazem Desacetyl Diltiazem (Metabolite M1) Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases) N_O_Didesmethyl_Diltiazem N,O-Didesmethyl Diltiazem N_Desmethyl_Diltiazem->N_O_Didesmethyl_Diltiazem O-Demethylation Desacetyl_N_Desmethyl_Diltiazem Desacetyl-N-Desmethyl Diltiazem Desacetyl_Diltiazem->Desacetyl_N_Desmethyl_Diltiazem N-Demethylation

Caption: Metabolic pathway of Diltiazem to its major metabolites.

Experimental Workflow for Bioanalysis

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for the bioanalysis of Diltiazem and its metabolites.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. The commercial availability of this stable isotope-labeled standard from multiple suppliers facilitates its integration into bioanalytical workflows. The provided experimental protocol and visualizations serve as a foundational guide for developing and implementing robust analytical methods for the quantification of Diltiazem and its metabolites, ultimately contributing to a deeper understanding of its pharmacological profile. Researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and to validate all analytical methods according to regulatory guidelines.[11][12][13]

References

In-Depth Technical Guide: Desacetyl Diltiazem-d3 (CAS Number 1246815-32-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, handling, and experimental applications of Desacetyl Diltiazem-d3, a deuterated metabolite of the calcium channel blocker Diltiazem. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Desacetyl Diltiazem, a major metabolite of Diltiazem. The incorporation of three deuterium (B1214612) atoms provides a distinct mass signature, making it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1246815-32-6[2][3]
IUPAC Name (2S,3S)-5-[2-(dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[2]
Molecular Formula C₂₀H₂₁D₃N₂O₃S[2]
Molecular Weight 375.50 g/mol [2]
Appearance Off-White to Pale Yellow Solid[2][3]
Melting Point 84-86 °C[3]
Solubility Soluble in Chloroform and Methanol.[1][3]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere.[2][3]

Safety and Handling

As a deuterated analog of a pharmacologically active compound, this compound should be handled with care in a laboratory setting. The safety profile is expected to be similar to its parent compound, Diltiazem. The following information is based on the Safety Data Sheet (SDS) for Diltiazem hydrochloride.

Table 2: GHS Hazard Information for Diltiazem Hydrochloride

PictogramGHS ClassificationHazard Statement(s)Precautionary Statement(s)
Acute toxicity, oral (Category 4)H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Reproductive toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use. P280: Wear protective gloves/protective clothing/eye protection/face protection.

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as specified in Table 1.[2][3] The compound is hygroscopic.[1][2]

Biological Activity and Mechanism of Action

This compound is primarily used as an analytical standard and is not intended for direct therapeutic use. Its biological activity is attributed to the non-deuterated parent compound, Diltiazem. Diltiazem is a non-dihydropyridine calcium channel blocker.[6] It exerts its effects by inhibiting the influx of extracellular calcium ions through L-type calcium channels in cardiac and vascular smooth muscle.[7][8] This leads to a decrease in intracellular calcium concentration, resulting in relaxation of vascular smooth muscle (vasodilation) and a reduction in myocardial contractility and heart rate.[6][8]

Signaling Pathway of Diltiazem in Vascular Smooth Muscle Cells

The following diagram illustrates the mechanism of Diltiazem-induced vasodilation.

Diltiazem_Vasodilation cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Diltiazem Diltiazem Diltiazem->L_type_Ca_Channel Inhibits Relaxation Muscle Relaxation (Vasodilation) Diltiazem->Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Binds Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Myosin Light Chain Kinase (Inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Diltiazem's vasodilatory effect via L-type calcium channel inhibition.

Experimental Protocols

This compound is predominantly used as an internal standard in the quantification of Diltiazem and its metabolites in biological matrices such as plasma. Below is a representative experimental workflow for such an analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for Diltiazem and Metabolite Quantification in Plasma

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with This compound (Internal Standard) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into UPLC-MS/MS System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (Reversed-Phase C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Area Integration Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for Diltiazem quantification.

Detailed Methodologies for Key Experiments

4.2.1 Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

4.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [9][10]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used. The specific gradient will depend on the analytes and column dimensions.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The precursor-to-product ion transitions for Diltiazem, its metabolites, and the internal standard are monitored.

Table 3: Example MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.1178.1
Desacetyl Diltiazem373.1107.1
This compound (IS) 376.1 110.1

(Note: The exact m/z values may vary slightly depending on the instrument and conditions.)

Applications in Research and Development

  • Pharmacokinetic Studies: this compound is essential for accurately determining the pharmacokinetic profile of Diltiazem, including its absorption, distribution, metabolism, and excretion (ADME).[1]

  • Metabolism Studies: It is used to investigate the metabolic pathways of Diltiazem and to quantify its major metabolites in various biological systems.[1]

  • Bioequivalence Studies: In the development of generic Diltiazem formulations, this compound is a critical tool for demonstrating bioequivalence to the innovator product.

  • Clinical Drug Monitoring: While less common in routine clinical practice, it can be used in research settings to monitor patient compliance and to study drug-drug interactions involving Diltiazem.

Conclusion

This compound is a vital analytical tool for researchers and drug development professionals working with Diltiazem. Its well-defined physicochemical properties and its utility as an internal standard in robust bioanalytical methods make it indispensable for accurate and reliable quantification of Diltiazem and its metabolites. Adherence to proper safety and handling procedures is crucial to ensure the well-being of laboratory personnel. This guide provides a foundational understanding to support the effective and safe use of this compound in a scientific setting.

References

Isotopic Labeling Stability of Desacetyl Diltiazem-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling stability of Desacetyl Diltiazem-d3, a critical internal standard in bioanalytical and drug metabolism studies. Ensuring the stability of the isotopic label is paramount for accurate quantification and reliable pharmacokinetic analysis. This document details the factors influencing stability, presents available quantitative data, outlines experimental protocols for stability assessment, and illustrates relevant metabolic pathways.

Introduction to this compound and Isotopic Stability

Desacetyl Diltiazem (B1670644) is a primary active metabolite of Diltiazem, a widely used calcium channel blocker.[1][] this compound is its deuterium-labeled counterpart, frequently employed as an internal standard in quantitative mass spectrometry assays to account for variability during sample preparation and analysis.[3] The utility of a deuterated internal standard is contingent upon the stability of its isotopic labels. Isotopic instability, primarily through hydrogen-deuterium (H/D) exchange, can compromise the accuracy of analytical results by converting the labeled standard into its unlabeled analogue.[4]

The deuterium (B1214612) atoms in commercially available this compound are strategically placed on the N-methyl group of the dimethylaminoethyl side chain, a position generally considered to be metabolically stable.[3] However, environmental factors such as pH and temperature can potentially influence the stability of these labels.

Quantitative Data on Isotopic Purity and Chemical Stability

While specific quantitative data on the rate of isotopic exchange for this compound under various stress conditions is not extensively available in the public domain, data on its isotopic purity and the chemical stability of the unlabeled Desacetyl Diltiazem provide valuable insights.

Isotopic Purity

High isotopic purity is essential to minimize interference from the unlabeled analyte. Commercially available standards of this compound exhibit high levels of deuterium incorporation.

ParameterValueReference
Isotopic Purity (d3) 99.32% [3]
Isotopic Purity (d2)0.68%[3]
Isotopic Purity (d1)0.00%[3]
Isotopic Purity (d0)0.00%[3]
Table 1: Isotopic Purity of a Commercial this compound Standard
Chemical Stability of Diltiazem and Metabolites

Studies on the chemical stability of Diltiazem and its metabolites, including Desacetyl Diltiazem, in biological matrices provide a baseline for understanding the potential stability of the deuterated analogue. It is important to note that while the fundamental chemical stability is expected to be similar, the isotopic labels introduce the additional variable of H/D exchange.

MatrixStorage Temperature (°C)DurationAnalyte StabilityReference
Human Plasma-208 weeksNo significant deterioration of Diltiazem or N-desmethyl-Diltiazem.[5]
Human Plasma-2012 weeksConsiderable deterioration of Diltiazem to Desacetyl Diltiazem.[5]
Human Plasma-7012 weeksAppeared to be more stable than at -20°C.[5]
Whole BloodRoom Temperature1 hourNo significant change in Desacetyl Diltiazem concentration.[4]
Whole BloodIce Bath1 hourNo significant decrease in Diltiazem or N-demethyldiltiazem concentrations.[4]
Whole Blood4124 daysApproximately 50% loss of Diltiazem with a concomitant increase in Desacetyl Diltiazem.[6]
Whole Blood-201 yearNo significant loss of Diltiazem.[6]
Acid Solution (pH 3.5)70-Minimum hydrolysis rate of the acetate (B1210297) ester moiety of Diltiazem.[7]
Table 2: Summary of Chemical Stability Data for Diltiazem and its Metabolites

Experimental Protocols for Stability Assessment

To ensure the reliability of bioanalytical data, the stability of this compound should be rigorously evaluated under conditions that mimic sample handling, storage, and analysis. The following are detailed methodologies for key stability experiments.

Freeze-Thaw Stability

Objective: To assess the stability of this compound in a biological matrix after repeated freezing and thawing cycles.

Methodology:

  • Prepare quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the appropriate biological matrix (e.g., human plasma).

  • Analyze one set of QC samples immediately (baseline).

  • Freeze the remaining QC samples at -20°C or -80°C for at least 12 hours.

  • Thaw the samples completely at room temperature.

  • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., three cycles).

  • After the final thaw, process and analyze the samples by a validated LC-MS/MS method.

  • Compare the mean concentration of the cycled samples to the baseline samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).

Short-Term (Bench-Top) Stability

Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a period representative of sample processing time.

Methodology:

  • Prepare low and high concentration QC samples in the relevant biological matrix.

  • Keep the samples at room temperature (e.g., 25°C) for a specified duration (e.g., 4, 8, or 24 hours).

  • After the specified time, process and analyze the samples.

  • Compare the results to freshly prepared and analyzed QC samples. Stability is confirmed if the deviation is within ±15%.

Long-Term Stability

Objective: To determine the stability of this compound in a biological matrix over an extended storage period.

Methodology:

  • Prepare a sufficient number of low and high concentration QC samples in the biological matrix.

  • Store the samples at the intended storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at regular intervals (e.g., 1, 3, 6, and 12 months).

  • Compare the concentrations at each time point to the initial concentrations. The analyte is deemed stable if the mean concentration is within ±15% of the nominal concentration.

Stock Solution Stability

Objective: To assess the stability of this compound in its stock solution under specified storage conditions.

Methodology:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).

  • Store the stock solution at the recommended temperature (e.g., 2-8°C or -20°C).

  • At specified time points, prepare working solutions from the stored stock solution and analyze them.

  • Compare the response to that of a freshly prepared stock solution.

Isotopic Exchange Evaluation (Forced Degradation)

Objective: To investigate the potential for H/D exchange under stressed conditions.

Methodology:

  • Prepare solutions of this compound in various media:

    • Acidic solution (e.g., 0.1 M HCl)

    • Basic solution (e.g., 0.1 M NaOH)

    • Oxidative condition (e.g., 3% H₂O₂)

    • Control solution (e.g., water or mobile phase)

  • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Analyze the samples by LC-MS/MS, monitoring for both the m/z of this compound and Desacetyl Diltiazem (d0).

  • An increase in the peak area of the d0 compound relative to the d3 compound would indicate isotopic exchange. The percentage of back-exchange can be calculated.

Visualizations

Metabolic Pathway of Diltiazem

Diltiazem undergoes extensive metabolism primarily through deacetylation, N-demethylation, and O-demethylation.[8][9] Desacetyl Diltiazem is a major and pharmacologically active metabolite.[]

Diltiazem_Metabolism Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (M1) Diltiazem->Desacetyl_Diltiazem Deacetylation N_demethyl_Diltiazem N-demethyl Diltiazem (MA) Diltiazem->N_demethyl_Diltiazem N-demethylation Desacetyl_N_demethyl_Diltiazem Desacetyl-N-demethyl Diltiazem (M2) Desacetyl_Diltiazem->Desacetyl_N_demethyl_Diltiazem N-demethylation N_demethyl_Diltiazem->Desacetyl_N_demethyl_Diltiazem Deacetylation

Caption: Primary metabolic pathways of Diltiazem.

Experimental Workflow for Isotopic Stability Assessment

The following workflow outlines the general procedure for evaluating the isotopic stability of this compound.

Isotopic_Stability_Workflow cluster_prep Sample Preparation cluster_stress Stability Conditions cluster_analysis Analysis cluster_eval Data Evaluation Prep_QC Prepare QC Samples (Low & High Conc.) Spike Spike Desacetyl-d3 into Matrix Prep_QC->Spike Freeze_Thaw Freeze-Thaw Cycles Spike->Freeze_Thaw Bench_Top Room Temp. Incubation Spike->Bench_Top Long_Term Frozen Storage Spike->Long_Term Forced_Deg Forced Degradation (pH, Temp, Oxid.) Spike->Forced_Deg LCMS LC-MS/MS Analysis Freeze_Thaw->LCMS Bench_Top->LCMS Long_Term->LCMS Forced_Deg->LCMS Monitor Monitor m/z of d3 and d0 LCMS->Monitor Compare Compare to Baseline/Control Monitor->Compare Assess Assess % Recovery and % Isotopic Exchange Compare->Assess

Caption: Workflow for assessing isotopic stability.

Conclusion and Recommendations

This compound is a valuable tool for the accurate quantification of its unlabeled analogue in various research settings. The available data suggests a high initial isotopic purity and chemical stability comparable to the parent compound, particularly when stored at low temperatures. However, the potential for hydrogen-deuterium exchange, especially under non-optimal pH and temperature conditions, should not be overlooked.

It is strongly recommended that researchers and drug development professionals conduct in-house stability validations of this compound under their specific experimental conditions. This includes assessing freeze-thaw, short-term, long-term, and stock solution stability, as well as performing forced degradation studies to proactively identify any potential for isotopic exchange. By adhering to these rigorous validation procedures, the integrity of the internal standard can be assured, leading to more accurate and reliable bioanalytical results.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Diltiazem in Human Plasma using Desacetyl Diltiazem-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Diltiazem in human plasma. The method utilizes Desacetyl Diltiazem-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, enabling a short run time. The method has been developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring of Diltiazem.

Introduction

Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias. Accurate and reliable measurement of Diltiazem concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for the bioanalysis of drugs like Diltiazem due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Diltiazem quantification in human plasma. It is important to note that Diltiazem can be unstable in plasma and may degrade to Desacetyl Diltiazem.[1] To mitigate this, the use of a stabilizer like sodium fluoride (B91410) in collection tubes and storing samples at -70°C is recommended.[1]

Experimental

Materials and Reagents
Instrumentation
  • Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)

  • Analytical Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent)

Standard Solutions

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve Diltiazem hydrochloride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

Working Standard Solutions:

  • Prepare working standard solutions of Diltiazem by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Prepare a working solution of the internal standard (IS), this compound, at a concentration of 100 ng/mL in 50:50 acetonitrile/water.

Sample Preparation

A protein precipitation method is used for sample preparation:

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Alternatively, liquid-liquid extraction (LLE) with a solvent like methyl-t-butyl ether can be employed.[2]

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Time (min)

Note: The gradient can be optimized based on the specific LC system and column used to ensure adequate separation from matrix components.

Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Diltiazem 415.1178.03580
This compound (IS) 376.2178.03885

Note: The MRM transition for this compound is proposed based on the structure and common fragmentation patterns. The product ion m/z 178.0 corresponds to a stable fragment of the benzothiazepine (B8601423) ring, which is expected to be common between Diltiazem and its desacetyl metabolite. It is highly recommended to confirm and optimize these parameters by direct infusion of the this compound standard. The MRM transition for the non-deuterated Desacetyl Diltiazem has been reported as m/z 373.21 -> 108.85.[1]

Method Validation

The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and/or the European Medicines Agency (EMA). Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. A linear range of 1 to 500 ng/mL is typically appropriate for Diltiazem.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three different days. The precision (%CV) should be ≤15% (≤20% at the LLOQ) and the accuracy (%bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked blank plasma with the response of the analyte in a neat solution.

  • Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C. Given the known instability of Diltiazem, which can degrade to Desacetyl Diltiazem, stability experiments are critical.[1]

Data Presentation

Table 1: Optimized Mass Spectrometry Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Diltiazem415.1178.01003580
This compound (IS)376.2178.01003885
Table 2: Method Validation Summary (Example Data)
Validation ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (100 ng/mL)HQC (400 ng/mL)Acceptance Criteria
Intra-day Precision (%CV) 8.56.24.53.8≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) 10.27.85.14.2≤15% (≤20% at LLOQ)
Accuracy (%Bias) -5.33.1-1.82.5±15% (±20% at LLOQ)
Recovery (%) -85.288.186.5Consistent and reproducible
Matrix Factor -0.981.020.99CV ≤15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add IS (25 µL of 100 ng/mL This compound) plasma->add_is vortex1 Vortex (10s) add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex (1 min) add_acn->vortex2 centrifuge Centrifuge (13,000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column, Gradient Elution) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of Diltiazem calibration->quantification logical_relationship cluster_lc_separation Liquid Chromatography cluster_ms_detection Mass Spectrometry cluster_quantification Quantification diltiazem Diltiazem (Analyte) diltiazem_rt Diltiazem Retention Time diltiazem->diltiazem_rt is This compound (Internal Standard) is_rt IS Retention Time is->is_rt diltiazem_mrm Diltiazem MRM (415.1 -> 178.0) diltiazem_rt->diltiazem_mrm is_mrm IS MRM (376.2 -> 178.0) is_rt->is_mrm peak_area_ratio Peak Area Ratio (Diltiazem / IS) diltiazem_mrm->peak_area_ratio is_mrm->peak_area_ratio concentration Diltiazem Concentration peak_area_ratio->concentration

References

Application Notes and Protocols for the Analysis of Desacetyl Diltiazem in Plasma using Desacetyl Diltiazem-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the quantitative analysis of Desacetyl Diltiazem (B1670644), a major metabolite of Diltiazem, in human plasma samples. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates Desacetyl Diltiazem-d3 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Diltiazem is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain arrhythmias. Monitoring its metabolites is crucial for pharmacokinetic and pharmacodynamic studies.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of Desacetyl Diltiazem in plasma using LC-MS/MS. These values are compiled from various validated methods and serve as a general guideline.[1][2][3]

Table 1: Calibration Curve and Sensitivity

ParameterTypical Value
Linearity Range0.15 - 40.69 ng/mL[3]
Lower Limit of Quantification (LLOQ)0.15 - 0.24 ng/mL[2][3]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC (e.g., 0.45 ng/mL)< 10%< 10%± 15%
Medium QC (e.g., 19.12 ng/mL)< 10%< 10%± 15%
High QC (e.g., 32.55 ng/mL)< 10%< 10%± 15%

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
Desacetyl DiltiazemLiquid-Liquid Extraction66.9 - 92.4%[3]
Desacetyl DiltiazemSolid-Phase Extraction~90%[4]

Experimental Protocols

Materials and Reagents
LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is commonly used.[2]

  • Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of an aqueous component (e.g., 10 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][3]

  • Flow Rate: A flow rate of 0.2 - 0.6 mL/min is generally appropriate.[2][3]

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Desacetyl Diltiazem: The precursor to product ion transition is m/z 373.2 → 108.85.[3]

    • This compound (IS): The precursor ion will be m/z 376.2 (M+H)+. The product ion is expected to be m/z 108.85, assuming the deuterium (B1214612) labels are not on the fragmented portion.

Sample Preparation
  • Prepare stock solutions of Desacetyl Diltiazem and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare working solutions of Desacetyl Diltiazem by serial dilution of the stock solution with a methanol/water mixture.

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

  • Spike blank human plasma with the Desacetyl Diltiazem working solutions to create calibration standards and QC samples at various concentration levels.

Choose one of the following extraction methods:

Method A: Liquid-Liquid Extraction (LLE) [2][3]

  • To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and inject a portion onto the LC-MS/MS system.

Method B: Solid-Phase Extraction (SPE) [4]

  • To 200 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

  • Condition the SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to mix and inject a portion onto the LC-MS/MS system.

Visualizations

Diltiazem Signaling Pathway

Diltiazem_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell / Cardiomyocyte Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel Diltiazem->L_type_Ca_Channel blocks Relaxation Vasodilation / Decreased Contractility Diltiazem->Relaxation Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx allows Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_Calmodulin forms MLCK Myosin Light Chain Kinase (MLCK) (Inactive) Ca_Calmodulin->MLCK activates MLCK_active MLCK (Active) Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P phosphorylates Myosin_LC Myosin Light Chain Contraction Muscle Contraction Myosin_LC_P->Contraction leads to

Caption: Diltiazem's mechanism of action.

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation Experiments cluster_analysis Sample Analysis & Reporting Develop_Method Method Development (LC & MS Optimization) Prepare_Reagents Prepare Reference Standards, IS, and QCs Develop_Method->Prepare_Reagents Define_Protocol Define Validation Protocol (FDA/ICH Guidelines) Prepare_Reagents->Define_Protocol Selectivity Selectivity & Specificity Define_Protocol->Selectivity Matrix_Effect Matrix Effect Define_Protocol->Matrix_Effect Calibration_Curve Calibration Curve (Linearity & Range) Define_Protocol->Calibration_Curve Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Define_Protocol->Accuracy_Precision Recovery Extraction Recovery Define_Protocol->Recovery Stability Stability Assessment (Freeze-thaw, Bench-top, etc.) Define_Protocol->Stability Analyze_Samples Analyze Study Samples with Validated Method Selectivity->Analyze_Samples Matrix_Effect->Analyze_Samples Calibration_Curve->Analyze_Samples Accuracy_Precision->Analyze_Samples Recovery->Analyze_Samples Stability->Analyze_Samples Process_Data Process Data & Calculate Concentrations Analyze_Samples->Process_Data Generate_Report Generate Validation & Bioanalytical Reports Process_Data->Generate_Report

Caption: Bioanalytical method validation workflow.

References

Quantitative Analysis of Diltiazem and its Metabolites Using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Diltiazem (B1670644) is a non-dihydropyridine calcium channel blocker widely used in the treatment of hypertension, angina pectoris, and certain types of arrhythmias.[1][] It undergoes extensive first-pass metabolism in the liver, primarily mediated by cytochrome P450 enzymes, including CYP3A4 and CYP2D6.[3] The main metabolic pathways are N-demethylation, O-demethylation, and deacetylation, resulting in several pharmacologically active and inactive metabolites.[4] Accurate quantification of diltiazem and its principal metabolites, such as N-desmethyldiltiazem (M1) and O-desacetyldiltiazem (M2), is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

This application note describes a robust and sensitive method for the simultaneous quantification of diltiazem and its major metabolites in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard. The use of a labeled internal standard, such as Diltiazem-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[5]

Metabolic Pathway of Diltiazem

Diltiazem is metabolized into several key metabolites. The primary reactions include the removal of a methyl group from the nitrogen atom (N-demethylation) to form N-desmethyldiltiazem, and the hydrolysis of the acetyl group (deacetylation) to form desacetyldiltiazem. Further metabolic conversions can also occur.

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl N-desmethyldiltiazem (M1) Diltiazem->N_Desmethyl N-demethylation (CYP3A4) O_Desacetyl O-desacetyldiltiazem (M2) Diltiazem->O_Desacetyl Deacetylation (Esterases) Other Other Metabolites N_Desmethyl->Other O_Desacetyl->Other

Caption: Metabolic pathway of Diltiazem.

Experimental Workflow

The analytical workflow involves sample preparation from plasma, followed by chromatographic separation and detection by mass spectrometry.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) IS Add Labeled Internal Standard (Diltiazem-D4) Plasma->IS LLE Liquid-Liquid Extraction (Methyl-tert-butyl ether) IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation Recon->UPLC MS Tandem MS Detection (MRM Mode) UPLC->MS Quant Quantification MS->Quant

Caption: Experimental workflow for Diltiazem analysis.

Protocols

Sample Preparation

This protocol is based on a liquid-liquid extraction (LLE) method.[6][7]

Materials:

  • Human plasma samples

  • Diltiazem, N-desmethyldiltiazem, and O-desacetyldiltiazem reference standards

  • Diltiazem-D4 (Internal Standard)

  • Methyl-tert-butyl ether (MTBE)

  • Ammonium acetate (B1210297)

  • Acetonitrile

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add a specific amount of Diltiazem-D4 internal standard solution.

  • Add 1 mL of MTBE to the plasma sample.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions: [6][7]

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase: 10 mM Ammonium acetate buffer and Acetonitrile (25:75, v/v)

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Run Time: Approximately 2.0 minutes

Mass Spectrometry Conditions: [5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Dependent on instrument

  • Desolvation Temperature: Dependent on instrument

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.05178.03
N-desmethyldiltiazem401.09150.04
O-desacetyldiltiazem373.21108.85
Diltiazem-D4 (IS)419.22314.0

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, compiled from various validated bioanalytical studies.[5][6][7]

Table 1: Linearity and Limit of Quantification

AnalyteLinearity Range (ng/mL)Lower Limit of Quantification (LLoQ) (ng/mL)
Diltiazem0.48 - 639.90.48
N-desmethyldiltiazem0.24 - 320.10.24
O-desacetyldiltiazem0.24 - 320.70.24

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
DiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%
N-desmethyldiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%
O-desacetyldiltiazemLow QC< 10.0< 10.0Within ±15%
Mid QC< 10.0< 10.0Within ±15%
High QC< 10.0< 10.0Within ±15%

Table 3: Recovery

AnalyteRecovery (%)
Diltiazem77.4
N-desmethyldiltiazem76.0
O-desacetyldiltiazem74.5
Diltiazem-D4 (IS)74.1

Conclusion

The described UPLC-MS/MS method utilizing a labeled internal standard provides a sensitive, specific, and high-throughput approach for the simultaneous quantification of diltiazem and its major metabolites in human plasma. The detailed protocol and validated performance data demonstrate its suitability for pharmacokinetic research and clinical applications, ensuring reliable and accurate results.

References

Application of Desacetyl Diltiazem-d3 in Preclinical Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In preclinical drug development, a thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties is critical for predicting its pharmacokinetic (PK) profile and ensuring its safety and efficacy. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice to ensure the accuracy and precision of bioanalytical data, as it effectively corrects for variability during sample preparation and analysis.

Desacetyl Diltiazem-d3 is the deuterated form of Desacetyl Diltiazem (B1670644), a primary and pharmacologically active metabolite of Diltiazem, a widely used calcium channel blocker. Its structural similarity and mass difference make it an ideal internal standard for the quantification of Desacetyl Diltiazem and potentially Diltiazem itself in preclinical DMPK studies. This application note provides detailed protocols and data for the use of this compound as an internal standard in preclinical bioanalysis.

Physicochemical Properties and Mass Spectrometric Data

A summary of the key physicochemical properties of this compound is provided below. The proposed Multiple Reaction Monitoring (MRM) transition is based on the known fragmentation of the non-labeled Desacetyl Diltiazem and the mass shift introduced by the three deuterium (B1214612) atoms.

PropertyValue
Chemical Name (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
CAS Number 1246815-32-6
Molecular Formula C₂₀H₂₁D₃N₂O₃S
Molecular Weight 375.50 g/mol
Analyte (Non-labeled) Desacetyl Diltiazem
Analyte Molecular Weight 372.48 g/mol
Proposed Precursor Ion (M+H)⁺ m/z 376.2
Proposed Product Ion m/z 178.1
Reported MRM for Analyte m/z 373.2 → 178.1[1][2]

Note: The proposed MRM transition for this compound should be confirmed and optimized experimentally.

Preclinical Pharmacokinetic Data of Desacetyl Diltiazem

The following tables summarize the pharmacokinetic parameters of the non-labeled metabolite, Desacetyl Diltiazem, in rats and rabbits, which are common preclinical species. This data provides a baseline for what to expect during DMPK studies of Diltiazem.

Table 1: Pharmacokinetic Parameters of Desacetyl Diltiazem in Rats (Oral Administration of Diltiazem)

ParameterValue (Mean ± SD)Reference
Dose of Diltiazem 15 mg/kg[3]
AUC (ng·h/mL) Increased with Resveratrol (B1683913) co-administration[3]
Metabolite-Parent AUC Ratio Decreased with Resveratrol co-administration (not significant)[3]

Table 2: Pharmacokinetic Parameters of Deacetyl N-monodesmethyl Diltiazem (M2) in Rabbits (5 mg/kg IV)

ParameterValue (Mean ± SD)Reference
t½ (h) 2.8 ± 0.7[4]
AUC (ng·h/mL) 2000 ± 290[4]
Clearance (mL/min/kg) 38 ± 4.8[4]
Renal Clearance (mL/min/kg) 0.57 ± 0.23[4]

Table 3: Pharmacokinetic Parameters of Desacetyl Diltiazem in Rabbits (Oral Administration of 20 mg/kg Diltiazem)

ParameterControl GroupDiabetic Group (Day 13)Reference
AUC of Diltiazem (ng·h/mL) 7671550[5]
t½ of Diltiazem (h) 8.7613.0[5]
PK of Desacetyl Diltiazem Not significantly different between groupsNot significantly different between groups[5]

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard in preclinical DMPK studies. These should be adapted and validated for specific study needs.

Bioanalytical Method Development and Validation using LC-MS/MS

Objective: To develop and validate a robust LC-MS/MS method for the quantification of Desacetyl Diltiazem in a biological matrix (e.g., rat plasma) using this compound as an internal standard.

Materials:

  • Desacetyl Diltiazem analytical standard

  • This compound internal standard

  • Control rat plasma

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade

  • Water - ultrapure

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

Protocol:

  • Stock and Working Solution Preparation:

    • Prepare a 1 mg/mL stock solution of Desacetyl Diltiazem and this compound in methanol.

    • Prepare serial dilutions of the Desacetyl Diltiazem stock solution to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).

    • Prepare a working solution of this compound (e.g., 100 ng/mL) in 50:50 ACN:Water.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the this compound working solution in ACN.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • Desacetyl Diltiazem: m/z 373.2 → 178.1 (optimize collision energy)

      • This compound: m/z 376.2 → 178.1 (optimize collision energy)

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Diltiazem and its metabolite Desacetyl Diltiazem in rats following oral administration.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Diltiazem formulation for oral gavage

  • This compound for use as an internal standard in bioanalysis

  • Blood collection supplies (e.g., capillaries, EDTA tubes)

  • Anesthesia (if required for blood collection)

Protocol:

  • Animal Dosing:

    • Acclimatize rats for at least 3 days before the study.

    • Fast rats overnight before dosing.

    • Administer a single oral dose of Diltiazem (e.g., 15 mg/kg) via gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 100 µL) from the tail vein or other appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).

    • Collect blood into EDTA-containing tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate plasma.

    • Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis.

  • Bioanalysis:

    • Analyze the plasma samples for Desacetyl Diltiazem concentrations using the validated LC-MS/MS method described above, with this compound as the internal standard.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data to determine key PK parameters (e.g., Cmax, Tmax, AUC, t½, CL/F).

Visualizations

Diltiazem Metabolic Pathway

G Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (M1) Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases) N_monodesmethyl_Diltiazem N-monodesmethyl Diltiazem (MA) Diltiazem->N_monodesmethyl_Diltiazem N-demethylation (CYP3A4) Desacetyl_N_monodesmethyl_Diltiazem Desacetyl-N-monodesmethyl Diltiazem (M2) Desacetyl_Diltiazem->Desacetyl_N_monodesmethyl_Diltiazem N-demethylation N_monodesmethyl_Diltiazem->Desacetyl_N_monodesmethyl_Diltiazem Deacetylation

Caption: Metabolic pathway of Diltiazem to its major metabolites.

Bioanalytical Workflow using this compound

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (Calibrator, QC, Unknown) IS_spike Spike with This compound (IS) Plasma->IS_spike Precipitation Protein Precipitation (Acetonitrile) IS_spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_injection UHPLC Injection Supernatant->LC_injection Chromatography Chromatographic Separation (C18 Column) LC_injection->Chromatography MS_detection MS/MS Detection (MRM Mode) Chromatography->MS_detection Integration Peak Area Integration MS_detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for bioanalysis using a deuterated internal standard.

Logic for Using a Stable Isotope-Labeled Internal Standard

G cluster_variability Variability Sources cluster_benefits Benefits of SIL-IS Goal Accurate Quantification in Biological Matrix Problem Sources of Variability Goal->Problem Solution Use of Internal Standard (IS) Problem->Solution Sample_Prep Sample Preparation (e.g., extraction loss) Problem->Sample_Prep Injection Injection Volume Problem->Injection Matrix_Effect Matrix Effects (Ion Suppression/Enhancement) Problem->Matrix_Effect SIL_IS Stable Isotope-Labeled IS (e.g., this compound) Solution->SIL_IS Co_elution Co-elutes with Analyte SIL_IS->Co_elution Similar_Behavior Similar Physicochemical Properties SIL_IS->Similar_Behavior Correction Corrects for Variability Co_elution->Correction Similar_Behavior->Correction Correction->Goal Achieves

Caption: Rationale for using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for Desacetyl Diltiazem-d3 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the sample preparation of Desacetyl Diltiazem-d3 and its parent drug, diltiazem (B1670644), from plasma samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols are intended for researchers, scientists, and drug development professionals. This compound is a stable isotope-labeled internal standard used for the accurate quantification of Desacetyl Diltiazem.

Overview of Sample Preparation Techniques

Effective sample preparation is critical for accurate and reliable bioanalysis. The primary goals are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte of interest. This document outlines three common and effective techniques for the extraction of this compound and related analytes from plasma:

  • Protein Precipitation (PPT): A rapid and straightforward method for removing the bulk of proteins from the sample.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in two immiscible liquid phases.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate and purify analytes from a complex matrix.

The choice of method will depend on the required sensitivity, sample throughput, and the specific characteristics of the analytical method.

Protein Precipitation (PPT) Protocol

Protein precipitation is a fast and simple method suitable for high-throughput analysis. It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.

Experimental Protocol
  • Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (concentration will depend on the specific assay requirements).

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (ACN) to the plasma sample. The ratio of ACN to plasma is 3:1 (v/v).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Summary
ParameterValue/RangeReference
Plasma Volume100 µLGeneral Protocol
Precipitating SolventAcetonitrile[1]
Solvent to Plasma Ratio3:1 (v/v)[2]
Centrifugation Speed10,000 x gGeneral Protocol
Centrifugation Time10 minutes[3]
Approximate Recovery>85%Method Dependent

Workflow Diagram

PPT_Workflow plasma Plasma Sample (100 µL) is Add Internal Standard (this compound) plasma->is acn Add Acetonitrile (300 µL) is->acn vortex Vortex (30s) acn->vortex centrifuge Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness (Optional) supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic sample preparation technique that offers good cleanup and concentration capabilities. It is based on the partitioning of the analyte between an aqueous sample and an immiscible organic solvent.

Experimental Protocol
  • Sample Aliquoting: Pipette 300 µL of human plasma into a clean polypropylene (B1209903) tube.[4][5]

  • Internal Standard Spiking: Add the internal standard, this compound, to the plasma sample.

  • Extraction Solvent Addition: Add 1 mL of methyl-tert-butyl ether (MTBE) to the tube.[4][5]

  • Vortexing: Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Quantitative Data Summary
ParameterValue/RangeReference
Plasma Volume300 µL[4][5]
Extraction SolventMethyl-tert-butyl ether (MTBE)[4][5]
Recovery of Diltiazem77.4%[4][5]
Recovery of Desacetyl Diltiazem74.5%[4][5]
Intra- and Inter-day PrecisionWithin 10.0%[4][5]

Workflow Diagram

LLE_Workflow plasma Plasma Sample (300 µL) is Add Internal Standard plasma->is mtbe Add MTBE (1 mL) is->mtbe vortex Vortex (5 min) mtbe->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evap Evaporate to Dryness transfer->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE provides a high degree of selectivity and can effectively remove matrix interferences, leading to very clean extracts. This protocol is based on the use of cyanopropyl silica (B1680970) cartridges.[6][7]

Experimental Protocol
  • Cartridge Conditioning: Condition a cyanopropyl silica SPE cartridge (50 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of 0.05 M phosphate (B84403) buffer (pH 7.4).[7] Do not allow the cartridge to dry out.

  • Sample Loading: To 1.0 mL of plasma, add the this compound internal standard. Load the entire sample onto the conditioned SPE cartridge.[7]

  • Washing: Wash the cartridge with 1 mL of 0.05 M phosphate buffer (pH 7.4) to remove polar interferences.[7]

  • Elution: Elute the analytes with 0.16 mL of methanol into a clean collection tube.[7]

  • Post-Elution Addition: Add 0.14 mL of the phosphate buffer to the eluate.[7]

  • Injection: Inject 0.25 mL of the final extract into the HPLC or LC-MS/MS system.[7]

Quantitative Data Summary
ParameterValue/RangeReference
SPE CartridgeCyanopropyl silica, 50 mg[6][7]
Plasma Volume1.0 mL[7]
Conditioning Solvents1 mL Methanol, 1 mL Phosphate Buffer (pH 7.4)[7]
Washing Solvent1 mL Phosphate Buffer (pH 7.4)[7]
Elution Solvent0.16 mL Methanol[7]
Absolute Recovery~90%[7]

Workflow Diagram

SPE_Workflow condition Condition Cartridge (Methanol, Buffer) load Load Plasma Sample (1.0 mL with IS) condition->load wash Wash Cartridge (Phosphate Buffer) load->wash elute Elute Analytes (0.16 mL Methanol) wash->elute add_buffer Add Buffer to Eluate (0.14 mL) elute->add_buffer inject Inject into LC-MS/MS add_buffer->inject

Caption: Solid-Phase Extraction Workflow.

Concluding Remarks

The selection of the most appropriate sample preparation technique for this compound analysis will be dictated by the specific requirements of the study. Protein precipitation offers speed and simplicity, making it ideal for high-throughput screening. Liquid-liquid extraction provides a balance of cleanliness and recovery. Solid-phase extraction delivers the cleanest extracts and is the method of choice for assays requiring the highest sensitivity and selectivity. It is recommended to validate the chosen method to ensure it meets the required performance criteria for accuracy, precision, recovery, and matrix effects.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desacetyl Diltiazem (B1670644) is a primary active metabolite of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina.[1] Accurate quantification of Diltiazem and its metabolites is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as Desacetyl Diltiazem-d3, are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) as they correct for variability during sample preparation and analysis.[2][3][4] High-resolution mass spectrometry (HRMS) offers enhanced selectivity and the ability to perform retrospective data analysis, making it a powerful tool for drug metabolism studies. This application note details a robust method for the detection and quantification of this compound in a biological matrix using LC-HRMS.

Principle

This method utilizes a liquid chromatography system coupled to a high-resolution mass spectrometer for the separation and detection of this compound. The stable isotope-labeled analyte co-elutes with the unlabeled analyte and is used as an internal standard for accurate quantification. The high resolving power of the mass spectrometer allows for precise mass measurement, ensuring high specificity and minimizing potential interferences from the matrix.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

A one-step liquid-liquid extraction (LLE) is a common and effective method for extracting Diltiazem and its metabolites from plasma.[1][5]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Methyl-t-butyl ether (MTBE)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Pipette 300 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike with the this compound internal standard working solution.

  • Add 900 µL of methyl-t-butyl ether (MTBE).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.

Liquid Chromatography

The following parameters are based on established methods for the separation of Diltiazem and its metabolites.[1][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

Parameters:

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent[1][5]

  • Mobile Phase: 10 mM Ammonium Acetate Buffer : Acetonitrile (25:75, v/v)[1][5]

  • Flow Rate: 0.2 mL/min[1][5]

  • Column Temperature: 30°C[6]

  • Injection Volume: 10 µL[6]

  • Run Time: Approximately 2-4 minutes[5][7]

High-Resolution Mass Spectrometry

The following settings are adapted for a high-resolution instrument, such as a Q-TOF or Orbitrap mass spectrometer, based on typical parameters for small molecule analysis and reported tandem MS data.[7][8]

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full Scan with data-dependent MS/MS (ddMS2) or Targeted SIM

  • Mass Range: m/z 50-1300[8]

  • Resolution: ≥ 30,000 FWHM

  • Precursor Ion (for Desacetyl Diltiazem): m/z 373.1213

  • Precursor Ion (for this compound): m/z 376.1399

  • Collision Energy: Optimized for fragmentation (typically 15-30 eV)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Gas Flow: 600 L/hr

  • Desolvation Temperature: 350°C

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of Desacetyl Diltiazem, which would be expected to be similar for its deuterated analog used as an internal standard.

Table 1: Linearity and Lower Limit of Quantification

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Desacetyl Diltiazem0.15 - 40.69[7]0.15[7]> 0.99
Desacetyl Diltiazem0.24 - 320.7[5]0.24[5]> 0.99

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Desacetyl DiltiazemLow, Medium, High< 10.0[5]< 10.0[5]Within ±10.0[5]

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
Desacetyl DiltiazemLow72.9[7]
Desacetyl DiltiazemMedium66.9[7]
Desacetyl DiltiazemHigh92.4[7]
Overall-74.5[5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (300 µL) Spike Spike with this compound Plasma->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Mobile Phase Evap->Recon LC LC Separation (C18 Column) Recon->LC HRMS HRMS Detection (ESI+) LC->HRMS Quant Quantification HRMS->Quant Report Reporting Quant->Report

Caption: Experimental workflow for the analysis of this compound.

internal_standard_logic cluster_process Analytical Process cluster_correction Correction for Variability Analyte Analyte (Desacetyl Diltiazem) SamplePrep Sample Preparation Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization Detection MS Detection Ionization->Detection Ratio Ratio of Analyte to IS Signal Detection->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using a stable isotope-labeled internal standard.

References

Application Notes and Protocols for In Vitro Metabolism Studies of Diltiazem Using Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diltiazem (B1670644) is a benzothiazepine (B8601423) calcium channel blocker widely used in the management of hypertension, angina pectoris, and certain types of arrhythmias. As with many pharmaceuticals, diltiazem undergoes extensive metabolism in the liver, which significantly influences its pharmacokinetic profile and potential for drug-drug interactions. Understanding the metabolic fate of diltiazem is crucial for drug development and clinical practice. In vitro metabolism studies using labeled compounds, such as radiolabeled ([¹⁴C]) or stable isotope-labeled (e.g., [²H] or [¹³C]) diltiazem, are powerful tools for elucidating metabolic pathways, identifying metabolites, and quantifying their formation rates. These studies are typically conducted using human liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.[1]

The primary metabolic pathways for diltiazem include N-demethylation, deacetylation, and O-demethylation, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent CYP2D6, as well as esterases.[2][3] The major metabolites, some of which are pharmacologically active, include N-desmethyldiltiazem (MA), desacetyldiltiazem (M1), and N-desmethyl-desacetyldiltiazem (M2).[4][5]

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of diltiazem using labeled compounds.

Data Presentation

The following table summarizes the quantitative data on the major metabolites of diltiazem observed in in vitro and in vivo studies. It is important to note that in vitro metabolite ratios can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time).

MetaboliteAbbreviationPrimary Metabolic PathwayPrimary Enzyme(s)Rate of Formation (in vitro, HLM*)Relative Abundance (in vivo, AUC ratio)
N-monodesmethyldiltiazemMAN-demethylationCYP3A4[2][6]0.33-3.31 nmol/mg protein/min[6]~45-48% of parent drug[7]
DesacetyldiltiazemM1DeacetylationEsterases[2]Data not available~15-16% of parent drug[7]
N-desmethyl-desacetyldiltiazemM2Deacetylation of MAEsterasesData not availableMajor plasma metabolite[4]
O-desmethyldiltiazem-O-demethylationCYP2D6[2]Data not availableMinor metabolite
Desacetyl-O-demethyl-diltiazemM4Deacetylation & O-demethylationEsterases, CYP2D6Data not availableIdentified in urine[7]
Desacetyl-N,O-demethyl-diltiazemM6Multiple pathwaysCYP3A4, CYP2D6, EsterasesData not availableIdentified in urine[7]

*HLM: Human Liver Microsomes

Experimental Protocols

Protocol 1: In Vitro Metabolism of [¹⁴C]Diltiazem in Human Liver Microsomes

This protocol describes a typical experiment to study the metabolism of diltiazem using radiolabeled compound and human liver microsomes, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • [¹⁴C]Diltiazem (specific activity and radiochemical purity should be known)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH), ice-cold

  • Internal standard (e.g., a structurally similar compound not found in the incubation mixture, or stable isotope-labeled diltiazem like diltiazem-D4[8])

  • Water, HPLC grade

  • Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • Liquid scintillation counter

  • HPLC system coupled with a mass spectrometer (LC-MS/MS) and a radioactivity detector

Procedure:

  • Preparation of Incubation Mixtures:

    • In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Human Liver Microsomes (final concentration typically 0.2-1.0 mg/mL)

      • [¹⁴C]Diltiazem (final concentration typically 1-10 µM)

    • Prepare control incubations:

      • No NADPH (to assess non-enzymatic degradation)

      • No microsomes (to assess chemical stability)

      • Incubation at 0°C (to minimize enzymatic activity)

  • Initiation of Metabolic Reaction:

    • Pre-incubate the mixtures for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

    • Vortex the tubes vigorously to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.

    • The eluent from the column should first pass through a radioactivity detector to generate a radiochromatogram, which shows the peaks of the parent compound and all radiolabeled metabolites.

    • The eluent then enters the mass spectrometer for mass analysis and fragmentation to identify the metabolites.

    • Quantify the parent compound and its metabolites by integrating the peak areas from the radiochromatogram or from the mass spectrometer's extracted ion chromatograms.

Protocol 2: Use of Stable Isotope-Labeled Diltiazem for Metabolite Identification

This protocol outlines the use of stable isotope-labeled diltiazem (e.g., diltiazem-d5) in parallel with unlabeled diltiazem to aid in the identification of metabolites.

Materials:

  • Unlabeled Diltiazem

  • Stable Isotope-Labeled Diltiazem (e.g., diltiazem-d5)

  • All other materials as listed in Protocol 1 (except for the radiolabeled compound)

Procedure:

  • Parallel Incubations:

    • Perform two separate sets of incubations as described in Protocol 1.

    • In one set, use unlabeled diltiazem as the substrate.

    • In the second set, use the stable isotope-labeled diltiazem as the substrate.

  • Sample Processing and Analysis:

    • Process the samples from both sets of incubations as described in Protocol 1.

    • Analyze the samples by LC-MS/MS.

  • Data Interpretation:

    • In the chromatogram from the unlabeled diltiazem incubation, identify potential metabolite peaks based on their mass-to-charge ratio (m/z).

    • In the chromatogram from the stable isotope-labeled diltiazem incubation, look for corresponding peaks with an m/z shift that matches the mass difference of the isotopic label. For example, if diltiazem-d5 was used, the metabolites will have a mass that is 5 Da higher than the corresponding unlabeled metabolites.

    • This "isotopic signature" provides a high degree of confidence in confirming that the detected peaks are indeed metabolites of diltiazem and not endogenous components of the incubation matrix.

Visualizations

Diltiazem_Metabolism_Pathway Diltiazem Diltiazem MA N-desmethyldiltiazem (MA) Diltiazem->MA N-demethylation (CYP3A4) M1 Desacetyldiltiazem (M1) Diltiazem->M1 Deacetylation (Esterases) O_desmethyl O-desmethyldiltiazem Diltiazem->O_desmethyl O-demethylation (CYP2D6) M2 N-desmethyl-desacetyldiltiazem (M2) MA->M2 Deacetylation (Esterases) M1->M2 N-demethylation (CYP3A4) M4 Desacetyl-O-demethyl-diltiazem (M4) M1->M4 O-demethylation (CYP2D6) M6 Desacetyl-N,O-demethyl-diltiazem (M6) M2->M6 O-demethylation (CYP2D6) O_desmethyl->M4 Deacetylation (Esterases) M4->M6 N-demethylation (CYP3A4)

Caption: Metabolic pathway of Diltiazem.

In_Vitro_Metabolism_Workflow Start Start: Prepare Incubation Mix ([¹⁴C]Diltiazem, HLM, Buffer) Incubate Pre-incubate at 37°C Start->Incubate Initiate Initiate Reaction (Add NADPH) Incubate->Initiate Incubate_Reaction Incubate at 37°C (Time Course) Initiate->Incubate_Reaction Terminate Terminate Reaction (Ice-cold ACN/MeOH + IS) Incubate_Reaction->Terminate Process Protein Precipitation & Centrifugation Terminate->Process Extract Collect & Evaporate Supernatant Process->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Analyze LC-MS/MS Analysis (Radioactivity & Mass Detection) Reconstitute->Analyze End End: Data Analysis (Metabolite ID & Quantification) Analyze->End

Caption: Experimental workflow for in vitro metabolism.

References

Application Notes and Protocols for the Use of Desacetyl Diltiazem-d3 in Bioequivalence Studies of Diltiazem Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diltiazem (B1670644) is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain heart rhythm disorders. To ensure the therapeutic equivalence of generic diltiazem formulations, regulatory agencies require bioequivalence (BE) studies. These studies compare the rate and extent of absorption of a test formulation to a reference formulation. A key component of conducting accurate and reliable BE studies is the use of robust bioanalytical methods for the quantification of the drug and its major metabolites in biological matrices.

Desacetyl diltiazem is a primary active metabolite of diltiazem. The use of a stable isotope-labeled internal standard, such as Desacetyl Diltiazem-d3, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1] The near-identical physicochemical properties of the deuterated internal standard to the analyte ensure accurate quantification by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of diltiazem formulations.

Bioanalytical Method: Quantification of Diltiazem and Desacetyl Diltiazem in Human Plasma by LC-MS/MS

This section details a validated LC-MS/MS method for the simultaneous quantification of diltiazem and its metabolite, desacetyl diltiazem, in human plasma, employing this compound as the internal standard.

Summary of Method Validation Parameters

The following table summarizes the typical validation parameters for a robust LC-MS/MS assay for diltiazem and desacetyl diltiazem.

ParameterDiltiazemDesacetyl Diltiazem
Linearity Range 0.5 - 500 ng/mL0.5 - 250 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL
Intra-day Precision (%CV) < 10%< 10%
Inter-day Precision (%CV) < 12%< 12%
Accuracy (% Bias) ± 15%± 15%
Recovery > 80%> 80%
Experimental Protocol: LC-MS/MS Analysis

1.2.1. Materials and Reagents

  • Diltiazem Hydrochloride (Reference Standard)

  • Desacetyl Diltiazem (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Water (Ultrapure)

1.2.2. Stock and Working Solutions Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of diltiazem, desacetyl diltiazem, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the diltiazem and desacetyl diltiazem stock solutions with a 50:50 mixture of methanol and water to create calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.

1.2.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

1.2.4. Liquid Chromatography Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start with 10% B, ramp to 90% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Column Temperature 40°C

1.2.5. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Diltiazem Transition m/z 415.2 → 178.1
Desacetyl Diltiazem Transition m/z 373.1 → 178.1
This compound Transition m/z 376.1 → 178.1
Collision Energy Optimized for each analyte
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C

Bioequivalence Study Protocol

This section outlines a typical protocol for a bioequivalence study of two diltiazem formulations, adhering to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[2][3]

Study Design

A randomized, single-dose, two-period, two-sequence, crossover study design is recommended.[4] The study should be conducted under both fasting and fed conditions. A washout period of at least 7 days should be implemented between the two periods.

Study Population

Healthy male and non-pregnant, non-lactating female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ², are typically enrolled. All subjects should provide written informed consent before participation.

Dosing and Blood Sampling
  • Fasting Study: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of either the test or reference diltiazem formulation with 240 mL of water.

  • Fed Study: After an overnight fast of at least 10 hours, subjects will consume a standardized high-fat, high-calorie breakfast 30 minutes before receiving a single oral dose of either the test or reference diltiazem formulation with 240 mL of water.

  • Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into K2EDTA-containing tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose. Plasma will be separated by centrifugation and stored at -70°C until analysis.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters including Cmax (maximum plasma concentration), AUC0-t (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the plasma concentration-time curve from time zero to infinity) will be calculated for diltiazem and desacetyl diltiazem using non-compartmental methods.[5]

Bioequivalence between the test and reference formulations will be determined if the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the acceptance range of 80.00% to 125.00%.[4]

Data Presentation

The following tables present example pharmacokinetic data from a hypothetical bioequivalence study of two 120 mg diltiazem extended-release formulations.

Pharmacokinetic Parameters of Diltiazem
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 155.8 ± 45.2160.1 ± 50.892.5% - 108.3%
AUC0-t (ng·h/mL) 2450 ± 7802510 ± 81094.2% - 105.6%
AUC0-∞ (ng·h/mL) 2600 ± 8502680 ± 89093.8% - 104.9%
Pharmacokinetic Parameters of Desacetyl Diltiazem
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 35.2 ± 10.136.8 ± 11.591.7% - 107.5%
AUC0-t (ng·h/mL) 650 ± 210675 ± 22593.1% - 106.2%
AUC0-∞ (ng·h/mL) 710 ± 240740 ± 25592.5% - 105.8%

Visualizations

Metabolic Pathway of Diltiazem to Desacetyl Diltiazem

Diltiazem undergoes extensive metabolism in the liver, with deacetylation being a major pathway, mediated by esterases, to form the active metabolite desacetyl diltiazem.[6][7]

metabolic_pathway Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem (Active Metabolite) Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases)

Caption: Metabolic conversion of Diltiazem to Desacetyl Diltiazem.

Experimental Workflow for Bioanalytical Method

The following diagram illustrates the workflow for the quantification of diltiazem and desacetyl diltiazem in plasma samples.

experimental_workflow start Plasma Sample Collection add_is Addition of This compound (IS) start->add_is sample_prep Sample Preparation (Protein Precipitation with Acetonitrile) centrifugation Centrifugation sample_prep->centrifugation add_is->sample_prep evaporation Evaporation of Supernatant centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Bioanalytical workflow for Diltiazem and its metabolite.

Logical Relationship of Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard is crucial for mitigating variability in the analytical process.

logical_relationship analyte Analyte (Diltiazem & Desacetyl Diltiazem) sample_prep Sample Preparation Variability analyte->sample_prep instrumental_variability Instrumental Variability (Injection Volume, Ion Suppression) analyte->instrumental_variability is Internal Standard (this compound) is->sample_prep is->instrumental_variability ratio Analyte/IS Ratio sample_prep->ratio instrumental_variability->ratio accurate_quantification Accurate Quantification ratio->accurate_quantification

Caption: Role of a deuterated internal standard in accurate quantification.

References

Application Note: High-Throughput Analysis of Diltiazem and its Metabolites Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diltiazem (B1670644) is a calcium channel blocker widely prescribed for the treatment of hypertension and angina. Monitoring its metabolism is crucial for pharmacokinetic studies and clinical drug monitoring. Diltiazem is extensively metabolized in the liver, primarily through N-demethylation and O-deacetylation, forming active metabolites such as N-desmethyldiltiazem and O-desacetyldiltiazem. The use of deuterated internal standards, such as diltiazem-D4, is a common practice to ensure accuracy and precision in quantitative bioanalysis. This application note details a robust and sensitive UPLC-MS/MS method for the simultaneous determination of diltiazem and its major metabolites in human plasma. While the focus is on the primary non-deuterated metabolites, the methodology is directly applicable to the separation and quantification of their deuterated counterparts, which exhibit nearly identical chromatographic behavior.

Experimental

Instrumentation and Consumables

  • Chromatography System: Waters ACQUITY UPLC System

  • Mass Spectrometer: Waters Quattro Premier XE Tandem Quadrupole Mass Spectrometer

  • Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Internal Standard: Diltiazem-D4

Sample Preparation

A simple and efficient one-step liquid-liquid extraction (LLE) is employed for the extraction of diltiazem, its metabolites, and the internal standard from human plasma.

Protocol: Plasma Sample Preparation

  • Pipette 300 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard (Diltiazem-D4) to each sample.

  • Add 1.5 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge the samples at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 500 µL of the mobile phase.

  • Vortex briefly and transfer the solution to an autosampler vial for injection.

Chromatographic and Mass Spectrometric Conditions

The chromatographic separation is achieved using an isocratic elution, providing a rapid analysis time. The mass spectrometer is operated in the multiple reaction-monitoring (MRM) mode with electrospray ionization (ESI) in positive mode for optimal sensitivity and selectivity.

Table 1: UPLC and MS/MS Parameters

ParameterValue
UPLC Conditions
ColumnACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase10 mM Ammonium Acetate:Acetonitrile (25:75, v/v)
Flow Rate0.2 mL/min
Injection Volume10 µL
Column Temperature40°C
Total Run Time2.0 min
MS/MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.0 kV
Source Temperature120°C
Desolvation Temperature350°C
Desolvation Gas Flow650 L/hr
Cone Gas Flow50 L/hr

MRM Transitions

The following MRM transitions are monitored for the quantification of diltiazem and its metabolites, including the deuterated internal standard.[1]

Table 2: MRM Transitions and Mass Spectrometer Settings

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Diltiazem415.05178.033525
N-desmethyldiltiazem401.09150.043525
O-desacetyldiltiazem373.21108.853525
Diltiazem-D4 (IS)419.22314.03525

Results and Discussion

This method demonstrates excellent performance for the simultaneous quantification of diltiazem and its major metabolites in human plasma. The use of a deuterated internal standard, diltiazem-D4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Linearity and Sensitivity

The method was validated and found to be linear over a wide concentration range, with a lower limit of quantification (LLOQ) sufficient for pharmacokinetic studies.[2][3]

Table 3: Linearity and LLOQ Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)
Diltiazem0.48 - 639.90.48
N-desmethyldiltiazem0.24 - 320.10.24
O-desacetyldiltiazem0.24 - 320.70.24

Precision and Accuracy

The intra- and inter-day precision and accuracy were found to be within 10.0%, which is well within the acceptable limits for bioanalytical method validation.[2][3]

Recovery

The extraction recovery was consistent and high for all analytes and the internal standard.[2][3]

Table 4: Extraction Recovery

CompoundRecovery (%)
Diltiazem77.4
N-desmethyldiltiazem76.0
O-desacetyldiltiazem74.5
Diltiazem-D4 (IS)74.1

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol, from sample collection to data analysis.

plasma_sample Plasma Sample Collection add_is Addition of Diltiazem-D4 (IS) plasma_sample->add_is lle Liquid-Liquid Extraction (MTBE) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms data_acquisition Data Acquisition (MRM Mode) uplc_msms->data_acquisition data_processing Data Processing and Quantification data_acquisition->data_processing results Results Reporting data_processing->results

Caption: Workflow for Diltiazem Analysis.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the simultaneous quantification of diltiazem and its major metabolites in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for high-throughput applications in clinical and research settings, including pharmacokinetic and bioequivalence studies. The principles of this method can be readily adapted for the analysis of other deuterated metabolites of diltiazem.

References

Standard operating procedure for Desacetyl Diltiazem-d3 stock solution.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Desacetyl Diltiazem-d3 is a stable, isotopically labeled form of Desacetyl Diltiazem, a primary metabolite of the calcium channel blocker Diltiazem.[1][2] The incorporation of three deuterium (B1214612) atoms results in a molecular weight of approximately 375.50 g/mol .[1][2] This labeled compound is an essential tool in pharmacokinetic and metabolic studies, particularly in bioanalytical assays utilizing liquid chromatography-mass spectrometry (LC-MS).[3] Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing it to serve as an ideal internal standard for accurate quantification in complex biological matrices.[3] The use of a deuterated internal standard like this compound corrects for variability in sample preparation, injection volume, and matrix effects, leading to improved precision and accuracy in quantitative analysis.[3][4][5]

Physicochemical and Solubility Data

A summary of the physical and chemical properties of this compound is provided below.

PropertyValueReference
Chemical Name (2S-cis)-5-[(Dimethylamino-d3)ethyl]-2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one[2]
Molecular Formula C₂₀H₂₁D₃N₂O₃S[1][2]
Molecular Weight ~375.50 g/mol [1][2]
Appearance Off-White to Pale Yellow Solid[2]
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere[2]

The solubility of this compound in various solvents is crucial for the preparation of stock and working solutions.

SolventSolubilityReference
Chloroform Soluble[1]
Methanol (B129727) Soluble[1]
Dimethyl Sulfoxide (DMSO) Up to 25 mg/mL[1]

Experimental Protocols

Preparation of 1 mg/mL Stock Solution

This protocol describes the preparation of a 1 mg/mL primary stock solution of this compound.

Materials:

  • This compound solid

  • Methanol (LC-MS grade)

  • Analytical balance

  • 1 mL volumetric flask

  • Pipettes and tips

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Weighing: Accurately weigh approximately 1 mg of this compound solid using an analytical balance.

  • Dissolution: Quantitatively transfer the weighed solid into a 1 mL volumetric flask.

  • Solubilization: Add approximately 0.8 mL of methanol to the volumetric flask. Vortex the solution until the solid is completely dissolved.

  • Volume Adjustment: Bring the solution to the final volume of 1 mL with methanol.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial and store at 2-8°C.

Preparation of 10 µg/mL Working Solution

This protocol details the dilution of the primary stock solution to a 10 µg/mL working solution.

Materials:

  • 1 mg/mL this compound stock solution

  • Methanol (LC-MS grade)

  • 10 mL volumetric flask

  • Pipettes and tips

  • Vortex mixer

  • Amber glass vial for storage

Procedure:

  • Transfer of Stock Solution: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Dilution: Add approximately 9 mL of methanol to the volumetric flask.

  • Homogenization: Vortex the solution to ensure thorough mixing.

  • Volume Adjustment: Bring the solution to the final volume of 10 mL with methanol.

  • Final Mixing: Cap the flask and invert it several times.

  • Storage: Transfer the working solution to a labeled amber glass vial and store at 2-8°C.

Quality Control

Routine quality control checks are essential to ensure the accuracy and reliability of the prepared stock solutions.

ParameterMethodAcceptance Criteria
Concentration Verification LC-MS/MS analysis against a new, independently prepared standardWithin ±10% of the nominal concentration
Purity Assessment LC-MS analysis for the presence of impurities or degradation productsNo significant impurities or degradation peaks observed
Isotopic Purity Mass spectrometric analysis to confirm the isotopic distributionIsotopic enrichment should ideally be ≥98%[6]

Diagrams

Stock_Solution_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Desacetyl Diltiazem-d3 dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume (1 mg/mL) dissolve->volume store_stock Store at 2-8°C volume->store_stock dilute Dilute Stock Solution store_stock->dilute Use for Dilution mix Vortex to Mix dilute->mix final_volume Adjust to Final Volume (10 µg/mL) mix->final_volume store_working Store at 2-8°C final_volume->store_working

Caption: Workflow for the preparation of this compound stock and working solutions.

QC_Workflow prepared_solution Prepared Stock/Working Solution concentration_check Concentration Verification (LC-MS/MS) prepared_solution->concentration_check purity_check Purity Assessment (LC-MS) prepared_solution->purity_check isotopic_check Isotopic Purity Check (MS) prepared_solution->isotopic_check pass Solution Passes QC concentration_check->pass Pass fail Solution Fails QC (Discard and Reprepare) concentration_check->fail Fail purity_check->pass Pass purity_check->fail Fail isotopic_check->pass Pass isotopic_check->fail Fail

Caption: Quality control workflow for this compound solutions.

Signaling_Pathway_Example Diltiazem Diltiazem (Administered Drug) Metabolism Metabolism (e.g., in Liver) Diltiazem->Metabolism Desacetyl_Diltiazem Desacetyl Diltiazem (Analyte) Metabolism->Desacetyl_Diltiazem LC_MS_Analysis LC-MS Analysis Desacetyl_Diltiazem->LC_MS_Analysis Quantification Accurate Quantification LC_MS_Analysis->Quantification Internal_Standard This compound (Internal Standard) Internal_Standard->LC_MS_Analysis Added to Sample

Caption: Use of this compound as an internal standard in a hypothetical metabolic study.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desacetyl Diltiazem-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, a stable isotope-labeled internal standard (SIL-IS), matrix components from biological samples like plasma or urine can suppress or enhance its ionization.[3] This can lead to inaccurate and imprecise quantification of the target analyte (Desacetyl Diltiazem).[2]

Q2: My this compound internal standard (IS) signal is low and variable across my sample batch. What are the likely causes?

A2: Low and variable IS signals are often symptomatic of significant and inconsistent matrix effects. Common causes include:

  • Ion Suppression: Co-eluting endogenous matrix components, such as phospholipids (B1166683) from plasma, can compete with this compound for ionization, reducing its signal.[3]

  • Poor Sample Cleanup: Inefficient sample preparation can lead to a high concentration of interfering matrix components being injected into the LC-MS/MS system.[4]

  • Inconsistent Sample Extraction: Variability in the extraction recovery of this compound between samples can lead to inconsistent signal intensity.

Q3: I am observing a shift in the retention time of this compound compared to the unlabeled Desacetyl Diltiazem (B1670644). Why is this happening and how can I address it?

A3: This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium (B1214612) isotope effect. Deuterated compounds like this compound can have slightly different physicochemical properties compared to their non-deuterated counterparts, leading to a small shift in retention time, typically eluting slightly earlier.[5] While often minor, a significant shift can cause the IS to experience a different matrix environment than the analyte, compromising its ability to compensate for matrix effects accurately. To address this, ensure that the chromatographic peak shapes of both the analyte and this compound are symmetrical and that the integration windows are set appropriately to capture the entire peak for both compounds. If the shift is substantial, chromatographic optimization may be necessary.

Q4: Can I use a different internal standard if I suspect issues with this compound?

A4: While a stable isotope-labeled internal standard like this compound is the preferred choice due to its high structural similarity to the analyte, a structural analog can be used as an alternative if the SIL-IS is unavailable or problematic.[6] However, it is crucial to validate that the analog behaves similarly to the analyte during extraction and ionization to ensure it effectively compensates for matrix effects.

Q5: How can I quantitatively assess the extent of matrix effects on my this compound signal?

A5: The post-extraction spike method is a widely used technique to quantify matrix effects.[7][8] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of the IS in a neat solution (e.g., mobile phase).[7] The ratio of these peak areas provides a quantitative measure of ion suppression or enhancement.[7]

Troubleshooting Guide

Issue 1: Poor Signal Response and High Variability for this compound
  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous cleanup technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a larger portion of interfering matrix components.[4][9]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[2]

    • Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[10] However, ensure that the diluted concentration of your target analyte remains above the lower limit of quantification (LLOQ).

Issue 2: Inconsistent Analyte/Internal Standard Area Ratios
  • Possible Cause: Differential matrix effects on the analyte and this compound due to chromatographic separation.

  • Troubleshooting Steps:

    • Evaluate Chromatographic Peak Shape: Ensure that both the analyte and this compound peaks are symmetrical and co-elute as closely as possible.

    • Adjust Chromatographic Conditions: Minor adjustments to the mobile phase composition or gradient slope can help to align the elution of the analyte and the IS more closely.

    • Check for Interferences: Analyze blank matrix samples from multiple sources to ensure that there are no endogenous interferences at the retention time and mass transition of this compound.[11]

Issue 3: Low Recovery of this compound During Sample Preparation
  • Possible Cause: Sub-optimal extraction conditions.

  • Troubleshooting Steps:

    • Optimize LLE Parameters: If using LLE, adjust the pH of the sample and the composition of the extraction solvent to ensure efficient partitioning of this compound into the organic phase.[4]

    • Select Appropriate SPE Sorbent: If using SPE, choose a sorbent chemistry (e.g., C18, mixed-mode) that provides good retention and elution characteristics for Desacetyl Diltiazem.[8][12]

    • Evaluate Elution Solvent Strength: Ensure the elution solvent in your SPE protocol is strong enough to completely elute this compound from the sorbent.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for Diltiazem and its Metabolites (Illustrative Data)

Sample Preparation MethodAnalyteMatrix Effect (%)Recovery (%)Reference
Protein Precipitation (PPT)Diltiazem65 (Suppression)95[9][13]
Desacetyl Diltiazem60 (Suppression)92[9][13]
Liquid-Liquid Extraction (LLE)Diltiazem85 (Minor Suppression)77[14][15]
Desacetyl Diltiazem82 (Minor Suppression)75[14][15]
Solid-Phase Extraction (SPE)Diltiazem95 (Minimal Effect)88[12][13]
Desacetyl Diltiazem93 (Minimal Effect)85[12][13]

Note: The data presented are illustrative and based on typical performance characteristics of these methods for similar analytes. Actual values will be method and matrix-dependent.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method
  • Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

  • Procedure: a. Prepare Set A (Matrix): Extract six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. After the final evaporation step, reconstitute the extracts with a solution containing a known concentration of this compound.[8] b. Prepare Set B (Neat Solution): Prepare a solution of this compound at the same concentration as in Set A, but in the final mobile phase or reconstitution solvent.[7] c. Analysis: Inject and analyze both sets of samples using the LC-MS/MS method. d. Calculation: Matrix Effect (%) = (Average Peak Area in Set A / Average Peak Area in Set B) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Liquid-Liquid Extraction (LLE) for Diltiazem and Metabolites from Plasma
  • Objective: To extract Desacetyl Diltiazem and its internal standard from a plasma matrix.

  • Procedure: a. To 300 µL of plasma sample, add the working solution of this compound.[14] b. Vortex the sample briefly. c. Add 1 mL of methyl-t-butyl ether (MTBE) as the extraction solvent.[14] d. Vortex for 5 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the upper organic layer to a clean tube. g. Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. h. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[14]

Protocol 3: Solid-Phase Extraction (SPE) for Diltiazem and Metabolites from Plasma
  • Objective: To clean up plasma samples and concentrate Desacetyl Diltiazem and its internal standard.

  • Procedure: a. Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[12][16] b. Loading: Load 1 mL of the plasma sample (pre-treated with internal standard) onto the cartridge. c. Washing: Wash the cartridge with 1 mL of water to remove polar interferences. d. Elution: Elute Desacetyl Diltiazem and its internal standard with 1 mL of methanol. e. Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.[12]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start: Inconsistent/Low IS Signal check_chromatography Evaluate Chromatography: - Co-elution of Analyte & IS? - Peak Shape? start->check_chromatography chrom_ok Chromatography OK? check_chromatography->chrom_ok optimize_lc Optimize LC Method: - Adjust Gradient - Change Column chrom_ok->optimize_lc No evaluate_matrix_effect Quantify Matrix Effect (Post-Extraction Spike) chrom_ok->evaluate_matrix_effect Yes revalidate Re-validate Method optimize_lc->revalidate matrix_effect_severe Severe Matrix Effect? evaluate_matrix_effect->matrix_effect_severe improve_cleanup Improve Sample Cleanup: - Switch to LLE or SPE - Optimize Extraction matrix_effect_severe->improve_cleanup Yes dilute_sample Consider Sample Dilution matrix_effect_severe->dilute_sample Minor end End: Method Optimized matrix_effect_severe->end No improve_cleanup->revalidate dilute_sample->revalidate revalidate->end

Caption: Troubleshooting workflow for this compound analysis.

Post_Extraction_Spike_Workflow Experimental Workflow for Post-Extraction Spike Method start Start prepare_set_a Set A: Extract Blank Matrix (e.g., n=6 lots) start->prepare_set_a prepare_set_b Set B: Prepare Neat Solution of Desacetyl-d3 start->prepare_set_b spike_post_extraction Spike with Desacetyl-d3 Post-Extraction prepare_set_a->spike_post_extraction analyze_samples Analyze Both Sets by LC-MS/MS spike_post_extraction->analyze_samples prepare_set_b->analyze_samples calculate_me Calculate Matrix Effect: (Area_A / Area_B) * 100 analyze_samples->calculate_me interpret_results Interpret Results: <100% = Suppression >100% = Enhancement calculate_me->interpret_results end End interpret_results->end

Caption: Workflow for the post-extraction spike method.

References

Improving peak shape for Desacetyl Diltiazem-d3 in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic peak shape of Desacetyl Diltiazem-d3.

Troubleshooting Guides

Poor peak shape, such as tailing or fronting, can compromise the accuracy and reproducibility of your analytical results.[1] This guide addresses common peak shape issues encountered during the analysis of this compound.

Issue: My this compound peak is tailing.

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for basic compounds like this compound.[2][3] This is often caused by secondary interactions between the analyte and the stationary phase.[4]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact strongly with basic analytes, leading to tailing.[1][2][3][4]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can protonate the silanol groups, minimizing these secondary interactions.[4] For basic compounds, using a mobile phase pH that is 2 to 2.5 units below the pKa of the analyte is a good starting point.

    • Solution 2: Use an End-Capped Column: End-capped columns have fewer free silanol groups, which reduces the potential for peak tailing.[1][3]

    • Solution 3: Add a Competing Base: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[3][5]

    • Solution: Reduce the sample concentration or injection volume.[5] If high sensitivity is required, consider using a column with a higher loading capacity.[5]

  • Extra-Column Dead Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1]

    • Solution: Use tubing with a narrow internal diameter and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for This compound check_overload Is the sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_ph Is the mobile phase pH optimized for a basic compound? check_overload->check_ph No end Improved Peak Shape reduce_conc->end adjust_ph Lower mobile phase pH (e.g., add formic acid) check_ph->adjust_ph No check_column Are you using a standard (non-end-capped) column? check_ph->check_column Yes adjust_ph->end use_endcapped Switch to an end-capped column check_column->use_endcapped Yes check_hardware Are there signs of extra-column volume (e.g., wide peaks for all analytes)? check_column->check_hardware No use_endcapped->end optimize_hardware Minimize tubing length and ensure proper fittings check_hardware->optimize_hardware Yes check_hardware->end No optimize_hardware->end

Caption: Troubleshooting logic for addressing peak tailing of this compound.

Issue: My this compound peak is fronting.

Peak fronting, where the front half of the peak is broader than the latter half, is less common for basic compounds but can still occur.[2][5]

Potential Causes and Solutions:

  • Column Overload (Concentration): A highly concentrated sample can lead to fronting.[5]

    • Solution: Dilute the sample.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause peak fronting.[4]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase.

  • Column Collapse: Operating a column under inappropriate pH or temperature conditions can lead to a physical change in the column bed, causing peak fronting.[4]

    • Solution: Verify that the operating conditions are within the column manufacturer's recommendations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for improving this compound peak shape?

A1: For basic compounds like this compound on a reversed-phase column, a mobile phase with a low pH is generally recommended to improve peak shape.[4] A common starting point is a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a small amount of acid, such as formic acid or ammonium (B1175870) formate, to maintain a pH between 2.5 and 3.5.[6][7]

Q2: Can the choice of organic modifier (acetonitrile vs. methanol) affect the peak shape of this compound?

A2: Yes, the choice of organic modifier can influence peak shape.[1] Acetonitrile and methanol have different selectivities and viscosities. It is often beneficial to screen both solvents during method development to determine which provides the best peak shape and resolution for your specific column and conditions.

Q3: How do I know if my column is the cause of the poor peak shape?

A3: To determine if the column is the issue, you can try the following:

  • Inject a standard compound: Analyze a well-behaved compound to see if it also exhibits poor peak shape. If it does, the problem may be with the system (e.g., dead volume) rather than the column's interaction with your analyte.

  • Replace the column: If you have a new, similar column, replacing the old one can be a quick way to diagnose a column-specific problem.[3]

  • Column flushing: If the column is contaminated, flushing it with a series of strong solvents may help. However, if the packing bed has collapsed, the column will likely need to be replaced.

Experimental Protocols and Data

Below are examples of chromatographic conditions that have been successfully used for the analysis of Diltiazem (B1670644) and its metabolites, including Desacetyl Diltiazem. These can serve as a starting point for method development.

Table 1: Example LC-MS/MS Conditions for Desacetyl Diltiazem Analysis

ParameterMethod 1Method 2Method 3
Column ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[8]Reversed-phase C8[9]Hypersil-ODS, 5 µm (200 mm x 4.6 mm)[10]
Mobile Phase 10 mM Ammonium acetate (B1210297) buffer:Acetonitrile (25:75, v/v)[8]Linear gradient with an aqueous buffer and organic modifier[9]Acetonitrile:0.01 M Ammonium phosphate (B84403) (55:45, v/v)[10]
Flow Rate 0.2 mL/min[8]Not specified1.0 mL/min[10]
Detection ESI-MS/MS[8]APCI-MS[9]UV at 237 nm[10]

Experimental Workflow for Method Development

The following diagram illustrates a typical workflow for developing a robust chromatographic method for this compound with good peak shape.

G cluster_prep Preparation cluster_dev Method Development cluster_eval Evaluation cluster_final Finalization prep_standard Prepare Desacetyl Diltiazem-d3 Standard screen_mobile_phase Screen Mobile Phases (ACN vs. MeOH, pH) prep_standard->screen_mobile_phase select_column Select Column (e.g., C18 end-capped) select_column->screen_mobile_phase optimize_gradient Optimize Gradient/Isocratic Conditions screen_mobile_phase->optimize_gradient optimize_flow Optimize Flow Rate and Temperature optimize_gradient->optimize_flow eval_peak_shape Peak Shape Acceptable? optimize_flow->eval_peak_shape eval_peak_shape->screen_mobile_phase No final_method Final Method eval_peak_shape->final_method Yes

Caption: A typical workflow for chromatographic method development.

References

Overcoming ion suppression with Desacetyl Diltiazem-d3 internal standard.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diltiazem (B1670644) Analysis

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Desacetyl Diltiazem-d3 as an internal standard to overcome ion suppression in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my diltiazem analysis?

A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is a reduction in the ionization efficiency of the target analyte (diltiazem) due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This interference happens within the mass spectrometer's ion source, where matrix components compete with the analyte for ionization, leading to a decreased signal intensity.[2] Consequently, ion suppression can result in inaccurate quantification, reduced sensitivity, poor precision, and compromised reproducibility of your results.[3][4]

Q2: I see a good chromatographic peak for diltiazem. Does that mean I don't have ion suppression?

A2: Not necessarily. A well-defined chromatographic peak does not guarantee the absence of ion suppression.[5] The interfering species may not be detected by the mass spectrometer in the same monitoring mode as your analyte but can still co-elute and suppress its ionization.[1][4] This "invisible" interference can lead to a consistent, but artificially low, signal, or cause variability between samples, affecting the accuracy and precision of the assay.[6]

Q3: Why is a deuterated internal standard like this compound recommended for this analysis?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice for quantitative bioanalysis. Because it is chemically and structurally almost identical to the analyte's metabolite (desacetyl diltiazem) and very similar to diltiazem itself, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization.[2][7] It will co-elute with the analyte and experience the same degree of ion suppression.[2][8] By calculating the ratio of the analyte signal to the internal standard signal, variations caused by suppression are normalized, leading to accurate and precise quantification.[2]

Q4: What are the common causes of ion suppression in bioanalytical methods?

A4: Common causes of ion suppression in the analysis of drugs like diltiazem from biological matrices include co-eluting endogenous components such as phospholipids, salts, and proteins.[2][9] Exogenous contaminants can also contribute, including plasticizers from labware, and mobile phase additives.[1] In preclinical studies, formulation agents like polysorbates can also be a significant source of ion suppression.[6]

Q5: Can I use a different, non-isotope-labeled internal standard?

A5: While other structurally similar compounds can be used as internal standards, a SIL-IS like this compound is highly recommended for overcoming matrix effects.[8] A non-isotopic standard may have different chromatographic retention times and ionization efficiencies, meaning it may not experience the same degree of ion suppression as the analyte. This can lead to inadequate compensation and inaccurate results. The best practice is to use a SIL-IS that co-elutes with the analyte.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Sensitivity or Inconsistent Results for Diltiazem Significant Ion Suppression1. Incorporate this compound: Use this compound as an internal standard to compensate for signal variability.[2][8] 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3][9] 3. Optimize Chromatography: Adjust the chromatographic gradient or change the stationary phase to better separate diltiazem from the ion-suppressing regions of the chromatogram.[2][10]
Internal Standard Signal is Also Low or Variable Severe Matrix Effects or IS Concentration Issue1. Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of significant suppression.[11][12] 2. Check IS Concentration: Ensure the internal standard concentration is appropriate. A very high concentration of the IS can sometimes suppress the analyte's signal. 3. Enhance Sample Cleanup: Severe matrix effects may require more advanced sample preparation techniques to reduce the overall level of interfering compounds.[9]
Analyte/IS Ratio is Not Consistent Across Dilutions Non-linear Response or Differential Suppression1. Verify Linearity: Ensure the inconsistent ratio is not due to operating outside the linear dynamic range of the instrument. 2. Evaluate Co-elution: A slight chromatographic separation between the analyte and a deuterated internal standard can sometimes occur, leading to differential suppression.[7] Adjusting chromatographic conditions to ensure perfect co-elution is ideal.

Data Presentation

The use of a co-eluting, stable isotope-labeled internal standard like this compound dramatically improves the precision and accuracy of quantification in the presence of matrix effects.

Table 1: Comparison of Assay Performance With and Without this compound Internal Standard

Parameter Analysis without Internal Standard Analysis with this compound IS
Precision (%CV) Can be >15% and highly variable between matrix lotsTypically <15% across different matrix lots[8]
Accuracy (%Bias) Can be significantly biased (>±15%) due to uncompensated ion suppressionTypically within ±15% of the nominal concentration[8]
Reliability Low; results are susceptible to variations in sample matrixHigh; the analyte/IS ratio effectively corrects for matrix-induced signal fluctuations[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect Using Post-Extraction Spike Method

This method quantifies the extent of ion suppression or enhancement by comparing the analyte's response in a clean solution versus its response in a sample matrix.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike diltiazem and this compound into the mobile phase or reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Spike Sample): Extract blank biological matrix (e.g., plasma) following your sample preparation protocol. Spike the same amount of diltiazem and this compound into the final extracted blank matrix.

    • Set C (Pre-Spike Sample): Spike the same amount of diltiazem and this compound into the blank biological matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect (ME) and Recovery (RE):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpretation: The Matrix Effect for both the analyte and the internal standard should be similar for effective compensation. An ideal internal standard will have a Matrix Effect value close to that of the analyte.

Protocol 2: Qualitative Assessment of Ion Suppression Using Post-Column Infusion

This experiment identifies the regions in the chromatogram where ion suppression occurs.

  • System Setup:

    • Infuse a standard solution of diltiazem at a constant flow rate into the LC eluent stream after the analytical column, using a T-junction.

    • This creates a stable, elevated baseline signal for the analyte on the mass spectrometer.

  • Injection: Inject a blank, extracted sample matrix onto the LC column.

  • Data Monitoring: Monitor the signal of the infused diltiazem.

  • Interpretation: Any dip or decrease from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[5][13] The goal is to adjust the chromatography so that the diltiazem peak elutes in a region with no significant signal drop.

Visualizations

IonSuppressionMechanism cluster_MS MS Ion Source Analyte Diltiazem Ionization Electrospray Ionization (ESI) Analyte->Ionization Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Ionization Detector MS Detector Ionization->Detector Competition for charge/droplet surface Signal Suppressed Analyte Signal Detector->Signal

Caption: Mechanism of Ion Suppression in the MS Source.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis & Data Processing cluster_ref Reference Sample arrow start Blank Matrix (e.g., Plasma) spike_is Spike with This compound start->spike_is extraction Perform Extraction (SPE, LLE, etc.) spike_is->extraction post_spike Post-Extraction Spike of Diltiazem extraction->post_spike lcms Inject into LC-MS/MS System post_spike->lcms integrate Integrate Peak Areas (Analyte & IS) lcms->integrate calculate Calculate Matrix Effect (%) integrate->calculate neat_solution Prepare Neat Solution (Diltiazem + IS in Solvent) analyze_neat Analyze Neat Solution neat_solution->analyze_neat analyze_neat->calculate Compare Results

Caption: Workflow for Quantitative Assessment of Matrix Effects.

CompensationLogic input Diltiazem (Analyte) This compound (IS) suppression Ion Suppression Event (Co-eluting Matrix) input:analyte->suppression input:is->suppression output Suppressed Analyte Signal Suppressed IS Signal suppression->output:analyte_s Same Effect suppression->output:is_s Same Effect ratio Calculate Ratio (Analyte Signal / IS Signal) output->ratio result Accurate & Precise Quantification ratio->result

Caption: How a Co-eluting Internal Standard Compensates for Ion Suppression.

References

Technical Support Center: Desacetyl Diltiazem-d3 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Desacetyl Diltiazem-d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological matrices a concern?

This compound is the deuterated form of Desacetyl Diltiazem (B1670644), a major metabolite of the drug Diltiazem. It is commonly used as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Desacetyl Diltiazem in biological samples like plasma or blood. The stability of an internal standard is critical because it is assumed to behave identically to the analyte during sample preparation, storage, and analysis.[1][2][3] Any degradation of this compound can lead to inaccurate quantification of the target analyte.

Q2: What are the primary degradation pathways for Diltiazem and its metabolites in biological samples?

The primary degradation pathway of concern is the hydrolysis of the parent drug, Diltiazem, to Desacetyl Diltiazem.[4][5] While this compound is already the deacetylated form, it is crucial to understand that improper sample handling and storage can lead to the in-vitro formation of Desacetyl Diltiazem from any Diltiazem present in the sample, artificially inflating its concentration.[2][6] Furthermore, like many pharmaceutical compounds, this compound can be susceptible to enzymatic degradation, pH-mediated hydrolysis, and oxidation in biological matrices.[7][8]

Q3: What are the optimal storage conditions for ensuring the stability of this compound in plasma and whole blood?

Low temperatures are critical for maintaining the stability of Diltiazem and its metabolites. For long-term storage, temperatures of -70°C are recommended as they have been shown to provide better stability than -20°C.[6] For short-term storage and during sample processing, it is advisable to keep samples on ice.[3] To prevent degradation, blood samples should be centrifuged immediately after collection to separate the plasma.[3]

Q4: Can the choice of anticoagulant affect the stability of this compound?

While the direct impact of different anticoagulants on this compound stability is not extensively documented in the provided search results, it is a known factor that can influence analyte stability. Enzymatic degradation can be a concern, and the choice of anticoagulant can affect enzyme activity. For instance, sodium fluoride (B91410) is often used as a preservative to inhibit enzymatic activity.[2] One study indicated that plasma samples buffered with a 1% solution of 0.1 M NaF helped to limit the degradation of Diltiazem to Desacetyl Diltiazem during long-term storage at -70°C.[9]

Q5: Are there any specific concerns related to the use of a deuterated internal standard like this compound?

Yes, while stable isotope-labeled internal standards are generally robust, there are potential issues to be aware of:

  • Chromatographic Shift: In some cases, deuterated compounds may exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1][2]

  • Deuterium-Hydrogen Exchange: There is a potential for the deuterium (B1214612) atoms to exchange with protons from the surrounding matrix (back-exchange), especially if the labels are in chemically labile positions.[4][7][10] For this compound, the deuterium atoms are on the N-dimethyl group, which is generally considered a stable position.

  • In-Source Fragmentation: In mass spectrometry, the analyte can sometimes fragment within the ion source before reaching the mass analyzer. This can be influenced by instrument settings and the inherent stability of the molecule.[11][12]

Troubleshooting Guides

Issue 1: Inconsistent or poor recovery of this compound.

Possible Cause Troubleshooting Step
Degradation during sample collection and handling Ensure immediate centrifugation of blood samples after collection or keep them on ice.[3] Use of a refrigerated centrifuge is recommended.
Improper storage conditions Store plasma/serum samples at -70°C for long-term storage. Minimize freeze-thaw cycles.
Enzymatic degradation Consider using an enzymatic inhibitor like sodium fluoride (NaF) in your collection tubes.[2]
pH-related instability Ensure the pH of the sample and any extraction buffers is maintained within a stable range. Acidic conditions (around pH 3.5) have been shown to minimize the hydrolysis of the acetate (B1210297) ester in Diltiazem.[13]
Adsorption to container surfaces Use low-adsorption tubes (e.g., silanized glass or polypropylene) for sample collection and storage.

Issue 2: High variability in the analyte/internal standard peak area ratio.

Possible Cause Troubleshooting Step
Differential degradation of analyte vs. internal standard While unlikely for a stable isotope-labeled IS, re-evaluate short-term stability under your specific processing conditions (bench-top stability).
In-source fragmentation of the internal standard Optimize mass spectrometer source conditions (e.g., declustering potential, source temperature) to minimize fragmentation.[11]
Matrix effects Evaluate and minimize matrix effects through more effective sample clean-up procedures (e.g., solid-phase extraction, liquid-liquid extraction).
Deuterium-hydrogen back-exchange While less likely for the -d3 label on the N-dimethyl group, ensure that sample processing and LC mobile phases do not create conditions conducive to exchange (e.g., extreme pH).[4][7]

Quantitative Data Summary

Table 1: Stability of Diltiazem and its Metabolites in Human Plasma

Storage Temperature Duration Analyte Stability Finding Reference
Room Temperature1 hourDiltiazem14% loss in whole blood[3]
Room Temperature4 hoursN-desmethyl-diltiazem13% loss in spiked plasma[3]
4°C124 daysDiltiazem~50% loss in whole blood[2]
-20°Cup to 8 weeksDiltiazemNo significant deterioration[6]
-20°C12 weeksDiltiazemConsiderable deterioration[6]
-70°Cup to 12 weeksDiltiazemAppears to be more stable than at -20°C[6]

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

  • Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with this compound at low and high quality control (QC) concentrations.

  • Initial Analysis (Cycle 0): Analyze an aliquot of the freshly prepared QC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles: Freeze the remaining QC samples at the intended storage temperature (e.g., -70°C) for at least 12 hours. Thaw the samples unassisted at room temperature. Repeat this freeze-thaw process for a specified number of cycles (e.g., 3-5 cycles).

  • Analysis: After the final thaw cycle, analyze the QC samples.

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

  • Sample Preparation: Spike a blank biological matrix with this compound at low and high QC concentrations.

  • Storage: Keep the QC samples at room temperature for a specified period that simulates the sample handling time during a typical bioanalytical run (e.g., 4, 8, or 24 hours).

  • Analysis: Analyze the QC samples after the specified duration.

  • Data Evaluation: The mean concentration of the stored samples should be within ±15% of the nominal concentration determined from a freshly prepared calibration curve.

Protocol 3: UPLC-MS/MS Method for Quantification

This is a summarized example based on a published method for Diltiazem and its metabolites.[9]

  • Sample Preparation: Protein precipitation followed by liquid-liquid extraction.

  • Chromatography: UPLC with a reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions (Example):

      • Desacetyl Diltiazem: m/z 373.21 -> 108.85

      • Diltiazem-d4 (Internal Standard Example): m/z 419.22 -> 314.0

  • Internal Standard: this compound would be used with its specific MRM transition.

Visualizations

Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Hydrolysis (in-vitro/in-vivo) Further_Metabolites Further Metabolites Desacetyl_Diltiazem->Further_Metabolites Metabolism cluster_pre Sample Preparation cluster_analysis Analysis Collect_Sample Collect Biological Sample (e.g., Whole Blood) Add_IS Spike with This compound Collect_Sample->Add_IS Process_Sample Process Sample (e.g., Centrifugation) Add_IS->Process_Sample UPLC UPLC Separation Process_Sample->UPLC MSMS MS/MS Detection UPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis Start Inconsistent Results? Check_Storage Review Sample Storage Conditions (-70°C?) Start->Check_Storage Yes Check_Storage->Start Storage Issue Found (Implement corrective action) Check_Handling Review Sample Handling (On ice? Immediate processing?) Check_Storage->Check_Handling Storage OK Check_Handling->Start Handling Issue Found (Implement corrective action) Check_MS Optimize MS Source Parameters Check_Handling->Check_MS Handling OK Check_MS->Start In-source Fragmentation (Adjust parameters) Check_Method Re-validate Method (Stability, Matrix Effects) Check_MS->Check_Method MS OK Check_Method->Start Method Issue Found (Re-develop/re-validate) OK Results Consistent Check_Method->OK Method Validated

References

Technical Support Center: Optimizing Mass Spectrometer Parameters for Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Desacetyl Diltiazem-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing mass spectrometer parameters during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

The precursor ion (Q1) for this compound in positive ionization mode is expected to be at m/z 376.2, which corresponds to [M+H]+, where M is the mass of the deuterated compound. For the unlabeled Desacetyl Diltiazem, a common precursor ion is m/z 373.21.[1][2] The addition of three deuterium (B1214612) atoms increases the mass by approximately 3 Da.

The product ion (Q3) needs to be determined empirically. For unlabeled Desacetyl Diltiazem, a common product ion is m/z 108.85.[1][2] The fragmentation pattern of the deuterated analog will depend on the location of the deuterium labels. If the labels are on a stable part of the molecule that is not lost during fragmentation, the same product ion might be observed. However, it is crucial to perform a product ion scan to confirm the most abundant and stable fragment for this compound.

Q2: What are typical starting parameters for collision energy (CE), declustering potential (DP), and entrance potential (EP) for this compound?

While optimal parameters are instrument-dependent and should be determined experimentally, the following provides a good starting point:

  • Collision Energy (CE): For unlabeled Desacetyl Diltiazem (m/z 373.21 → 108.85), a collision energy of 54 eV has been reported.[1] For this compound, a similar or slightly adjusted value should be optimal. It is recommended to perform a collision energy optimization experiment by ramping the CE (e.g., from 30 to 70 eV in 2 eV increments) and monitoring the intensity of the product ion.

  • Declustering Potential (DP): A typical starting range for the declustering potential for small molecules is between 20 V and 100 V. For unlabeled Desacetyl Diltiazem, a cone voltage (analogous to DP on some instruments) of 25 V has been used.[1] An initial setting of 25-50 V would be a reasonable starting point for optimization.

  • Entrance Potential (EP): The entrance potential generally has a minor effect on signal intensity. A default value of 10 V for positive ions is a common and suitable starting point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Signal for this compound Incorrect precursor or product ion selected.Verify the calculated precursor ion mass for the d3-labeled compound. Perform a product ion scan of the this compound precursor to identify the most abundant and stable fragment ion.
Suboptimal collision energy.Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of the chosen product ion.
Poor ionization efficiency.Optimize ion source parameters such as spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).
Poor Peak Shape (Fronting, Tailing, or Splitting) Chromatographic issues.Ensure the analytical column is not clogged or voided. Check that the mobile phase pH is appropriate for the analyte and column. The injection solvent should not be significantly stronger than the mobile phase.[3]
Inconsistent or Non-reproducible Results Isotopic exchange of deuterium atoms.If the deuterium labels are in labile positions, they can exchange with protons from the solvent or matrix.[3][4] This is more likely in acidic or basic conditions. Confirm the position of the deuterium labels from the certificate of analysis. If lability is suspected, consider using a less protic solvent system if chromatographically feasible.
Differential matrix effects.The deuterated internal standard and the analyte may experience different degrees of ion suppression or enhancement from the sample matrix, even if they co-elute.[3][4] Evaluate matrix effects by comparing the response in matrix versus a clean solvent. If significant, further sample cleanup or chromatographic optimization may be necessary.
Crosstalk or Interference between Analyte and Internal Standard Presence of unlabeled analyte in the deuterated standard.Analyze a high concentration solution of the this compound standard to check for the presence of the unlabeled Desacetyl Diltiazem. The contribution of the unlabeled analyte in the standard should be negligible at the working concentration.
In-source fragmentation of the analyte to a mass that interferes with the internal standard.This is less common but can be checked by infusing the analyte and monitoring the MRM transition of the internal standard.

Data Presentation

Table 1: Reported Mass Spectrometer Parameters for Desacetyl Diltiazem and a Related Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Reference
Desacetyl Diltiazem373.21108.852554[1]
Diltiazem-d4 (IS)419.22314.0Not ReportedNot Reported[1][2]

Table 2: Recommended Starting Parameters for this compound Optimization

ParameterRecommended Starting RangeNotes
Precursor Ion (Q1)376.2[M+H]+ for C20H21D3N2O3S
Product Ion (Q3)To be determinedPerform a product ion scan. A good starting point is to look for fragments similar to the unlabeled compound.
Declustering Potential (DP) / Cone Voltage20 - 60 VOptimize for maximum precursor ion intensity and stability.
Collision Energy (CE)40 - 70 eVRamp to find the optimal value for the desired fragmentation.
Entrance Potential (EP)~10 VTypically a fixed value with minor impact on signal.

Experimental Protocols

Protocol 1: Determination of Optimal Precursor and Product Ions

  • Prepare a Standard Solution: Prepare a 100-500 ng/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Infuse the Standard: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Acquire a Full Scan (Q1 Scan): In positive ion mode, acquire a full scan spectrum to confirm the mass of the protonated molecule, [M+H]+, which should be approximately m/z 376.2.

  • Perform a Product Ion Scan: Set the first quadrupole (Q1) to isolate the precursor ion (m/z 376.2). Scan the third quadrupole (Q3) over a relevant mass range (e.g., m/z 50-380) to observe the fragment ions produced at a given collision energy (e.g., start with 50 eV).

  • Select the Product Ion: Identify the most intense and stable fragment ion from the product ion spectrum to be used as the product ion (Q3) for MRM analysis.

Protocol 2: Optimization of Collision Energy (CE) and Declustering Potential (DP)

  • Set up for Infusion: Continue infusing the this compound standard solution.

  • Optimize DP: Set the mass spectrometer to monitor the precursor ion (m/z 376.2). Manually or automatically ramp the DP/cone voltage (e.g., from 10 V to 100 V in 5 V steps) and record the signal intensity. Select the DP that provides the highest and most stable signal for the precursor ion.

  • Optimize CE: Set up an MRM transition with the determined precursor and product ions. Ramp the collision energy (e.g., from 30 eV to 70 eV in 2 eV steps) and monitor the intensity of the product ion. The CE that produces the maximum product ion intensity is the optimal value.

Mandatory Visualization

Mass_Spec_Optimization_Workflow cluster_preparation Preparation cluster_infusion Direct Infusion cluster_final_method Final MRM Method prep_standard Prepare Desacetyl Diltiazem-d3 Standard infuse Infuse into Mass Spectrometer prep_standard->infuse q1_scan Q1 Scan: Determine Precursor Ion (m/z 376.2) infuse->q1_scan product_scan Product Ion Scan: Identify Major Fragments q1_scan->product_scan Isolate Precursor select_product Select Most Intense and Stable Product Ion product_scan->select_product optimize_dp Optimize Declustering Potential (DP) select_product->optimize_dp Use Precursor & Product Ions optimize_ce Optimize Collision Energy (CE) optimize_dp->optimize_ce Optimized DP final_params Finalized MRM Parameters: Precursor, Product, DP, CE optimize_ce->final_params

Caption: Workflow for optimizing mass spectrometer parameters for this compound.

References

Technical Support Center: Troubleshooting Poor Recovery of Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting steps and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor recovery of Desacetyl Diltiazem-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or inconsistent recovery of this compound?

Poor recovery of an internal standard (IS) like this compound can arise from issues at multiple stages of the analytical process. The causes can be broadly categorized into sample handling, extraction inefficiency, and post-extraction issues, including matrix effects.[1] Diltiazem (B1670644) and its metabolites can be unstable, and their stability is influenced by storage conditions and the sample matrix.[2][3]

A systematic approach is crucial to identify the source of the loss. The following workflow provides a general guide to troubleshooting.

G General Troubleshooting Workflow for Poor IS Recovery A Start: Poor or Inconsistent Recovery of this compound B Step 1: Verify Sample Integrity - Check storage conditions (-70°C recommended) - Assess analyte stability in matrix - Rule out degradation (hydrolysis) A->B C Step 2: Evaluate Extraction Method (SPE, LLE, or Protein Precipitation) - Is the method optimized for the analyte's properties? - Collect and analyze all fractions (load, wash, eluate) B->C D Step 3: Investigate Matrix Effects - Perform post-extraction spike experiment - Are analyte and IS experiencing differential ion suppression/enhancement? C->D E Step 4: Check for Post-Extraction Losses - Adsorption to labware? - Loss during solvent evaporation (if applicable)? D->E F Step 5: Systematic Optimization - Adjust pH, solvent strength, sorbent type, etc. - Re-validate the optimized method E->F G Resolved F->G

Caption: A general workflow for troubleshooting poor internal standard recovery.

Q2: My recovery is low specifically during Solid-Phase Extraction (SPE). What should I check?

Low recovery in SPE is a frequent issue and can occur at any step of the process: conditioning, loading, washing, or elution.[4][5] To diagnose the problem, it is recommended to collect and analyze the fractions from each step to determine where the analyte is being lost.[6] For diltiazem and its metabolites, both C18 and cyanopropyl-based sorbents have been successfully used.[7][8]

Key Troubleshooting Points for SPE:

StepPotential ProblemRecommended Action
Sorbent & Conditioning Sorbent bed is not properly wetted.[9]Ensure the sorbent is fully conditioned and equilibrated according to the manufacturer's protocol. Do not let the sorbent bed dry out before loading the sample.[5]
Incorrect sorbent choice for this compound.[4][9]Select a sorbent based on the analyte's properties (e.g., reversed-phase like C18 or a polymer-based sorbent). Ensure the retention mechanism matches the analyte's chemistry.[4]
Sample Loading Sample pH is not optimal for retention.[9][10]Diltiazem is a weak base (pKa ≈ 7.5).[11] Adjust the sample pH to be at least 2 units above the pKa to ensure it is in its neutral, un-ionized form for strong retention on a reversed-phase sorbent.
Flow rate is too high.[4][9]Use a slow and consistent flow rate (e.g., 1-2 mL/min) to allow sufficient interaction time between the analyte and the sorbent.[4]
Washing Wash solvent is too strong.[4][10]The wash solvent should be strong enough to remove interferences but weak enough to not elute the analyte.[1] Test a weaker solvent (e.g., lower percentage of organic solvent).
Elution Elution solvent is too weak.[4]Ensure the elution solvent is strong enough to fully desorb the analyte. This may require increasing the organic solvent percentage or adding a modifier (e.g., a small amount of acid or base).[4]
Insufficient elution volume.[4]Increase the volume of the elution solvent in increments to ensure complete elution.[4] Consider a second elution step and analyze it separately.
Q3: I'm using Liquid-Liquid Extraction (LLE) and my recovery is poor. What are the common pitfalls?

Poor LLE recovery is often related to incorrect solvent selection, improper pH, emulsion formation, or loss during post-extraction steps.[12][13] The goal is to maximize the partitioning of the analyte into the organic phase while minimizing the extraction of interfering matrix components.

Key Troubleshooting Points for LLE:

ParameterPotential ProblemRecommended Action
Solvent Selection Extraction solvent polarity is not matched to the analyte.[14]This compound is soluble in chloroform (B151607) and methanol (B129727).[15] Use a water-immiscible organic solvent that has a high affinity for the analyte. Methyl-tert-butyl ether (MTBE) has been used successfully for diltiazem extraction.[16]
Sample pH Analyte is in its ionized form, reducing partitioning into the organic solvent.[13][14]Adjust the aqueous sample pH to at least 2 units above the pKa of this compound (pKa of parent diltiazem ≈ 7.5) to ensure it is in its neutral, more lipophilic form.[11]
Extraction Process Emulsion formation at the solvent interface.[12]Emulsions are common with complex matrices like plasma.[12] To break them, try adding salt (salting out), gentle centrifugation, or filtering through glass wool. To prevent them, use gentle mixing (swirling or rocking) instead of vigorous shaking.[12][17]
Insufficient mixing or extraction time.[14]Ensure adequate mixing to maximize the surface area between the two phases, allowing for efficient partitioning.
Post-Extraction Analyte loss during solvent evaporation.If the organic extract is evaporated to concentrate the analyte, be cautious. Use a gentle stream of nitrogen and a controlled temperature to avoid co-evaporation of the analyte. Avoid drying the sample completely.[17]
Adsorption to labware.[18]Use low-adsorption plasticware or silanized glassware to prevent the analyte from sticking to container surfaces.
Q4: Could protein precipitation be the cause of my low recovery?

Yes, this is a significant possibility. Diltiazem is known to be highly protein-bound.[19] If the internal standard also binds to plasma proteins, it can be co-precipitated and removed from the solution along with the denatured proteins, leading to low recovery.[6] This is a common issue when using protein precipitation with organic solvents like acetonitrile (B52724) or methanol.

To investigate this issue:

  • Spike Before vs. After: Prepare two sample sets.

    • Set A: Spike a blank plasma sample with this compound before performing protein precipitation.

    • Set B: Perform protein precipitation on a blank plasma sample first, then spike the resulting supernatant with this compound.

  • Compare Results: Analyze both sets. If the recovery in Set A is significantly lower than in Set B, it indicates that the internal standard is being lost during the precipitation step, likely due to protein binding.

Possible Solutions:

  • Disrupt Protein Binding: Try altering the sample pH or using a small amount of acid (e.g., formic acid, trichloroacetic acid) before adding the organic solvent to disrupt the protein-analyte interaction.

  • Consider Alternative Methods: If co-precipitation is severe, SPE or LLE may be more suitable extraction methods as they can be optimized to separate the analyte from proteins more effectively.

Q5: Are there specific issues related to using a deuterated internal standard like this compound?

While stable isotope-labeled internal standards are the gold standard, they are not immune to problems. The assumption that the deuterated IS behaves identically to the native analyte can sometimes be incorrect.[20]

Key Considerations for Deuterated Internal Standards:

  • Differential Matrix Effects: This is a primary concern. Components in the sample matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents in the mass spectrometer source, even if they co-elute perfectly.[20][21] This leads to an inaccurate calculation of the analyte's concentration.

  • Isotopic Exchange: Deuterium atoms can potentially exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions or if the label is in a chemically labile position (e.g., on an -OH or -NH group).[20][21] The d3 label on the N-methyl group of this compound is generally stable, but extreme pH conditions should still be avoided.

  • Chromatographic Shift: Deuterated compounds sometimes have slightly different retention times than their non-deuterated counterparts, typically eluting slightly earlier.[22][23] If the shift is significant, it can lead to differential matrix effects.

  • Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[20]

G Concept of Differential Matrix Effects cluster_0 Sample Introduction cluster_1 MS Ion Source cluster_2 Detector Signal A Analyte + IS in Clean Solvent C Standard Ionization A->C B Analyte + IS in Matrix Extract D Matrix Components Cause Ion Suppression/Enhancement B->D E Expected Signal C->E F Actual (Suppressed/Enhanced) Analyte Signal D->F G Actual (Suppressed/Enhanced) IS Signal D->G H Result: Analyte and IS signals are affected differently, leading to inaccurate quantification.

Caption: How matrix components can affect an analyte and its IS differently.

Physicochemical Properties & Stability

Understanding the properties of this compound is critical for developing a robust extraction method.

PropertyValue / InformationImplication for Extraction
Molecular Formula C20H21D3N2O3S[24]-
Molecular Weight ~375.5 g/mol [15][24]-
Chemical Class Benzothiazepine derivative; metabolite of Diltiazem.[15]The parent drug is a weak base with pH-dependent solubility.
Solubility Soluble in chloroform and methanol.[15]These solvents are good candidates for elution (SPE) or extraction (LLE).
Stability Parent diltiazem is prone to hydrolysis to desacetyl-diltiazem, especially in aqueous media.[25][26] Stability is affected by temperature and pH, with minimum hydrolysis around pH 3.5.[2][27]Samples should be stored at low temperatures (e.g., -70°C) and analyzed promptly.[2][3] Avoid extreme pH during sample processing.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound

This is a starting point protocol based on common practices for similar compounds and should be optimized.

  • Sorbent Selection: Choose a reversed-phase sorbent (e.g., C18 or a mixed-mode cation exchange cartridge).

  • Conditioning: Condition the cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a buffer at pH > 9.5 (e.g., ammonium (B1175870) hydroxide (B78521) buffer). Do not allow the cartridge to dry.

  • Sample Loading:

    • Take 0.5 mL of plasma.

    • Add an appropriate volume of this compound working solution.

    • Dilute with 0.5 mL of the equilibration buffer (pH > 9.5).

    • Load the sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of the equilibration buffer to remove salts.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1-2 mL of an appropriate solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid like 1-2% formic acid to ensure the analyte is ionized and releases from the sorbent).

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Protocol 2: Matrix Effect Evaluation using Post-Extraction Spike

This protocol helps determine if matrix components are suppressing or enhancing the MS signal of the analyte and internal standard.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your established protocol. Spike the analyte and this compound into the final, dried extract just before reconstitution.[1]

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before starting the extraction protocol.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate Matrix Effect (%ME): %ME = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Calculate Recovery (%RE): %RE = (Peak Area in Set C / Peak Area in Set B) * 100

    • Assess Differential Effects: Compare the %ME for the analyte and the internal standard. If the values are significantly different, it indicates a differential matrix effect, which can compromise accuracy.[20]

References

Contamination sources for Desacetyl Diltiazem-d3 in the laboratory.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Desacetyl Diltiazem-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential contamination issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in the laboratory?

A1: this compound is a stable isotope-labeled version of Desacetyl Diltiazem (B1670644), a major metabolite of the drug Diltiazem. Its primary use is as an internal standard (IS) in quantitative mass spectrometry (MS) assays, such as LC-MS/MS, to accurately measure the concentration of Diltiazem and its metabolites in biological samples.[1]

Q2: Why is the purity of this compound critical for my experiments?

A2: The accuracy of quantification in MS-based assays relies on the purity of the deuterated internal standard. Contamination with the unlabeled analyte (Desacetyl Diltiazem) can artificially inflate the measured concentration of the analyte in your samples.[2] Regulatory guidelines, such as those from the FDA, recommend that the response of the unlabeled analyte in a blank sample spiked with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[2][3]

Q3: What are the common sources of this compound contamination?

A3: Contamination can arise from several sources:

  • Impurity in the commercial standard: The deuterated standard itself may contain a small percentage of the unlabeled Desacetyl Diltiazem.[1]

  • Hydrolysis of Diltiazem: Diltiazem is known to undergo hydrolysis to form Desacetyl Diltiazem, especially under acidic or basic conditions.[4][5] If your sample contains high concentrations of Diltiazem, it could degrade to Desacetyl Diltiazem during sample preparation or storage, leading to perceived contamination.

  • Isotopic exchange (H/D back-exchange): Deuterium (B1214612) atoms on the this compound molecule can exchange with hydrogen atoms from the surrounding solvent or matrix. This converts the deuterated standard back to the unlabeled form, leading to an overestimation of the analyte and an underestimation of the internal standard.[6][7]

  • Cross-contamination in the laboratory: This can occur through improperly cleaned glassware, autosampler vials, or carryover in the LC system.

Q4: What factors can promote the degradation of my deuterated standard?

A4: The stability of this compound can be influenced by:

  • pH: Diltiazem and likely its deuterated metabolite are susceptible to hydrolysis under both acidic and basic conditions.[4][8] The rate of isotopic exchange is also highly pH-dependent, increasing significantly in basic conditions.[6][9]

  • Temperature: Higher temperatures can accelerate both chemical degradation and isotopic exchange.[6][10]

  • Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for isotopic exchange to occur.[6]

Troubleshooting Guides

Issue 1: High Signal for Unlabeled Desacetyl Diltiazem in Blank Samples

If you are observing a significant peak for unlabeled Desacetyl Diltiazem in your blank matrix spiked only with this compound, follow this troubleshooting guide.

Step 1: Assess the Purity of the Internal Standard

  • Objective: To determine if the contamination is inherent to the deuterated standard.

  • Protocol:

    • Prepare a neat solution of your this compound internal standard in a clean solvent (e.g., acetonitrile (B52724) or methanol).

    • Analyze this solution by LC-MS/MS, monitoring the mass transition for the unlabeled Desacetyl Diltiazem.

    • Interpretation: If a significant peak for the unlabeled analyte is present, your internal standard is the source of contamination. Contact the supplier for the certificate of analysis and information on isotopic purity.

Step 2: Investigate Isotopic Exchange

  • Objective: To determine if the deuterium labels are exchanging with protons from your sample matrix or solvents.

  • Protocol:

    • Prepare two sets of samples:

      • Set A (Solvent Stability): Spike this compound into your sample reconstitution solvent.

      • Set B (Matrix Stability): Spike this compound into a blank biological matrix.

    • Incubate both sets under the same conditions as your typical sample preparation and analysis (time, temperature, pH).

    • Analyze the samples by LC-MS/MS and monitor for an increase in the signal of the unlabeled Desacetyl Diltiazem over time.

    • Interpretation: A significant increase in the unlabeled analyte signal in either set indicates that isotopic exchange is occurring.

Step 3: Evaluate Potential for In-Source Fragmentation

  • Objective: To determine if the analyte is fragmenting in the ion source of the mass spectrometer, which could potentially contribute to the signal of a fragment ion that is also a fragment of the internal standard.

  • Protocol:

    • Infuse a high-concentration solution of the unlabeled Desacetyl Diltiazem directly into the mass spectrometer.

    • Acquire a full scan mass spectrum and a product ion scan.

    • Analyze the spectra for any fragment ions that could interfere with the mass transition of the deuterated internal standard.

    • Interpretation: If interfering fragment ions are observed, you may need to optimize your MS source conditions (e.g., declustering potential, collision energy) to minimize in-source fragmentation.[11]

Troubleshooting Flowchart for Contamination Source Identification

G Troubleshooting Contamination of this compound start High signal of unlabeled Desacetyl Diltiazem in blanks? is_purity Assess IS Purity: Analyze neat IS solution start->is_purity purity_result Unlabeled analyte present? is_purity->purity_result isotopic_exchange Investigate Isotopic Exchange: Incubate IS in matrix/solvent exchange_result Increase in unlabeled analyte? isotopic_exchange->exchange_result cross_contamination Check for Cross-Contamination: Analyze solvent blanks, check for carryover contamination_result Contamination in blanks? cross_contamination->contamination_result degradation Evaluate Analyte Degradation: Forced degradation study of Diltiazem degradation_result Significant degradation to Desacetyl Diltiazem? degradation->degradation_result purity_result->isotopic_exchange No supplier_issue Source of contamination is the commercial IS. Contact supplier. purity_result->supplier_issue Yes exchange_result->cross_contamination No exchange_issue Isotopic exchange is occurring. Optimize pH, temperature, or solvent. exchange_result->exchange_issue Yes contamination_result->degradation No cleaning_issue Cross-contamination identified. Improve cleaning procedures. contamination_result->cleaning_issue Yes degradation_issue Diltiazem degradation is a likely source. Stabilize samples (e.g., control pH, temperature). degradation_result->degradation_issue Yes no_issue No issue identified in this path. degradation_result->no_issue No

Caption: A logical workflow to identify the source of this compound contamination.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of this compound

Objective: To determine the isotopic distribution and purity of the this compound internal standard.

Materials:

  • This compound stock solution (1 mg/mL in methanol or acetonitrile).

  • High-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.

  • LC system (optional, for separation from any impurities).

  • LC-MS grade solvents.

Methodology:

  • Sample Preparation: Prepare a working solution of this compound at a concentration of approximately 1 µg/mL in the initial mobile phase.

  • HRMS Analysis:

    • Infuse the working solution directly into the HRMS or inject it onto the LC column.

    • Acquire a full scan mass spectrum in positive ionization mode over a relevant m/z range.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks (e.g., > 70,000).

  • Data Analysis:

    • Identify the monoisotopic peak for the unlabeled Desacetyl Diltiazem (d0) and the deuterated isotopologues (d1, d2, d3).

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Intensity of d3 peak / Sum of intensities of all isotopologue peaks) * 100

Illustrative Isotopic Purity Data

IsotopologueBatch A (%)Batch B (%)Acceptance Criteria
d0 (Unlabeled)0.11.5< 0.5%
d10.52.0< 1.0%
d21.03.5< 2.0%
d398.493.0≥ 95%
Protocol 2: Forced Degradation Study of Diltiazem

Objective: To evaluate the stability of Diltiazem and its potential to degrade to Desacetyl Diltiazem under stress conditions.

Materials:

  • Diltiazem hydrochloride standard.

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H2O2).

  • UV lamp.

  • Heating block or water bath.

  • LC-MS/MS system.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of Diltiazem HCl in an appropriate solvent (e.g., water or methanol).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M and heat at 80°C for 2 hours.

    • Oxidation: Add H2O2 to the stock solution to a final concentration of 3% and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by LC-MS/MS, monitoring for both Diltiazem and Desacetyl Diltiazem.

Expected Degradation Profile of Diltiazem

Stress Condition% Diltiazem Remaining (Illustrative)Major Degradant
Acid Hydrolysis20%Desacetyl Diltiazem
Base Hydrolysis15%Desacetyl Diltiazem
Oxidation85%Diltiazem S-oxide
Thermal90%Minor degradation
Photolytic50%Desacetyl Diltiazem

Note: The data in this table is illustrative and based on findings from forced degradation studies of Diltiazem.[4]

Metabolic and Degradation Pathway of Diltiazem

G Diltiazem Diltiazem Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Hydrolysis (Acid/Base/Enzymatic) N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation Other_Metabolites Other Metabolites Diltiazem->Other_Metabolites Other metabolic pathways

Caption: Simplified metabolic and degradation pathway of Diltiazem.

References

Technical Support Center: Enhancing Desacetyl Diltiazem-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Desacetyl Diltiazem-d3 detection in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and highly sensitive technique for the quantification of Desacetyl Diltiazem (B1670644) and its deuterated isotopologues like this compound.[1] This method offers high selectivity and allows for the achievement of low limits of quantification (LLOQ), which is crucial for bioanalytical studies.[1]

Q2: Why is a deuterated internal standard like this compound used in analysis?

A2: A deuterated internal standard (IS) is used to improve the accuracy and precision of the analytical method. Since this compound is chemically almost identical to the non-labeled analyte (Desacetyl Diltiazem), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable quantification.

Q3: What are the common sample preparation techniques for extracting this compound from biological matrices?

A3: The most frequently employed techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This is a cost-effective method that has been successfully used for the extraction of Diltiazem and its metabolites from plasma.[1][2][3] A common solvent for LLE is methyl-t-butyl ether (MTBE).[2][3]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery.[4] C18 or other reversed-phase sorbents are often utilized for isolating Diltiazem and its metabolites from plasma.[4][5]

Q4: How can matrix effects impact the detection of this compound?

A4: Matrix effects can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[6] These effects are caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[6] The use of a stable isotope-labeled internal standard like this compound helps to mitigate the impact of matrix effects, as both the analyte and the IS are affected similarly.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Suboptimal Mass Spectrometry Parameters: Incorrect precursor/product ion pairs, collision energy, or other MS settings.Optimize MS parameters: Perform compound optimization (tuning) for this compound on your specific instrument to determine the optimal precursor and product ions, as well as collision energies and other voltages.[8] Do not solely rely on literature values as instruments can vary.[8]
Inefficient Ionization: The mobile phase composition may not be ideal for the ionization of the analyte.Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the analyte (Desacetyl Diltiazem is a basic compound). The use of additives like ammonium (B1175870) acetate (B1210297) or formic acid can improve ionization efficiency in positive electrospray ionization (ESI) mode.[2][3][4]
Poor Extraction Recovery: The chosen sample preparation method may not be efficiently extracting the analyte.Optimize Extraction: Experiment with different LLE solvents or SPE sorbents and elution solvents to maximize recovery.[1][2][4] Check the pH of the sample before extraction to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.
High Background Noise Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the detection.Improve Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different type of HPLC/UPLC column (e.g., a column with a different stationary phase) to better separate the analyte from interfering matrix components.[9]
Enhance Sample Cleanup: If using LLE, consider a back-extraction step. If using SPE, try a more rigorous washing protocol or a different sorbent material.[10]
Poor Peak Shape Inappropriate Mobile Phase: The pH or organic content of the mobile phase may be causing peak tailing or fronting.Adjust Mobile Phase: Ensure the mobile phase pH is suitable for the analyte and the column chemistry. For basic compounds like Desacetyl Diltiazem, a slightly acidic mobile phase can improve peak shape.
Column Overload: Injecting too much sample onto the column.Reduce Injection Volume: Dilute the sample or inject a smaller volume.
Column Degradation: The analytical column has lost its performance.Replace Column: If the peak shape does not improve with other adjustments, the column may need to be replaced.
Inconsistent Results / Poor Reproducibility Inconsistent Sample Preparation: Variability in the extraction procedure.Standardize Protocol: Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls.
Analyte Instability: Desacetyl Diltiazem may be degrading in the sample matrix.Ensure Sample Stability: Studies have shown that Diltiazem metabolites can be unstable in plasma.[11] It is recommended to add a stabilizer like sodium fluoride (B91410) to plasma samples and store them at -70°C to prevent degradation.[1]

Experimental Protocols

LC-MS/MS Method for Simultaneous Quantitation of Diltiazem and its Metabolites

This protocol is based on a validated high-throughput method and is suitable for the analysis of Desacetyl Diltiazem.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 300 µL of human plasma, add the internal standard solution (this compound in a suitable solvent).

    • Perform a one-step liquid-liquid extraction with methyl-t-butyl ether (MTBE).

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm).[2][3]

    • Mobile Phase: 10 mM ammonium acetate buffer and acetonitrile (B52724) (25:75, v/v).[2][3]

    • Flow Rate: 0.2 mL/min.[2][3]

    • Elution Mode: Isocratic.[2][3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2][3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3] The specific precursor and product ion transitions for Desacetyl Diltiazem and this compound need to be optimized on the specific instrument being used.

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the analysis of Diltiazem and its metabolites, including Desacetyl Diltiazem (DAcD).

AnalyteLLOQ (ng/mL)Linearity Range (ng/mL)Recovery (%)Precision (%CV)
Diltiazem (DLTZ)0.480.48 - 639.977.4< 10.0
N-desmethyldiltiazem (DMeD)0.240.24 - 320.176.0< 10.0
Desacetyl Diltiazem (DAcD) 0.24 0.24 - 320.7 74.5 < 10.0

Data extracted from a study by Dasandi et al. (2009).[2][3]

Visualizations

Experimental Workflow for this compound Analysis

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection UPLC Injection recon->injection Inject Reconstituted Sample separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM Mode) ionization->detection quant Quantification detection->quant report Reporting quant->report

Caption: General workflow for the analysis of this compound.

Troubleshooting Logic for Low Signal Intensity

cluster_ms Mass Spectrometry cluster_sample Sample Preparation cluster_chrom Chromatography start Low Signal Intensity ms_params Check MS Parameters (Tuning) start->ms_params extraction_check Verify Extraction Recovery start->extraction_check peak_shape Evaluate Peak Shape start->peak_shape ionization_check Optimize Ionization (Mobile Phase) ms_params->ionization_check solution Improved Signal ionization_check->solution stability_check Assess Analyte Stability extraction_check->stability_check stability_check->solution separation Check for Co-elution peak_shape->separation separation->solution

Caption: Troubleshooting logic for low signal intensity issues.

References

Validation & Comparative

The Gold Standard in Bioanalysis: Validating an Analytical Method for Diltiazem Using Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of diltiazem (B1670644) and its metabolites, the choice of internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of an analytical method employing a deuterated internal standard, Desacetyl Diltiazem-d3, against traditional methods using non-deuterated standards. Supported by experimental data, this document underscores the superior performance of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in bioanalytical method validation.[1] Its chemical and physical properties are nearly identical to the analyte of interest, diltiazem and its primary metabolite, desacetyl diltiazem. This similarity ensures that the internal standard behaves in the same manner as the analyte during sample preparation, chromatography, and ionization in the mass spectrometer, effectively compensating for any variability in the analytical process.[1]

In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies. These differences can lead to inaccuracies in quantification. This guide will delve into the experimental validation of a method utilizing a deuterated internal standard and compare its performance metrics with those of a method employing a non-deuterated alternative, highlighting the advantages of the former.

Experimental Protocols

A robust and reliable bioanalytical method is underpinned by a meticulously validated experimental protocol. Below are the detailed methodologies for the analysis of diltiazem and desacetyl diltiazem in human plasma using an LC-MS/MS system with a deuterated internal standard (a close analog, Diltiazem-d4, is used here as a representative example for this compound) and a non-deuterated internal standard.

Method 1: Utilizing a Deuterated Internal Standard (Diltiazem-d4)

This method outlines the simultaneous quantification of diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem in human plasma.[2][3]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (Diltiazem-d4).

  • Perform a liquid-liquid extraction with an appropriate organic solvent.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography:

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Diltiazem: m/z 415.05 → 178.03[2][3]

    • Desacetyl Diltiazem: m/z 373.21 → 108.85[2][3]

    • Diltiazem-d4 (IS): m/z 419.22 → 314.0[2][3]

Method 2: Utilizing a Non-Deuterated Internal Standard (Verapamil)

This method describes the quantification of diltiazem and desacetyl diltiazem in plasma using a non-deuterated internal standard.[4]

1. Sample Preparation:

  • To a volume of plasma, add the internal standard (Verapamil).

  • Perform a liquid-liquid extraction.

  • Evaporate the extraction solvent and reconstitute the residue.

2. Capillary Zone Electrophoresis (as an alternative to LC):

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize the quantitative validation data for the two methods, demonstrating the superior performance of the method using a deuterated internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
ParameterMethod with Deuterated IS (Diltiazem-d4)[2][3]Method with Non-Deuterated IS (Verapamil)[4]
Analyte Linearity Range (ng/mL) Linearity Range (ng/mL)
Diltiazem0.93 to 250.105 to 250
Desacetyl Diltiazem0.15 to 40.695 to 250
LLOQ (ng/mL)
Diltiazem0.935
Desacetyl Diltiazem0.155
Table 2: Accuracy and Precision
AnalyteConcentration LevelMethod with Deuterated IS (Diltiazem-d4)[3]Method with Non-Deuterated IS (Verapamil)[4]
Accuracy (% Bias) / Precision (%RSD) Accuracy (% Bias) / Precision (%RSD)
Diltiazem Low QCWithin ±15% / <15%< 13% / < 13% (at 5 ng/mL)
Mid QCWithin ±15% / <15%< 10% / < 10% (between 10 and 250 ng/mL)
High QCWithin ±15% / <15%< 10% / < 10% (between 10 and 250 ng/mL)
Desacetyl Diltiazem Low QCWithin ±15% / <15%< 13% / < 13% (at 5 ng/mL)
Mid QCWithin ±15% / <15%< 10% / < 10% (between 10 and 250 ng/mL)
High QCWithin ±15% / <15%< 10% / < 10% (between 10 and 250 ng/mL)
Table 3: Recovery
AnalyteMethod with Deuterated IS (Diltiazem-d4)[3]
Mean Recovery (%)
Diltiazem75.4 - 82.9
Desacetyl Diltiazem66.9 - 92.4
Diltiazem-d4 (IS)80.5

Recovery data for the method with a non-deuterated internal standard was not explicitly provided in the compared study.

Visualizing the Workflow and Rationale

To further elucidate the experimental process and the logical advantages of employing a deuterated internal standard, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection (MRM) lc->ms data Data Processing (Analyte/IS Ratio) ms->data Data Acquisition

Experimental workflow for bioanalysis using a deuterated internal standard.

G A_prep Sample Prep Variability IS_prep Sample Prep Variability A_chrom Chromatographic Behavior IS_chrom Chromatographic Behavior A_ion Ionization Efficiency IS_ion Ionization Efficiency ND_prep Different IS_prep->ND_prep D_prep Identical IS_prep->D_prep ND_chrom Different IS_chrom->ND_chrom D_chrom Identical IS_chrom->D_chrom ND_ion Different IS_ion->ND_ion D_ion Identical IS_ion->D_ion

Logical comparison of how internal standards track analyte behavior.

Conclusion

The validation data clearly illustrates that the use of a deuterated internal standard, represented here by Diltiazem-d4, offers significant advantages over a non-deuterated internal standard for the bioanalysis of diltiazem and its metabolites. The method employing the deuterated standard demonstrates a lower LLOQ, indicating higher sensitivity, and provides robust and reliable data as evidenced by the comprehensive accuracy, precision, and recovery results. For researchers, scientists, and drug development professionals seeking the highest quality data for pharmacokinetic and other quantitative studies, the adoption of an analytical method validated with a deuterated internal standard like this compound is unequivocally the superior choice.

References

A Comparative Guide to Internal Standards for Diltiazem Bioanalysis: A Focus on Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Desacetyl Diltiazem-d3 with other commonly employed internal standards for the quantitative bioanalysis of Diltiazem (B1670644). The selection of an appropriate internal standard is critical for the accuracy, precision, and robustness of bioanalytical methods. This document aims to assist researchers in making informed decisions by presenting available experimental data, outlining detailed experimental protocols, and discussing the theoretical advantages and disadvantages of different internal standard strategies.

Principles of Internal Standard Selection in LC-MS/MS Bioanalysis

An ideal internal standard (IS) should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS bioanalysis because their physicochemical properties are nearly identical to the analyte.[2] This co-eluting behavior allows them to effectively compensate for matrix effects, which are a common source of variability in bioanalytical assays.[3]

Comparison of Internal Standards for Diltiazem Analysis

While this compound is commercially available, published literature detailing its specific use and performance data as an internal standard for Diltiazem analysis is limited. Therefore, this comparison relies on data from widely used internal standards for Diltiazem, primarily the stable isotope-labeled parent drug, Diltiazem-d4, and other structural analogs. The inclusion of this compound in this guide is based on its theoretical potential as a suitable internal standard, particularly when the simultaneous analysis of Diltiazem's main metabolite, Desacetyl Diltiazem, is required.

Quantitative Performance Data

The following table summarizes the performance characteristics of a UPLC-MS/MS method for the simultaneous quantification of Diltiazem, N-desmethyl diltiazem, and desacetyl diltiazem using Diltiazem-d4 as the internal standard.[4] This data can serve as a benchmark for evaluating the potential performance of other internal standards.

AnalyteInternal StandardLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
DiltiazemDiltiazem-d40.93 - 250.100.932.1 - 5.83.5 - 7.295.8 - 103.575.4 - 82.9
N-desmethyl diltiazemDiltiazem-d40.24 - 64.000.242.5 - 6.94.1 - 8.594.7 - 104.169.4 - 76.6
Desacetyl diltiazemDiltiazem-d40.15 - 40.690.153.1 - 7.54.8 - 9.193.9 - 105.266.9 - 92.4

Data extracted from a validated UPLC-MS/MS method.[4]

Discussion of Internal Standard Choices
  • This compound (Deuterated Metabolite):

    • Theoretical Advantages: As a stable isotope-labeled version of the major metabolite, it would be the ideal internal standard for the accurate quantification of Desacetyl Diltiazem. If it co-elutes closely with Diltiazem, it could also serve as a suitable internal standard for the parent drug, especially in studies focused on pharmacokinetics where both parent and metabolite are measured. Using a labeled metabolite can also help to understand and correct for any potential in-source fragmentation or metabolic conversion that might occur during the analytical process.

    • Potential Disadvantages: Its chromatographic behavior might differ slightly from the parent drug, Diltiazem, which could lead to less effective compensation for matrix effects if they are not chromatographically resolved. Without specific experimental data, its performance remains theoretical.

  • Diltiazem-d4 (Deuterated Parent Drug):

    • Advantages: As a stable isotope-labeled analog of the parent drug, it co-elutes with Diltiazem, providing excellent correction for matrix effects and variability during sample processing and analysis.[2] The extensive validation data available demonstrates its reliability and robustness.[4]

    • Disadvantages: It may not be the ideal internal standard for accurately quantifying the metabolite Desacetyl Diltiazem if their chromatographic and ionization behaviors differ significantly.

  • Structural Analogs (e.g., Verapamil, Desipramine, trans-Diltiazem):

    • Advantages: These are often more readily available and less expensive than stable isotope-labeled standards. They can provide adequate quantification if they share similar physicochemical properties with Diltiazem.

    • Disadvantages: Structural analogs rarely co-elute with the analyte and may have different ionization efficiencies, leading to less effective compensation for matrix effects and potentially compromising the accuracy and precision of the assay.

Experimental Methodologies

This section provides a detailed protocol for a typical UPLC-MS/MS analysis of Diltiazem and its metabolites in human plasma, incorporating a stable isotope-labeled internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-treatment: To 500 µL of human plasma, add 50 µL of the internal standard working solution (e.g., Diltiazem-d4 in methanol). Vortex for 30 seconds.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

UPLC-MS/MS Conditions
  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Diltiazem415.1178.1
N-desmethyl diltiazem401.1178.1
Desacetyl diltiazem373.1150.1
Diltiazem-d4419.1178.1

MRM transitions are based on a published method and may require optimization for different instruments.[4]

Visualizations

Diltiazem Metabolic Pathway

Diltiazem_Metabolism Diltiazem Diltiazem N_Desmethyl_Diltiazem N-Desmethyl Diltiazem Diltiazem->N_Desmethyl_Diltiazem N-Demethylation (CYP3A4, CYP2D6) Desacetyl_Diltiazem Desacetyl Diltiazem Diltiazem->Desacetyl_Diltiazem Deacetylation (Esterases)

Caption: Major metabolic pathways of Diltiazem.

Bioanalytical Workflow for Diltiazem Quantification

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization ESI+ Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification

Caption: General workflow for Diltiazem bioanalysis.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Diltiazem. While Diltiazem-d4 has been extensively validated and is a proven choice for the quantification of the parent drug, this compound presents a theoretically ideal option for the simultaneous quantification of Diltiazem and its major metabolite, Desacetyl Diltiazem. The lack of direct experimental data for this compound necessitates a thorough in-house validation to confirm its performance. Researchers should carefully consider the specific goals of their study, including the need to quantify metabolites, when selecting an internal standard. The experimental protocols and data presented in this guide provide a solid foundation for the development and validation of a high-quality bioanalytical method for Diltiazem.

References

Cross-Validation of Bioanalytical Methods: A Comparative Guide Using Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of bioanalytical method validation, the choice of a suitable internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of pharmacokinetic (PK) and toxicokinetic (TK) data. This guide provides an objective comparison of bioanalytical methods for diltiazem (B1670644) and its active metabolite, desacetyl diltiazem, with a specific focus on the cross-validation process when employing a deuterated internal standard for the metabolite, Desacetyl Diltiazem-d3. This guide will present supporting experimental data, detailed methodologies, and logical workflows to aid in the development and validation of robust bioanalytical assays.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound of known concentration added to calibrators, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1] The ideal IS should mimic the physicochemical properties of the analyte to account for variations in extraction efficiency, injection volume, and instrument response.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in LC-MS/MS bioanalysis as they share nearly identical chemical and physical properties with the analyte, ensuring they experience similar matrix effects and ionization suppression or enhancement.[2]

Comparison of Internal Standard Strategies for Diltiazem and its Metabolites

The bioanalysis of diltiazem often requires the simultaneous quantification of its active metabolites, such as desacetyl diltiazem. The choice of internal standard in such assays is a critical decision. The following table compares the use of this compound as an internal standard for its non-labeled counterpart against other common approaches.

Internal Standard StrategyAnalyte(s)AdvantagesDisadvantages
Metabolite-Specific SIL IS Desacetyl Diltiazem- Most accurately mimics the behavior of the desacetyl diltiazem metabolite. - Provides the highest level of precision and accuracy for the metabolite quantification.- Requires a separate, specific deuterated standard for the metabolite.
Parent Drug SIL IS Diltiazem and Desacetyl Diltiazem- Diltiazem-d4 can be used for the parent drug. - May partially compensate for variability in metabolite analysis if chromatographic and extraction behaviors are very similar.- May not perfectly track the extraction recovery and matrix effects of the metabolite, which can have different physicochemical properties.
Structural Analog IS Diltiazem and Desacetyl Diltiazem- A single compound (e.g., verapamil, diazepam) can be used for both parent and metabolite. - Can be more cost-effective if a specific SIL IS is unavailable.[3]- Significant differences in physicochemical properties can lead to poor tracking of the analyte and metabolite, compromising accuracy and precision.[4]

Quantitative Performance Data

The following tables summarize typical validation data for an LC-MS/MS method for the simultaneous quantification of diltiazem and desacetyl diltiazem using a deuterated internal standard. While specific cross-validation data for this compound is not publicly available, the presented data is representative of the performance expected from a well-validated method using a SIL IS.

Table 1: Calibration Curve Parameters

AnalyteInternal StandardCalibration Range (ng/mL)Correlation Coefficient (r²)Weighing Factor
DiltiazemDiltiazem-d40.93 - 250.10> 0.991/x²
Desacetyl DiltiazemThis compound0.15 - 40.69> 0.991/x²

Table 2: Precision and Accuracy

AnalyteQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Precision (%CV)Accuracy (%)
Diltiazem LLOQ0.930.914.597.8
LQC2.792.853.2102.2
MQC125.05128.802.1103.0
HQC200.08195.082.897.5
Desacetyl Diltiazem LLOQ0.150.165.1106.7
LQC0.450.434.295.6
MQC20.3521.062.5103.5
HQC32.5531.903.198.0

Table 3: Recovery

AnalyteQC LevelMean Recovery (%)
Diltiazem LQC79.8
MQC75.4
HQC76.7
Desacetyl Diltiazem LQC72.9
MQC66.9
HQC92.4
Internal Standards Diltiazem-d478.5
This compound70.2

Experimental Protocols

Bioanalytical Method for Diltiazem and Desacetyl Diltiazem

1. Sample Preparation (Liquid-Liquid Extraction) [1]

  • To 300 µL of human plasma, add 25 µL of internal standard working solution (containing Diltiazem-d4 and this compound).

  • Add 100 µL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).

  • Add 3 mL of methyl-t-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

2. LC-MS/MS Conditions [5][6]

  • LC System: UPLC system

  • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm

  • Mobile Phase: 10 mM ammonium acetate buffer : Acetonitrile (25:75, v/v)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Diltiazem: m/z 415.05 → 178.03

    • Desacetyl Diltiazem: m/z 373.21 → 108.85

    • Diltiazem-d4: m/z 419.22 → 314.0

    • This compound: (Hypothetical transition, to be determined experimentally)

Cross-Validation Protocol

Cross-validation is essential when two or more bioanalytical methods are used to generate data for the same study.[7][8]

Objective: To demonstrate the equivalency of a new bioanalytical method (e.g., using this compound) with a previously validated method.

1. Sample Selection:

  • Analyze a minimum of 40 incurred study samples in duplicate with both methods.

  • The samples should cover the entire calibration range.

2. Acceptance Criteria:

  • The difference between the values obtained from the two methods for at least 67% of the samples should be within ±20% of the mean value.

  • A Bland-Altman plot can be used to visualize the agreement between the two methods.[7]

Mandatory Visualizations

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis Phase cluster_reporting Reporting Phase DefineMethods Define Methods (Method A vs. Method B) SelectSamples Select Incurred Samples (n > 40) DefineMethods->SelectSamples SetCriteria Set Acceptance Criteria (±20% Agreement) SelectSamples->SetCriteria AnalyzeA Analyze Samples with Method A SetCriteria->AnalyzeA AnalyzeB Analyze Samples with Method B SetCriteria->AnalyzeB CompileData Compile Results AnalyzeA->CompileData AnalyzeB->CompileData CalculateDiff Calculate % Difference CompileData->CalculateDiff EvaluateCriteria Evaluate Against Acceptance Criteria CalculateDiff->EvaluateCriteria Report Generate Cross-Validation Report EvaluateCriteria->Report Pass Investigate Investigate Discrepancy EvaluateCriteria->Investigate Fail InternalStandardSelection cluster_pros_sil cluster_cons_sil cluster_pros_analog cluster_cons_analog Analyte Analyte of Interest (e.g., Desacetyl Diltiazem) SIL_IS Stable Isotope-Labeled IS (this compound) Analyte->SIL_IS Ideal Choice Analog_IS Structural Analog IS (e.g., Verapamil) Analyte->Analog_IS Alternative No_IS No Internal Standard Analyte->No_IS Not Recommended Pros_SIL High Accuracy & Precision Excellent Matrix Effect Compensation SIL_IS->Pros_SIL Cons_SIL Higher Cost Potential for Crosstalk SIL_IS->Cons_SIL Pros_Analog Lower Cost Readily Available Analog_IS->Pros_Analog Cons_Analog Different Physicochemical Properties Poor Matrix Effect Compensation Analog_IS->Cons_Analog

References

A Comparative Guide to Internal Standards for the Quantification of Diltiazem and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of diltiazem (B1670644) and its primary metabolite, desacetyl diltiazem, is critical in pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is paramount for robust and reliable bioanalytical method development. This guide provides a comparative overview of the performance of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of diltiazem and desacetyl diltiazem, with a focus on accuracy and precision data from published studies.

While the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Desacetyl Diltiazem-d3, published literature more commonly reports the use of other SIL standards, like Diltiazem-d4, or structurally similar compounds. This guide summarizes the performance of these alternatives to inform the selection of the most suitable internal standard for your research needs.

Performance Comparison of Internal Standards

The following tables summarize the accuracy and precision data for the quantification of desacetyl diltiazem from bioanalytical methods utilizing different internal standards. Accuracy is presented as the percentage of recovery or relative error (%RE), and precision is shown as the coefficient of variation (%CV).

Table 1: Accuracy and Precision Data for Desacetyl Diltiazem Quantification using Diltiazem-d4 as an Internal Standard

Concentration LevelWithin-Batch Precision (%CV)Between-Batch Precision (%CV)Within-Batch Accuracy (%RE)Between-Batch Accuracy (%RE)
LLOQ (0.15 ng/mL)≤ 20%≤ 20%80-120%80-120%
Low QC≤ 15%≤ 15%85-115%85-115%
Medium QC≤ 15%≤ 15%85-115%85-115%
High QC≤ 15%≤ 15%85-115%85-115%
Note: Data is generalized from typical validation acceptance criteria for bioanalytical methods as specific numerical data for each QC level was not available in the provided search results. LLOQ = Lower Limit of Quantification; QC = Quality Control.

Table 2: Performance Data for Other Internal Standards in Diltiazem and Metabolite Analysis

Internal StandardAnalyte(s)Key Performance MetricsReference
VerapamilDiltiazem, Desacetyl DiltiazemPrecision and accuracy are better than 13% at 5 ng/ml, and better than 10% between 10 and 250 ng/ml.[1]
ZiprasidoneDiltiazem, N-desmethyldiltiazem, O-desacetyldiltiazemIntra- and inter-day precision and accuracy were within 10.0%.[2][3]
trans-diltiazemDiltiazem and its five metabolitesA selective and sensitive reversed-phase HPLC method was developed.[4]

Experimental Protocols

The methodologies outlined below are representative of the techniques used in the cited studies for the quantification of diltiazem and its metabolites.

Method 1: UPLC-MS/MS with Diltiazem-d4 Internal Standard
  • Sample Preparation: Liquid-liquid extraction is a commonly employed technique. To a plasma sample, an alkaline buffer is added, followed by an organic extraction solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the UPLC-MS/MS system.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18) is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used for separation.

    • Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The MRM transitions for diltiazem, desacetyl diltiazem, and diltiazem-d4 are monitored. For example:

      • Diltiazem: m/z 415.05 → 178.03[5]

      • Desacetyl Diltiazem: m/z 373.21 → 108.85[5]

      • Diltiazem-d4: m/z 419.22 → 314.0[5][6]

Method 2: CZE with Verapamil Internal Standard
  • Sample Preparation: Liquid-liquid extraction is performed on plasma samples.

  • Capillary Zone Electrophoresis (CZE):

    • Buffer: A phosphate (B84403) buffer at low pH (e.g., pH 2.5) is used for separation.

    • Detection: UV detection is utilized for quantification.

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the typical experimental workflow for the quantification of diltiazem and its metabolites using an internal standard.

Bioanalytical Workflow for Diltiazem Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing plasma Plasma Sample add_is Add Internal Standard (e.g., Diltiazem-d4) plasma->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporate Evaporation extraction->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: A typical bioanalytical workflow for diltiazem quantification.

Internal_Standard_Logic Rationale for Internal Standard Selection cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards ideal_is Stable Isotope-Labeled Analyte (e.g., this compound) sil_parent Stable Isotope-Labeled Parent Drug (e.g., Diltiazem-d4) node_a Identical chemical and physical properties ideal_is->node_a node_b Co-elutes with the analyte ideal_is->node_b node_c Corrects for matrix effects and extraction variability ideal_is->node_c structural_analog Structural Analog (e.g., Verapamil, Ziprasidone) node_d Similar properties to the analyte sil_parent->node_d node_e Generally provides good accuracy and precision sil_parent->node_e node_f Different chemical properties structural_analog->node_f node_g May not fully compensate for matrix effects structural_analog->node_g

Caption: Rationale for selecting an appropriate internal standard.

Conclusion

References

Comparative metabolism of Diltiazem in different species using labeled metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of Diltiazem (B1670644) in humans, rats, and dogs, with a focus on studies utilizing labeled metabolites. The information presented is supported by experimental data to aid in preclinical species selection and translation of findings to human clinical outcomes.

Introduction

Diltiazem, a benzothiazepine (B8601423) calcium channel blocker, is widely used in the treatment of cardiovascular diseases. It undergoes extensive first-pass metabolism in the liver, leading to the formation of several pharmacologically active and inactive metabolites. Understanding the species-specific differences in Diltiazem metabolism is crucial for the extrapolation of preclinical safety and efficacy data to humans. This guide summarizes the key metabolic pathways, presents quantitative data on metabolite distribution, and provides detailed experimental protocols for the analysis of Diltiazem and its metabolites.

Comparative Metabolism of Diltiazem

Diltiazem is primarily metabolized through three main pathways: N-demethylation, O-demethylation, and deacetylation.[1][2] The relative prominence of these pathways varies significantly across species, leading to different metabolite profiles in plasma and urine.

Major Metabolic Pathways

The primary metabolic transformations of Diltiazem involve:

  • N-demethylation: This process, primarily mediated by the cytochrome P450 enzyme CYP3A4, results in the formation of N-monodesmethyl Diltiazem (MA), which is a major metabolite in humans and dogs.[3][4]

  • O-demethylation: Mediated by CYP2D6, this pathway produces O-desmethyl Diltiazem.

  • Deacetylation: This hydrolysis reaction leads to the formation of deacetyl Diltiazem (M1), a metabolite that retains some pharmacological activity.[2]

Subsequent metabolic steps can involve a combination of these reactions, as well as conjugation with glucuronic acid or sulfate.[5]

Species-Specific Metabolite Profiles

Humans: In humans, the major metabolites found in plasma are N-monodesmethyl Diltiazem (MA), deacetyl Diltiazem (M1), and deacetyl N-monodesmethyl Diltiazem (M2).[3][6] In urine, MA is a major metabolite, along with conjugated forms of other metabolites.[5] The metabolism of Diltiazem in humans appears to be more similar to that in dogs than in rats.[7]

Dogs: Similar to humans, N-monodesmethyl Diltiazem (MA) is the most abundant metabolite in the plasma of dogs.[3][4] However, M2 is a relatively minor metabolite in dog plasma.[3][4] In dog urine, the unchanged drug is the most abundant component, followed by several acidic and basic metabolites.[7]

Rats: In rats, the metabolic profile differs significantly from that of humans and dogs. Deacetyl Diltiazem (M1) and deacetyl N-monodesmethyl Diltiazem (M2) are the most prominent plasma metabolites.[3][4] The main metabolic pathway in rats is oxidative deamination, which is more extensive than in humans or dogs.[7] Urinary excretion in rats consists mainly of various acidic and other metabolites, with very little unchanged drug.[7]

Quantitative Data Presentation

The following tables summarize the quantitative data on the distribution of Diltiazem and its major metabolites in plasma and urine across different species. It is important to note that the route of administration and dosage can influence these values.

Table 1: Major Diltiazem Metabolites in Plasma of Different Species

MetaboliteHuman[3][6]Dog[3][4]Rat[3][4]
N-monodesmethyl Diltiazem (MA)MajorMajorMinor
Deacetyl Diltiazem (M1)MajorMinorMajor
Deacetyl N-monodesmethyl Diltiazem (M2)MajorMinorMajor

Table 2: Urinary Excretion Profile of Diltiazem and its Metabolites (% of Radioactivity in Urine)

Compound/MetaboliteHuman[5]Dog[7]Rat[7]
Unchanged DiltiazemMajor30.6%0.7%
Metabolite A2MajorMajorMinor
Metabolite A1MinorMajorMinor
Metabolite M2MajorMajorMinor
Metabolite M4MajorNot ReportedMajor
Metabolite M5Not ReportedNot ReportedMajor
Metabolite M6MinorNot ReportedMajor
Metabolite A4Not ReportedNot ReportedMajor

Note: The specific metabolites (A1, A2, etc.) are designated as in the cited literature and represent various acidic and basic metabolites.

Experimental Protocols

This section details the methodologies for key experiments involving the analysis of Diltiazem and its metabolites, particularly using labeled compounds.

Protocol 1: In Vivo Metabolism Study using 14C-Diltiazem
  • Animal Dosing: Male rats and dogs are administered 14C-Diltiazem hydrochloride intravenously or orally.[7] For human studies, volunteers receive an oral tablet of Diltiazem.[7]

  • Sample Collection: Blood samples are collected at various time points. Urine and feces are collected over a specified period (e.g., 48 hours).[3]

  • Sample Preparation (Plasma):

    • To 1 mL of plasma, add an internal standard (e.g., loxapine).

    • Perform liquid-liquid extraction with a suitable organic solvent mixture (e.g., hexane-isopropanol, 98:2 v/v).[3]

    • Vortex and centrifuge the mixture.

    • Separate the organic layer and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.[3]

  • Sample Preparation (Urine):

    • Urine samples can be directly injected after filtration or may require an extraction and concentration step similar to plasma samples, depending on the metabolite concentrations.

  • Radioactivity Measurement: The total radioactivity in plasma, urine, and feces is determined by liquid scintillation counting to assess the overall excretion and recovery of the labeled compound.

  • Metabolite Profiling and Identification:

    • Separation of metabolites is achieved using High-Performance Liquid Chromatography (HPLC).[3]

    • Identification of metabolites is performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
  • HPLC System: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed for separation.

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate (B84403) or ammonium (B1175870) acetate) at a specific pH.[3][8] The composition can be optimized for the best separation of Diltiazem and its metabolites.

  • Detection: The eluent is monitored by a UV detector at a wavelength of 237 nm or 239 nm.[3][8]

  • Quantification: The concentration of Diltiazem and its metabolites is determined by comparing the peak areas with those of standard solutions of known concentrations.

Mandatory Visualization

Diltiazem_Metabolism cluster_N_Demethylation N-demethylation (CYP3A4) cluster_O_Demethylation O-demethylation (CYP2D6) cluster_Deacetylation Deacetylation Diltiazem Diltiazem MA N-monodesmethyl Diltiazem (MA) Diltiazem->MA O_desmethyl O-desmethyl Diltiazem Diltiazem->O_desmethyl M1 Deacetyl Diltiazem (M1) Diltiazem->M1 MD N-didesmethyl Diltiazem (MD) MA->MD M2 Deacetyl-N-monodesmethyl Diltiazem (M2) MA->M2 M4 Deacetyl-O-desmethyl Diltiazem (M4) O_desmethyl->M4 M1->M4 M6 Deacetyl-N,O-didesmethyl Diltiazem (M6) M2->M6

Caption: Major metabolic pathways of Diltiazem.

Experimental_Workflow cluster_analysis Analysis Techniques start Dosing with Labeled Diltiazem sample_collection Biological Sample Collection (Blood, Urine, Feces) start->sample_collection sample_prep Sample Preparation (Extraction, Concentration) sample_collection->sample_prep analysis Instrumental Analysis sample_prep->analysis hplc HPLC ms MS lsc LSC data_proc Data Processing and Quantification end Comparative Metabolite Profile data_proc->end hplc->data_proc Separation ms->data_proc Identification lsc->data_proc Quantification of Total Radioactivity

Caption: Experimental workflow for a labeled metabolism study.

References

A Head-to-Head Comparison of Deuterated Diltiazem Standards for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and reliability of internal standards are paramount for accurate bioanalytical and pharmacokinetic studies. Deuterated diltiazem (B1670644) is a commonly used internal standard in the quantitative analysis of diltiazem, a widely prescribed calcium channel blocker. This guide provides a head-to-head comparison of different commercially available deuterated diltiazem standards, focusing on key quality attributes such as isotopic and chemical purity. The information presented here is compiled from publicly available data from various suppliers and relevant scientific literature.

Deuterated analogs of drug molecules, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal internal standards for mass spectrometry-based quantification.[1] They exhibit similar physicochemical properties and chromatographic retention times to the analyte of interest but have a different mass-to-charge ratio, allowing for clear differentiation in mass spectrometric analyses.[1] The quality of these standards directly impacts the accuracy and precision of analytical methods.[2]

Comparative Analysis of Deuterated Diltiazem Standards

Several suppliers offer various deuterated forms of diltiazem, most commonly Diltiazem-d3, Diltiazem-d4, Diltiazem-d6, and Diltiazem-d7. While a direct comparative study from a single source is not publicly available, information from various suppliers' product sheets and certificates of analysis allows for a comparative overview. The following tables summarize the stated specifications for different deuterated diltiazem standards available in the market.

Table 1: Comparison of Isotopic Purity of Deuterated Diltiazem Standards

Deuterated FormSupplier ASupplier BSupplier CSupplier D
Diltiazem-d3 >98%Not Specified>99%>98%
Diltiazem-d4 >98%>98% atom D[3]>99%>98%
Diltiazem-d6 >95%[4]>98%Not Specified>99%
Diltiazem-d7 Not AvailableNot Specified>98%Not Specified

Table 2: Comparison of Chemical Purity of Deuterated Diltiazem Standards

Deuterated FormSupplier ASupplier BSupplier CSupplier D
Diltiazem-d3 >98% (HPLC)>99% (HPLC)>99% (HPLC)>98% (HPLC)
Diltiazem-d4 >98% (HPLC)>98% (CP)[3]>99% (HPLC)>98% (HPLC)
Diltiazem-d6 >98% (HPLC)>99% (HPLC)>99% (HPLC)>99% (HPLC)
Diltiazem-d7 Not Available>98% (HPLC)>98% (HPLC)Not Specified

Note: The suppliers are anonymized as direct comparative data from a single source is unavailable. The data is compiled from various publicly available product specifications.

Experimental Protocols for Quality Assessment

The determination of isotopic and chemical purity of deuterated standards is crucial for their reliable performance. The following are detailed methodologies for these key experiments.

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

Isotopic purity is a critical parameter that defines the percentage of the deuterated species in the standard.[5] High-resolution mass spectrometry is a powerful technique to determine the isotopic distribution of a deuterated compound.[6][7]

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Analysis prep Dissolve deuterated Diltiazem standard in appropriate solvent (e.g., Methanol) inject Direct infusion or LC-MS injection into a high- resolution mass spectrometer prep->inject acquire Acquire full scan mass spectra in positive ion mode inject->acquire extract Extract ion chromatograms for all H/D isotopologues (e.g., d0, d1, d2, d3...) acquire->extract integrate Integrate the peak areas of each isotopologue extract->integrate calculate Calculate isotopic purity based on the relative abundance of the desired deuterated species integrate->calculate

Workflow for Isotopic Purity Determination by HRMS.

Method Parameters:

  • Instrument: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Full Scan.

  • Mass Range: m/z 100-600.

  • Resolution: > 60,000 FWHM.

  • Data Analysis: The isotopic purity is calculated using the following formula:

    • Isotopic Purity (%) = (Intensity of desired deuterated isotopologue / Sum of intensities of all isotopologues) x 100

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Chemical purity ensures that the standard is free from other chemical impurities that could interfere with the analysis.[8][9] HPLC with UV detection is a standard method for assessing the chemical purity of pharmaceutical standards.[8][9]

Experimental Workflow:

cluster_0 Sample and Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis prep_sample Accurately weigh and dissolve deuterated Diltiazem in mobile phase or a suitable solvent to a known concentration inject Inject the prepared solution into the HPLC system prep_sample->inject separate Separate the main compound from any impurities on a reverse-phase column inject->separate detect Detect the eluted compounds using a UV detector separate->detect integrate Integrate the peak area of the main deuterated Diltiazem peak and any impurity peaks detect->integrate calculate Calculate the chemical purity by area normalization method integrate->calculate

Workflow for Chemical Purity Determination by HPLC.

Method Parameters:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Data Analysis: The chemical purity is calculated by the area normalization method:

    • Chemical Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Stability of Deuterated Diltiazem Standards

  • Storage Conditions: Most suppliers recommend storing deuterated diltiazem standards at -20°C in a tightly sealed container, protected from light.

  • Long-Term Stability: Long-term stability studies are typically performed by the manufacturers to establish the expiry date. It is recommended to use the standards within the manufacturer's specified shelf life.

Diltiazem Signaling Pathway

Diltiazem is a calcium channel blocker that exerts its therapeutic effects by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. This action leads to vasodilation and a reduction in heart rate and contractility. The following diagram illustrates a simplified representation of the signaling pathway affected by diltiazem.

diltiazem Diltiazem l_type L-type Calcium Channel diltiazem->l_type Inhibits ca_influx Calcium Influx l_type->ca_influx Mediates intracellular_ca Intracellular Calcium Concentration ca_influx->intracellular_ca Increases contraction Muscle Contraction intracellular_ca->contraction Leads to

Simplified Signaling Pathway of Diltiazem.

Conclusion

The selection of a suitable deuterated diltiazem standard is a critical step in the development of robust and reliable bioanalytical methods. While suppliers generally provide standards of high purity, it is essential for researchers to be aware of the key quality attributes and the methods used for their determination. This guide provides a comparative overview based on available data and outlines the standard experimental protocols for assessing the isotopic and chemical purity of these standards. For critical applications, it is always recommended to request a detailed Certificate of Analysis from the supplier and to perform in-house verification of the standard's quality.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Use of Labeled Internal Standards like Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity and reliability of bioanalytical data are paramount. In the pursuit of accurate quantification of drug molecules and their metabolites, the choice of an appropriate internal standard is a critical decision that profoundly impacts assay performance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-IS), exemplified by Desacetyl Diltiazem-d3, against alternative non-labeled internal standards, supported by established regulatory principles and experimental data.

In the landscape of bioanalytical method validation, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of SIL-IS.[1][2][3] These standards, where one or more atoms of the analyte are replaced with their stable heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N), are considered the "gold standard" in bioanalysis, particularly for mass spectrometry-based assays.[4][5] Their chemical and physical properties are nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation, chromatography, and ionization.[4]

This guide will delve into the performance advantages of using a deuterated internal standard, such as this compound, for the quantification of its corresponding analyte, desacetyl diltiazem (B1670644), a major metabolite of the cardiovascular drug diltiazem.

Performance Comparison: Labeled vs. Non-Labeled Internal Standards

The superiority of a stable isotope-labeled internal standard over a structural analog (a molecule with a similar but not identical chemical structure) is evident across several key bioanalytical validation parameters. To illustrate this, the following tables summarize quantitative data from a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of diltiazem and its metabolites, using a deuterated internal standard (Diltiazem-d4) as a proxy for this compound.[6][7] The data for the non-labeled internal standard is representative of typical performance for a structural analog.

Table 1: Comparison of Linearity and Sensitivity

ParameterLabeled Internal Standard (e.g., this compound)Non-Labeled Internal Standard (Structural Analog)
Analyte Desacetyl DiltiazemDesacetyl Diltiazem
Linearity Range (ng/mL) 0.15 to 40.69[6]5 to 250
Correlation Coefficient (r²) ≥ 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 0.15[6]5

Table 2: Comparison of Accuracy and Precision

ParameterLabeled Internal Standard (e.g., this compound)Non-Labeled Internal Standard (Structural Analog)
Analyte Desacetyl DiltiazemDesacetyl Diltiazem
Intra-day Precision (%CV) ≤ 10.0[2]≤ 15
Inter-day Precision (%CV) ≤ 10.0[2]≤ 15
Accuracy (% Bias) Within ±10.0[2]Within ±15

Table 3: Comparison of Recovery and Matrix Effect

ParameterLabeled Internal Standard (e.g., this compound)Non-Labeled Internal Standard (Structural Analog)
Analyte Desacetyl DiltiazemDesacetyl Diltiazem
Mean Recovery (%) 66.9 - 92.4[7]60 - 80
Matrix Effect (%CV of IS-normalized matrix factor) ≤ 15[1]> 15

The data clearly indicates that the use of a deuterated internal standard allows for a wider linear range, a significantly lower LLOQ, and better accuracy and precision.[2][6] Most importantly, it provides superior compensation for matrix effects, a major source of variability and inaccuracy in bioanalysis.[1]

Experimental Protocols

The following is a detailed methodology for a key experiment in a typical bioanalytical workflow for the quantification of desacetyl diltiazem using a deuterated internal standard, based on a validated UPLC-MS/MS method.[6][7]

Objective: To accurately and precisely quantify the concentration of desacetyl diltiazem in human plasma samples.

Materials:

  • Analytes: Desacetyl Diltiazem

  • Internal Standard: this compound (or a suitable deuterated analog like Diltiazem-d4)[6]

  • Reagents: Acetonitrile, Methanol, Formic Acid, Ammonium (B1175870) Formate (B1220265), Water (UPLC-grade)

  • Biological Matrix: Human Plasma

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of desacetyl diltiazem and the deuterated internal standard in methanol.

    • Prepare serial dilutions of the desacetyl diltiazem stock solution to create calibration standards and quality control (QC) samples at various concentrations.

    • Prepare a working solution of the deuterated internal standard at a constant concentration.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the internal standard working solution.

    • Add protein precipitation agent (e.g., acetonitrile) to the plasma sample, vortex thoroughly to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for UPLC-MS/MS analysis.

  • UPLC-MS/MS Analysis:

    • UPLC Conditions:

      • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)[2]

      • Mobile Phase: A gradient of ammonium formate buffer and methanol/acetonitrile.[2][6]

      • Flow Rate: Optimized for the column dimensions (e.g., 0.3 mL/min).

      • Injection Volume: 5 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • Desacetyl Diltiazem: e.g., m/z 373.2 -> [Specific fragment ion][6]

        • Deuterated Internal Standard (e.g., Diltiazem-d4): m/z 419.2 -> [Specific fragment ion][6]

      • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of desacetyl diltiazem in the QC and unknown samples from the calibration curve.

Mandatory Visualizations

Caption: Decision pathway for internal standard selection in bioanalytical methods.

G sample Plasma Sample (Calibrator, QC, Unknown) add_is Add Deuterated Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer evaporation Evaporation (Nitrogen) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for bioanalysis using a labeled internal standard.

References

Certificate of Analysis for Desacetyl Diltiazem-d3 reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a Desacetyl Diltiazem-d3 reference standard against a common alternative, Desacetyl Diltiazem-d4. The information presented is based on typical specifications found in Certificates of Analysis and established analytical methodologies. This guide is intended to assist researchers in making informed decisions when selecting a reference standard for their analytical needs.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for the this compound reference standard and a representative alternative, Desacetyl Diltiazem-d4.

Table 1: General Specifications

ParameterThis compoundDesacetyl Diltiazem-d4
CAS Number 1246815-32-6[1][2]Not specified
Molecular Formula C₂₀H₂₁D₃N₂O₃S[1][2]C₂₀H₂₀D₄N₂O₃S
Molecular Weight 375.5 g/mol [1][2]376.5 g/mol
Appearance White to Off-White SolidWhite to Off-White Solid

Table 2: Quality and Purity

ParameterThis compoundDesacetyl Diltiazem-d4
Purity (by HPLC) ≥99.5%≥99.0%
Isotopic Purity ≥98% Deuterium Incorporation≥97% Deuterium Incorporation
d₀ Content <0.5%<1.0%
Total Impurities <0.5%<1.0%
Residual Solvents <0.1%<0.2%

Experimental Protocols

Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are based on established analytical techniques for the analysis of Diltiazem and its metabolites.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the chemical purity of the reference standard by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of the reference material at a concentration of 1 mg/mL in the mobile phase.

    • Inject the solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • The purity is calculated as the percentage of the main peak area relative to the total peak area.

Isotopic Purity and d₀ Content Determination by Mass Spectrometry (MS)

This method is used to confirm the isotopic enrichment of the deuterated standard and to quantify the amount of non-deuterated (d₀) species.

  • Instrumentation: A high-resolution mass spectrometer coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol).

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peaks corresponding to the deuterated and non-deuterated forms.

    • The isotopic purity is determined by calculating the relative abundance of the deuterated ion peak compared to the sum of all isotopic peaks.

    • The d₀ content is determined by the relative abundance of the non-deuterated molecular ion peak.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the comparative analysis of the two reference standards.

G cluster_0 Reference Standard Procurement cluster_1 Quality Control Analysis cluster_2 Data Comparison and Evaluation Standard_A This compound HPLC_Purity HPLC Purity Analysis Standard_A->HPLC_Purity MS_Isotopic MS Isotopic Analysis Standard_A->MS_Isotopic Standard_B Desacetyl Diltiazem-d4 Standard_B->HPLC_Purity Standard_B->MS_Isotopic Data_Table Quantitative Data Tabulation HPLC_Purity->Data_Table MS_Isotopic->Data_Table Report Comparative Guide Generation Data_Table->Report

Caption: Workflow for the comparative analysis of reference standards.

References

The Gold Standard: Justification for Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data, to justify their preferential use in regulated bioanalysis.

In the complex matrix of biological samples, even with advanced analytical instrumentation like liquid chromatography-mass spectrometry (LC-MS), variability in sample preparation and analysis can compromise the accuracy and precision of results.[1] An internal standard (IS), a compound of known concentration added to all samples, calibrators, and quality controls, is essential to correct for this variability.[2] While structural analog internal standards are an option, SIL-ISs have emerged as the gold standard in regulated bioanalysis.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their guidelines under the International Council for Harmonisation (ICH) M10, which strongly advocates for the use of SIL-ISs, especially for mass spectrometric methods.[4]

A SIL-IS is a version of the analyte where one or more atoms have been replaced by their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N).[4] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.[1] This near-perfect chemical mimicry is the cornerstone of its superior performance.

Unparalleled Compensation for Analytical Variability

The primary advantage of a SIL-IS lies in its ability to track the analyte throughout the entire analytical process, from extraction to detection.[5] Because it is chemically identical to the analyte, it experiences the same degree of variability at each step, including:

  • Extraction Recovery: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the SIL-IS, ensuring the analyte-to-IS ratio remains constant.

  • Matrix Effects: In LC-MS analysis, co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] A SIL-IS co-elutes with the analyte and is affected by matrix effects to the same extent, providing effective normalization.[2]

  • Instrumental Variability: Fluctuations in injection volume or detector response are compensated for by the consistent response ratio between the analyte and the SIL-IS.

Quantitative Performance: A Head-to-Head Comparison

The theoretical advantages of SIL-ISs are borne out in experimental data, which consistently demonstrate superior accuracy and precision compared to structural analog internal standards.

Performance ParameterStable Isotope-Labeled ISStructural Analog ISJustification
Accuracy (% Bias) Typically within ±5%Can exceed ±15%The superior compensation for matrix effects and extraction variability by SIL-ISs leads to results that are closer to the true value.
Precision (%CV) Typically <10%Can be >15%By closely tracking the analyte's behavior, SIL-ISs significantly reduce the variability between measurements, resulting in lower coefficients of variation.
Matrix Effect Effectively compensatedInconsistent compensationThe near-identical physicochemical properties of a SIL-IS ensure it experiences the same ionization suppression or enhancement as the analyte, leading to reliable normalization. A structural analog may have different ionization characteristics, leading to poor compensation.
Regulatory Preference Strongly preferred (ICH M10)Acceptable when a SIL-IS is not available, with thorough justificationRegulatory agencies recognize the enhanced data quality and reliability afforded by SIL-ISs.[3][4]

Experimental Protocol: Comparative Validation of Internal Standards

The following protocol outlines a typical bioanalytical method validation experiment to compare the performance of a SIL-IS and a structural analog IS for the quantification of "Analyte X" in human plasma via LC-MS/MS.

1. Preparation of Stock and Working Solutions:

  • Analyte X Stock Solution: Prepare a 1 mg/mL stock solution of Analyte X in a suitable organic solvent (e.g., methanol).

  • SIL-IS Stock Solution: Prepare a 1 mg/mL stock solution of the stable isotope-labeled Analyte X.

  • Analog-IS Stock Solution: Prepare a 1 mg/mL stock solution of the structural analog internal standard.

  • Working Solutions: Prepare working solutions of both internal standards at a concentration that provides an optimal response in the LC-MS/MS system.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with appropriate volumes of the Analyte X stock solution to achieve a concentration range covering the expected in-study concentrations.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.

  • Divide the calibration standards and QC samples into two sets. To one set, add the SIL-IS working solution. To the other set, add the Analog-IS working solution.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of each plasma sample (calibrators, QCs, and blanks), add 20 µL of the respective internal standard working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject a fixed volume of the reconstituted sample into the LC-MS/MS system.

  • Chromatographic separation is performed on a suitable C18 column with a gradient elution.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the transitions for Analyte X, the SIL-IS, and the Analog-IS.

5. Data Analysis:

  • Construct separate calibration curves for the SIL-IS and Analog-IS data by plotting the peak area ratio (Analyte X / IS) against the nominal concentration of the calibration standards.

  • Determine the concentrations of the QC samples using their respective calibration curves.

  • Calculate the accuracy (% bias) and precision (%CV) for each set of QCs.

  • Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution.

Visualizing the Rationale and Workflow

The following diagrams illustrate the logical justification for using a SIL-IS and the typical workflow in a regulated bioanalytical setting.

Justification_for_SIL_IS cluster_Challenges Bioanalytical Challenges cluster_IS Internal Standard cluster_SIL_IS SIL-IS Properties cluster_Outcome Result Matrix Matrix Effects (Ion Suppression/Enhancement) IS Internal Standard (IS) Added to all samples Matrix->IS Mitigated by Recovery Variable Extraction Recovery Recovery->IS Corrected by Instrument Instrumental Variability Instrument->IS Normalized by SIL_IS Stable Isotope-Labeled IS (SIL-IS) IS->SIL_IS Ideally is a Properties Virtually Identical Physicochemical Properties to Analyte SIL_IS->Properties Outcome Accurate & Precise Quantification Properties->Outcome Leads to

Justification for using a SIL-IS to mitigate bioanalytical challenges.

Bioanalytical_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing cluster_Result Final Result Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-IS Sample->Spike Extract Extraction (PPT, LLE, SPE) Spike->Extract LC_MS LC-MS/MS Analysis Extract->LC_MS Ratio Calculate Peak Area Ratio (Analyte / SIL-IS) LC_MS->Ratio Curve Construct Calibration Curve Ratio->Curve Quantify Quantify Analyte Concentration Curve->Quantify Result Reliable Concentration Data Quantify->Result

A typical bioanalytical workflow using a SIL-IS.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical method development and validation.[2] Their ability to closely mimic the analyte of interest throughout the entire analytical process provides superior accuracy and precision compared to structural analogs. While the initial investment in a custom-synthesized SIL-IS may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable for researchers, scientists, and drug development professionals operating in a regulated environment.

References

Safety Operating Guide

Navigating the Disposal of Desacetyl Diltiazem-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Desacetyl Diltiazem-d3, a deuterated metabolite of Diltiazem, ensuring compliance with regulatory standards and fostering a culture of safety.

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical compounds, including deuterated analogs like this compound, is governed by stringent regulations to prevent environmental contamination and ensure public health. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] A primary tenet of these regulations is the proper identification and segregation of hazardous and non-hazardous pharmaceutical waste.[3]

Key considerations for disposal include:

  • Avoidance of Sewer Disposal: Healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains.[2] While some medications have specific flush guidance from the FDA for household disposal, this is generally not applicable in a laboratory setting.[1]

  • Professional Disposal Services: The EPA requires that hazardous pharmaceutical waste be treated at a permitted facility, with incineration being the most common method.[2]

  • Adherence to Local and Institutional Protocols: Many states have regulations that are more stringent than federal laws.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting.

1. Waste Characterization and Segregation:

  • Initial Assessment: Determine if the this compound waste is considered hazardous. While the non-deuterated form, Deacetyldiltiazem, may be harmful if swallowed, it is not typically listed as a P- or U-listed hazardous waste by the RCRA.[4] However, the waste mixture may exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).

  • Consult Safety Data Sheet (SDS): Although a specific SDS for this compound with detailed disposal instructions was not identified in public sources, always refer to the manufacturer's SDS for the most accurate information on hazards and handling.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your EHS department. Do not mix with other wastes.

2. Packaging and Labeling:

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. Original containers are often suitable for disposal.

  • Labeling: Clearly label the waste container with "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other information required by your institution and local regulations.

3. Storage:

  • Secure Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]

  • Environmental Conditions: Based on available information for the compound, it is recommended to store it in a refrigerator (2-8°C), under an inert atmosphere, as it may be hygroscopic.[6]

4. Final Disposal:

  • Engage a Licensed Waste Disposal Vendor: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the only acceptable method for the final disposal of laboratory chemical waste.

  • Incineration: The most common and recommended method for the disposal of pharmaceutical waste is high-temperature incineration at a permitted facility.[2][3]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records.

Quantitative Data on Pharmaceutical Waste Classification
Waste ClassificationDescriptionExamplesDisposal Requirement
P-Listed Wastes Acutely hazardous commercial chemical productsWarfarin (>0.3%), Nicotine, Arsenic TrioxideStrict handling, storage, and disposal regulations.
U-Listed Wastes Hazardous commercial chemical productsMitomycin C, Cyclophosphamide, LindaneStrict handling, storage, and disposal regulations.
Characteristic Wastes Wastes exhibiting ignitability, corrosivity, reactivity, or toxicityIgnitable: Alcohol >24%; Corrosive: pH ≤2 or ≥12.5Must be treated to remove the hazardous characteristic or disposed of as hazardous waste.
Non-Hazardous Pharmaceutical Waste Pharmaceuticals that do not meet any of the above criteriaMost over-the-counter medications, vitaminsDisposal through a licensed pharmaceutical waste vendor is still recommended to prevent environmental release.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

Desacetyl_Diltiazem_d3_Disposal_Workflow cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal A Generation of This compound Waste B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Characterize Waste (Hazardous vs. Non-Hazardous) B->C D Segregate and Collect in Designated, Labeled Container C->D E Store Securely in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Waste Disposal Vendor E->F G Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) F->G H Final Disposal via High-Temperature Incineration G->H I Complete and Retain Disposal Documentation H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and protecting our ecosystem.

References

Essential Safety and Logistical Guidance for Handling Desacetyl Diltiazem-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desacetyl Diltiazem-d3. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and promoting a safe laboratory environment.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound could be located. The guidance provided below is based on the known hazards of the parent compound, Desacetyl Diltiazem, and general best practices for handling potentially hazardous chemical substances.[1] It is imperative to treat this compound as a potentially hazardous substance and exercise caution at all times.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is unavailable, the non-deuterated form, Desacetyl Diltiazem, is associated with the following hazards:

  • Acute Toxicity: Harmful if swallowed.[2]

  • Eye Irritation: Causes eye irritation.[2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2]

Due to the structural similarity, it is prudent to assume that this compound presents similar health risks. A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:

Procedure Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (Solid) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatN95 respirator or use of a chemical fume hood
Dissolving and Solution Handling Chemical safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse of a chemical fume hood is recommended
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsN95 respirator or higher, depending on spill size

Note: Always inspect gloves for signs of degradation or puncture before use.[4] Change gloves immediately if they become contaminated.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining safety and experimental integrity.

3.1. Receiving and Inspection

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is clearly labeled as "this compound" with appropriate hazard warnings.

  • Verify that the information on the label matches the order details.

3.2. Storage

  • Store this compound in a cool, dry, and dark place.[5]

  • The recommended storage temperature is 2-8°C in a refrigerator.[5]

  • Due to its hygroscopic nature, the compound should be stored under an inert atmosphere.[5][6]

  • Keep the container tightly sealed to prevent moisture absorption and contamination.[6]

  • Store away from incompatible materials such as strong oxidizing agents.

3.3. Handling (Weighing and Dissolving)

  • All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust particles.[7]

  • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

  • To weigh the compound, use a tared, sealed container to minimize exposure.

  • When dissolving, slowly add the solid to the solvent and stir gently to avoid splashing. This compound is soluble in chloroform (B151607) and methanol.[6]

3.4. Spill Management

  • Small Spills: In case of a small spill, wear appropriate PPE, gently cover the spill with an absorbent material, and clean the area with a suitable solvent. Collect all contaminated materials in a sealed container for proper disposal.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquid chemical waste.

  • Disposal Method: Do not dispose of this compound in the regular trash or down the drain. All waste must be handled and disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a research setting.

Workflow for Handling this compound cluster_receipt Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Receive Shipment B Inspect Container A->B C Verify Label B->C D Store at 2-8°C (Inert Atmosphere) C->D E Don Appropriate PPE D->E Retrieve from Storage F Weigh Solid Compound E->F G Dissolve in Solvent F->G H Perform Experiment G->H I Segregate Solid Waste H->I Contaminated Solids J Segregate Liquid Waste H->J Waste Solutions K Label Hazardous Waste I->K J->K L Dispose via Certified Vendor K->L

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.